3-Iodoimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLVGKVJNAYIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis of 3-Iodoimidazo[1,2-a]pyrazine: A Technical Guide for Advanced Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen, particularly iodine, at the C3 position unlocks a versatile handle for further molecular elaboration through various cross-coupling reactions, making 3-iodoimidazo[1,2-a]pyrazine a highly valuable building block in drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the strategic considerations, mechanistic underpinnings, and detailed experimental protocols. We will explore the primary synthetic routes, including the initial construction of the imidazo[1,2-a]pyrazine core and its subsequent regioselective iodination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic intermediate.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold and the Strategic Role of C3-Iodination
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heteroaromatic scaffold that has garnered significant attention from the pharmaceutical industry. Its unique electronic properties and rigid, planar structure allow for favorable interactions with a variety of biological targets. Indeed, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including as inhibitors of kinases, anti-cancer agents, and modulators of central nervous system receptors.[1][2][3]
The strategic introduction of an iodine atom at the C3 position of the imidazo[1,2-a]pyrazine core dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile functional handle for the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
This guide will focus on the most reliable and efficient methods for the preparation of this compound, providing not just the "how" but also the "why" behind the chosen synthetic strategies.
Synthetic Strategies: A Two-Pronged Approach
The synthesis of this compound can be logically dissected into two key stages:
-
Construction of the Imidazo[1,2-a]pyrazine Core: This involves the formation of the fused bicyclic ring system from acyclic or monocyclic precursors.
-
Regioselective C3-Iodination: This step introduces the iodine atom at the desired position on the pre-formed imidazo[1,2-a]pyrazine scaffold.
The following sections will delve into the specifics of each stage, providing detailed protocols and mechanistic insights.
Synthesis of the Imidazo[1,2-a]pyrazine Core
Several methods have been reported for the synthesis of the imidazo[1,2-a]pyrazine nucleus. One of the most common and reliable approaches is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.
Conceptual Workflow for Imidazo[1,2-a]pyrazine Synthesis:
Caption: General workflow for the synthesis of the imidazo[1,2-a]pyrazine core.
A highly efficient method for the synthesis of substituted imidazo[1,2-a]pyrazines is the iodine-catalyzed three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide.[1][4] This approach offers the advantage of building molecular complexity in a single step.
Experimental Protocol: Iodine-Catalyzed Synthesis of a Substituted Imidazo[1,2-a]pyrazine
This protocol is adapted from a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyrazines and serves as a foundational method for accessing the core structure.[1][4]
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add tert-butyl isocyanide (1.0 mmol).
-
Catalyst Addition: Add molecular iodine (I₂) (0.05 mmol, 5 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.
-
Work-up and Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired imidazo[1,2-a]pyrazine derivative.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 2-Aminopyrazine | 1.0 equiv | Starting material |
| Aldehyde | 1.0 equiv | Starting material |
| tert-Butyl Isocyanide | 1.0 equiv | Starting material |
| Molecular Iodine (I₂) | 0.05 equiv | Catalyst |
| Ethanol | 10 mL | Solvent |
Regioselective C3-Iodination of Imidazo[1,2-a]pyrazine
The direct C-H iodination of the imidazo[1,2-a]pyrazine core is the most atom-economical and convergent approach to this compound. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic system.
Mechanistic Rationale for C3-Selectivity:
Electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring occurs preferentially at the C3 position.[5][6] This can be explained by examining the stability of the Wheland intermediates formed upon electrophilic attack at the different positions of the imidazole ring. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyrazine ring, resulting in a more stable intermediate compared to attack at C2.[5][6]
Reaction Pathway for C3-Iodination:
Caption: Electrophilic C3-iodination of the imidazo[1,2-a]pyrazine core.
A highly effective and environmentally friendly method for the C3-iodination of the analogous imidazo[1,2-a]pyridines utilizes molecular iodine in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), often accelerated by ultrasound.[7] This method can be directly adapted for the iodination of imidazo[1,2-a]pyrazine. Another common and efficient iodinating agent is N-iodosuccinimide (NIS).[8]
Experimental Protocol: C3-Iodination of Imidazo[1,2-a]pyrazine
This protocol is based on the successful iodination of imidazo[1,2-a]pyridines and is expected to be highly effective for the pyrazine analogue.[7]
-
Reaction Setup: In a Schlenk tube, dissolve imidazo[1,2-a]pyrazine (0.20 mmol) in ethanol (2.0 mL).
-
Reagent Addition: Add molecular iodine (I₂) (0.12 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water) (0.40 mmol) to the solution.
-
Reaction Execution (Ultrasound-Assisted): Place the sealed Schlenk tube in an ultrasonic bath and irradiate for 30 minutes. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| Imidazo[1,2-a]pyrazine | 1.0 equiv (0.20 mmol) | Substrate |
| Molecular Iodine (I₂) | 0.6 equiv (0.12 mmol) | Iodine source |
| tert-Butyl Hydroperoxide (TBHP) | 2.0 equiv (0.40 mmol) | Oxidant |
| Ethanol | 2.0 mL | Solvent |
Characterization of this compound
The successful synthesis of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the characteristic signals for the protons on the imidazo[1,2-a]pyrazine core, with the absence of the C3-proton signal. ¹³C NMR will show a signal for the carbon atom bonded to iodine, typically in the range of 80-100 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Conclusion and Future Outlook
This technical guide has outlined a robust and efficient synthetic strategy for the preparation of this compound, a key intermediate in medicinal chemistry. By first constructing the imidazo[1,2-a]pyrazine core and then performing a regioselective C3-iodination, researchers can readily access this versatile building block. The provided experimental protocols, grounded in established literature for analogous systems, offer a reliable starting point for laboratory synthesis. The mechanistic insights into the C3-selectivity of the iodination reaction provide a strong theoretical foundation for this synthetic approach. The availability of this compound will undoubtedly continue to fuel the discovery and development of novel therapeutics based on the privileged imidazo[1,2-a]pyrazine scaffold.
References
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- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). ACS Omega.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Stack Exchange.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). Molecules.
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- The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. (1975). Canadian Journal of Chemistry.
- Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. (2019). European Journal of Medicinal Chemistry.
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The Strategic Utility of 3-Iodoimidazo[1,2-a]pyrazine in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] The introduction of an iodine atom at the 3-position of this bicyclic system yields 3-iodoimidazo[1,2-a]pyrazine, a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the construction of complex molecular architectures through modern cross-coupling methodologies. The insights presented herein are intended to empower researchers in the fields of organic synthesis and drug discovery to leverage the unique chemical attributes of this valuable building block.
Introduction: The Imidazo[1,2-a]pyrazine Core and the Significance of C-3 Iodination
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heterocycle that has garnered significant attention in pharmaceutical research.[3] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of this core is paramount for modulating its pharmacological profile.
The introduction of an iodine atom at the 3-position is a key synthetic maneuver. The carbon-iodine bond at this position is relatively weak, rendering the iodine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This strategic placement allows for the facile introduction of a diverse range of substituents at a site known to be critical for biological activity.
Physicochemical and Spectroscopic Properties
While specific experimental data for the parent this compound is not extensively consolidated in single sources, data for closely related derivatives such as 8-chloro-3-iodoimidazo[1,2-a]pyrazine and 3-iodo-8-methylimidazo[1,2-a]pyrazine can provide valuable insights.[4][5]
Table 1: Predicted and Representative Physicochemical Properties of this compound and its Derivatives
| Property | 3-Iodo-8-methylimidazo[1,2-a]pyrazine | Notes |
| Molecular Formula | C7H6IN3 | [4] |
| Molecular Weight | 259.05 g/mol | Calculated from formula |
| Monoisotopic Mass | 258.96063 Da | [4] |
| Predicted XlogP | 1.8 | [4] |
| Appearance | Likely a solid at room temperature | Based on similar compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General characteristic of similar heterocycles |
Spectroscopic Characterization:
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyrazine core. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the ring system.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom bearing the iodine (C-3) will exhibit a characteristic chemical shift.
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern characteristic of an iodine-containing compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the heterocyclic ring system.
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic iodination of the parent imidazo[1,2-a]pyrazine. The imidazole ring of the fused system is electron-rich and susceptible to electrophilic attack, with the C-3 position being the most reactive site.[6] This regioselectivity is driven by the stability of the resulting intermediate, which maintains the aromaticity of the six-membered pyrazine ring.[6]
A general and effective method for the direct iodination of imidazo[1,2-a]pyrazines involves the use of an iodine source in the presence of a suitable base or catalyst.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of imidazo[1,2-a]pyrazine in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-iodosuccinimide (NIS) in a 1:1 molar ratio.
-
Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthetic workflow for the iodination of imidazo[1,2-a]pyrazine.
Reactivity and Synthetic Applications
The primary synthetic utility of this compound lies in its participation in a variety of palladium-catalyzed cross-coupling reactions.[7] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position, providing access to a vast chemical space of substituted imidazo[1,2-a]pyrazines.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. This compound can be coupled with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, and vinyl substituents.[8]
Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagents: To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of a polar aprotic solvent like dioxane or DME and water is commonly used.
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by chromatography to yield the 3-substituted imidazo[1,2-a]pyrazine.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Other Cross-Coupling Reactions
In addition to the Suzuki-Miyaura coupling, this compound is a suitable substrate for other palladium-catalyzed transformations, including:
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives.
-
Stille Coupling: For coupling with organostannanes.
The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations.
Applications in Drug Discovery and Medicinal Chemistry
The derivatization of the imidazo[1,2-a]pyrazine core at the 3-position has been shown to be a fruitful strategy in the development of novel therapeutic agents.[9] The ability to readily introduce a wide range of functional groups via the 3-iodo intermediate allows for the systematic exploration of structure-activity relationships (SAR).
Derivatives of imidazo[1,2-a]pyrazine have been investigated for their potential as:
-
Anticancer Agents: Some compounds have shown significant antiproliferative activity against various cancer cell lines.[1][10]
-
Antibacterial Agents: The scaffold has been explored for the development of new antibiotics.[11]
-
Enzyme Inhibitors: Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of various enzymes, such as ENPP1.[9]
The synthetic accessibility of a diverse library of 3-substituted imidazo[1,2-a]pyrazines from the 3-iodo precursor makes this a highly attractive platform for hit-to-lead optimization in drug discovery programs.
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis. Its key chemical properties, particularly its reactivity in palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of a wide array of functionalized imidazo[1,2-a]pyrazine derivatives. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel molecules with significant potential in medicinal chemistry and materials science.
References
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- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
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An In-Depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] Emerging as a critical regulator in the DNA damage response (DDR) and a key negative regulator of the p53 tumor suppressor pathway, Wip1 has garnered significant attention as a therapeutic target in oncology.[3] The amplification of the PPM1D gene, which encodes for Wip1, is a recurrent event in a variety of human cancers, including breast carcinoma, and is often associated with advanced tumor stage and therapy resistance.[3][4] GSK2830371 represents a pivotal tool for investigating the therapeutic potential of Wip1 inhibition and its ability to sensitize cancer cells to genotoxic stress and other targeted agents.
Mechanism of Action: Restoring the p53 Tumor Suppressor Axis
GSK2830371 exerts its effects through a unique allosteric inhibition mechanism. It binds to a site on the Wip1 protein distinct from the active site, inducing a conformational change that locks the phosphatase in an inactive state.[4] This high selectivity for Wip1 is a key attribute, minimizing off-target effects.
The primary consequence of Wip1 inhibition by GSK2830371 is the stabilization and activation of the p53 signaling pathway. Wip1 normally acts as a negative feedback regulator by dephosphorylating key proteins in the DNA damage response cascade.[3] By inhibiting Wip1, GSK2830371 leads to the increased phosphorylation of multiple Wip1 substrates, including:
-
p53 at Serine 15 (p53 S15): This phosphorylation is a critical event for p53 activation and stabilization.[1][3][5]
-
Checkpoint Kinase 2 (Chk2) at Threonine 68 (Chk2 T68): This enhances the DNA damage signal.[1]
-
Ataxia-Telangiectasia Mutated (ATM) at Serine 1981 (ATM S1981): A central kinase in the DNA damage response.[1]
-
γH2AX (H2AX S139): A marker of DNA double-strand breaks.[1][3]
This cascade of events leads to the accumulation of active p53, which in turn transcriptionally activates its downstream targets, such as the cyclin-dependent kinase inhibitor p21.[2][3] The induction of p21 mediates cell cycle arrest, providing time for DNA repair or, in cases of severe damage, triggering apoptosis.[3] Furthermore, GSK2830371 treatment can lead to the degradation of Wip1 protein over time.[5]
Caption: GSK2830371 inhibits Wip1, preventing dephosphorylation of key DDR proteins.
Quantitative Data Summary
GSK2830371 demonstrates potent inhibition of Wip1 in both biochemical and cell-based assays. Its efficacy is particularly pronounced in cancer cell lines with wild-type TP53 and amplified PPM1D.
| Parameter | Value | Assay System | Source |
| IC₅₀ | 6 nM | Wip1 cell-free assay (FDP substrate) | [1][2] |
| IC₅₀ | 13 nM | Wip1 cell-free assay (phospho-p38 MAPK substrate) | [2] |
| GI₅₀ | 2.65 µM ± 0.54 | MCF-7 breast cancer cells (Wip1 amplified, p53 WT) | [2][5] |
Synergistic Potential and Therapeutic Implications
A key finding from preclinical studies is the ability of GSK2830371 to potentiate the effects of other anti-cancer agents. Co-treatment with DNA damaging agents like doxorubicin or with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201) results in a synergistic anti-proliferative and pro-apoptotic effect in cancer cells with wild-type p53.[1][3][6][7] This synergy is driven by the enhanced and sustained activation of the p53 pathway.[7] These findings highlight a promising strategy for overcoming resistance to MDM2 inhibitors and enhancing the efficacy of conventional chemotherapy in appropriately selected patient populations.[7][8]
Experimental Protocol: Western Blot Analysis of p53 Phosphorylation in Response to GSK2830371
This protocol outlines a method to assess the pharmacodynamic effect of GSK2830371 on p53 activation in a relevant cell line, such as MCF-7.
Objective: To determine the effect of GSK2830371 on the phosphorylation of p53 at Serine 15.
Materials:
-
MCF-7 cells (or other PPM1D-amplified, TP53 wild-type cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GSK2830371 (dissolved in anhydrous DMSO)
-
Doxorubicin (positive control for DNA damage)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-total p53
-
Rabbit anti-Wip1
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of GSK2830371 in complete medium (e.g., 0.1, 0.5, 2.5, 10 µM).
-
Include a DMSO vehicle control and a positive control (e.g., Doxorubicin at 1 µM).
-
Aspirate the old medium and add the treatment media to the respective wells.
-
Incubate for a specified time course (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To assess total p53 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Caption: Workflow for Western blot analysis of p53 phosphorylation.
Conclusion
GSK2830371 is a powerful chemical probe for elucidating the role of Wip1 phosphatase in cellular signaling and a promising lead compound for therapeutic development. Its high selectivity and well-defined mechanism of action make it an invaluable tool for researchers in oncology and cell biology. The ability of GSK2830371 to reactivate the p53 pathway, particularly in combination with other targeted therapies, underscores the potential of Wip1 inhibition as a viable strategy to overcome drug resistance and improve patient outcomes in cancers with an amplified PPM1D gene and a functional p53.
References
- Corsello, S. M., et al. (2019).
- Kleiblova, P., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget. [Link]
- O'Cathail, S. M., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics. [Link]
- Acmec Biochemical. 1233689-64-9[3-Iodoimidazo[1,2-a]pyrazine]. [Link]
- Lin, Y-H., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers. [Link]
- PubMed. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. [Link]
- PubMed. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. [Link]
- Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through an N-terminal domain.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
"molecular formula C6H4IN3"
An In-Depth Technical Guide to the C6H4IN3 Isomeric Family: Synthesis, Characterization, and Applications
Abstract
The molecular formula C6H4IN3 represents a class of bifunctional aromatic compounds that serve as highly versatile synthons in modern chemistry. This technical guide provides an in-depth exploration of the principal isomers of C6H4IN3, primarily focusing on the iodophenyl azides and, to a lesser extent, the isomeric iodophenyl triazenes. These molecules are distinguished by the presence of two orthogonal reactive centers: a photoreactive and "clickable" azide group, and an aryl iodide handle amenable to a wide array of palladium-catalyzed cross-coupling reactions. This unique structural feature positions them as powerful tools for researchers in drug development, chemical biology, and materials science. This whitepaper details the synthesis, physicochemical properties, spectroscopic characterization, and key reactivity pathways of these isomers. Furthermore, it presents field-proven experimental protocols and discusses their critical applications as crosslinkers, photoaffinity labels, and building blocks for complex molecular architectures, while also emphasizing the necessary safety protocols for handling these energetic compounds.
The Isomeric Landscape of C6H4IN3
The constitutional isomers of C6H4IN3 are primarily categorized into two distinct functional group classes: iodophenyl azides and iodophenyl triazenes. While other arrangements are theoretically possible, these two classes represent the most synthetically accessible and functionally relevant structures for researchers.
1.1 Iodophenyl Azides
The most prominent and widely utilized isomers are the iodophenyl azides. In these structures, an iodine atom and an azide (-N₃) group are substituted on a benzene ring. The relative positions of these substituents give rise to three positional isomers:
-
1-Azido-2-iodobenzene (ortho-isomer)
-
1-Azido-3-iodobenzene (meta-isomer)
-
1-Azido-4-iodobenzene (para-isomer)
Of these, the para-isomer, 1-azido-4-iodobenzene, is the most common due to the synthetic accessibility of its precursor, 4-iodoaniline. Its linear geometry and distinct electronic properties make it a favored reagent in many applications.
1.2 Iodophenyl Triazenes
Triazenes are compounds containing the diazene functional group (R-N=N-N(R')₂).[1] For the formula C6H4IN3, this involves an iodophenyl group attached to a triazene moiety, such as 1-(iodophenyl)-3,3-dimethyltriazene. These compounds are valuable as "masked" diazonium salts, offering greater stability and controlled release of the highly reactive diazonium species under specific conditions.[2] Their utility often lies in generating aryl radicals or cations for subsequent reactions.[1][2]
| Table 1: Key Isomers of C6H4IN3 | |
| Isomer Class | IUPAC Name |
| Iodophenyl Azide | 1-Azido-4-iodobenzene |
| 1-Azido-3-iodobenzene | |
| 1-Azido-2-iodobenzene | |
| Iodophenyl Triazene | 1-(4-Iodophenyl)-3,3-dimethyltriazene |
Physicochemical Properties and Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of C6H4IN3 isomers. The following data pertains primarily to 1-azido-4-iodobenzene, the most extensively documented isomer.
| Table 2: Physicochemical Properties of 1-Azido-4-iodobenzene | |
| Property | Value |
| Molecular Formula | C₆H₄IN₃[3] |
| Molecular Weight | 245.02 g/mol [3] |
| Appearance | Pale yellow oily liquid or solid[4] |
| CAS Number | 53694-87-4[3] |
| SMILES | N=[N+]=[N-]c1ccc(I)cc1[3] |
| InChI Key | FJOKWWVZXVTOIR-UHFFFAOYSA-N[3] |
2.1 Spectroscopic Signatures
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most definitive feature of an aryl azide is the strong, sharp asymmetric stretching vibration (νₐₛ) of the N≡N bond in the azide group. This peak appears prominently in the region of 2100-2140 cm⁻¹ , an area of the IR spectrum that is typically uncongested.[5] Its presence is a primary indicator of successful azide formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For the para-isomer (1-azido-4-iodobenzene), the aromatic protons exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct pseudo-doublets in the aromatic region (~7.0-8.0 ppm). The ortho- and meta-isomers display more complex multiplets corresponding to their lower symmetry.
-
¹³C NMR: The carbon atom directly attached to the azide group (C-N₃) is typically shifted downfield. The carbon attached to the iodine atom (C-I) shows a characteristic signal at a higher field (lower ppm) compared to other substituted carbons due to the heavy atom effect.
-
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z ≈ 245. A characteristic and often dominant fragmentation pathway is the loss of a nitrogen molecule (N₂), resulting in a significant peak at M-28, corresponding to the iodophenylnitrene radical cation.
Synthesis and Key Reactivity
The synthetic utility of C6H4IN3 isomers stems from their dual-functional nature, allowing for sequential or orthogonal chemical transformations.
3.1 Synthesis of Iodophenyl Azides
The most reliable and scalable method for preparing iodophenyl azides is the diazotization of the corresponding iodoaniline precursor, followed by quenching with sodium azide (NaN₃).
-
Causality of Method Choice: This two-step, one-pot procedure is widely adopted because the starting iodoanilines are commercially available and the reaction proceeds with high fidelity. The arenediazonium salt intermediate is highly reactive towards nucleophilic substitution by the azide anion, driving the reaction to completion under mild, aqueous conditions.
Caption: Dual reactivity pathways of iodophenyl azide isomers.
Applications in Research and Drug Development
The unique properties of C6H4IN3 isomers have led to their adoption in several high-impact research areas.
-
Bifunctional Linkers: They are used to synthesize hetero-bifunctional crosslinkers. For example, a molecule can be attached via a Suzuki coupling at the iodide position, and the resulting conjugate can then be attached to a biomolecule or surface via click chemistry at the azide position.
-
Photoaffinity Labeling: In drug discovery, an iodophenyl azide can be incorporated into a drug candidate. Upon binding to its biological target (e.g., a protein), UV irradiation generates the reactive nitrene, which forms a covalent bond with the protein. The iodine atom then serves as a heavy-atom handle for crystallographic studies or as a site for attaching reporter tags (like biotin or fluorophores) via Sonogashira or Suzuki coupling to facilitate protein identification and binding site mapping. [6]* Surface Functionalization and Materials Science: Phenyl azides are used to covalently modify surfaces of polymers, carbon nanomaterials, and metal oxides. [7]The C6H4IN3 structure allows for a surface to be first functionalized via nitrene insertion, followed by the growth of complex structures from the aryl iodide anchor point using surface-initiated polymerization or coupling reactions.
-
Probes for Chemical Biology: The azide group is a small, stable, and bioorthogonal functional group, making it an ideal chemical reporter for metabolic labeling experiments. The subsequent attachment of imaging or affinity agents via click chemistry allows for the visualization and isolation of tagged biomolecules. [8][9]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 1-azido-4-iodobenzene.
5.1 Protocol: Synthesis of 1-Azido-4-iodobenzene
-
Trustworthiness Statement: This protocol is a standard laboratory procedure adapted from established methods for aryl azide synthesis. [4][10]The self-validating steps (spectroscopic analysis) are included to ensure product identity and purity.
-
Reagents and Equipment:
-
4-Iodoaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Sodium Azide (NaN₃, 1.2 eq)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-salt bath, magnetic stirrer, dropping funnel, round-bottom flask, separatory funnel
-
Rotary evaporator
-
-
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-iodoaniline in deionized water. Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.
-
Acidification: Slowly add concentrated HCl to the suspension. Stir until a fine, uniform slurry of the aniline hydrochloride salt is formed. Maintain the temperature below 5 °C.
-
Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline slurry via a dropping funnel over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. The reaction mixture should clarify slightly as the diazonium salt forms.
-
Azidation: In a separate beaker, dissolve sodium azide in deionized water. Add this solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution may be observed. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator under reduced pressure with a blast shield in place and a low bath temperature (<30 °C).
-
Self-Validation: The resulting crude oil or solid is 1-azido-4-iodobenzene. Confirm its identity by acquiring FTIR and ¹H NMR spectra. The FTIR spectrum must show a strong, sharp peak at ~2120 cm⁻¹. The ¹H NMR (in CDCl₃) should show two doublets in the aromatic region.
-
Safety and Handling
CRITICAL SAFETY NOTICE: Organic azides are high-energy compounds and are potentially explosive. They can be sensitive to heat, shock, friction, and static discharge.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood. A blast shield must be used during reactions, and especially during any step involving concentration or potential heating (e.g., rotary evaporation). [4]* Handling: Avoid using metal spatulas to handle solid azides; use plastic or wood instead. Never heat concentrated samples of phenyl azides. Distillation is extremely hazardous and should only be performed on a small scale with extreme caution and appropriate safety measures. [4][10]* Storage: Store pure iodophenyl azide in a cool, dark, and well-ventilated location, away from heat sources and incompatible materials (e.g., strong acids, reducing agents). The product has a limited shelf-life and should be used relatively quickly after synthesis. [4]
Conclusion
The isomers of C6H4IN3, particularly the iodophenyl azides, represent a class of exceptionally powerful and versatile chemical tools. Their value is rooted in the orthogonal reactivity of the azide and aryl iodide functionalities, which enables researchers to perform selective, high-yield transformations for building molecular complexity. From elucidating biological mechanisms through photoaffinity labeling to constructing novel nanomaterials and bioconjugates, the applications of these reagents are extensive and continue to expand. While their synthesis and handling demand rigorous safety protocols due to their energetic nature, a thorough understanding of their properties and reactivity unlocks significant potential for innovation across the chemical and biological sciences.
References
- Pandey, A. K., Chand, S., Singh, R., Kumar, S., & Singh, K. N. (2020).
- Pandey, A. K., Chand, S., Singh, R., Kumar, S., & Singh, K. N. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source.
- Hassan, A. A., Shawky, A. M., & El-Apasery, M. A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules. [Link]
- Pandey, A. K., Chand, S., Singh, R., Kumar, S., & Singh, K. N. (2020). Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS 2 Combination as a New Sulfenylation Source.
- Van der Veken, P., et al. (2014). Synthesis and explosion hazards of 4-Azido-L-phenylalanine.
- Stefaniu, D., & Iena, M. (2020). Triazenes and triazines. ScienceDirect. [Link]
- Leyva, E., et al. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms.
- Allen, C. F. H., & Bell, A. (1944). Phenyl azide. Organic Syntheses. [Link]
- Liu, L., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.
- Wikipedia. (n.d.). Phenyl azide. Wikipedia. [Link]
- Griffith, D., & Parker, J. B. (2020). Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PubMed. [Link]
Sources
- 1. Triazenes and triazines, Triazenes [ebrary.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Azido-4-iodobenzene 0.5M tert-butyl methyl ether, = 95 HPLC 53694-87-4 [sigmaaldrich.com]
- 4. Phenyl azide - Wikipedia [en.wikipedia.org]
- 5. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. Its rigid, fused bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive framework for designing molecules with specific biological activities. Notably, derivatives of this scaffold have demonstrated promising potential as anticancer agents, underscoring the need for efficient and robust synthetic methodologies for their preparation.
This guide provides an in-depth exploration of a modern, efficient, and environmentally benign approach to the synthesis of substituted imidazo[1,2-a]pyrazines: a one-pot, three-component reaction catalyzed by molecular iodine. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the rationale behind the selection of reagents and conditions, offering insights valuable to researchers in organic synthesis and medicinal chemistry.
The Core Reaction: A Three-Component Assembly Catalyzed by Molecular Iodine
The synthesis of the imidazo[1,2-a]pyrazine scaffold is elegantly achieved through a one-pot condensation of three key components: a 2-aminopyrazine, an aryl aldehyde, and an isocyanide. The reaction is efficiently catalyzed by molecular iodine (I₂), a mild, inexpensive, and readily available Lewis acid.[1]
This methodology stands out for its operational simplicity, high atom economy, and the ability to generate a diverse library of imidazo[1,2-a]pyrazine derivatives by varying the substituents on the aldehyde component. The reaction typically proceeds at room temperature in ethanol, offering a greener alternative to methods that may require harsh conditions or expensive metal catalysts.[1]
Mechanistic Insights: The Role of Iodine in the Cyclization Cascade
A sound understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of a synthetic protocol. The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines is believed to proceed through the following sequential steps:
-
Imine Formation: The reaction initiates with the condensation of 2-aminopyrazine and the aryl aldehyde to form an imine intermediate.
-
Lewis Acid Activation: Molecular iodine, acting as a Lewis acid, activates the newly formed imine, rendering it more susceptible to nucleophilic attack.
-
Nucleophilic Addition of Isocyanide: The isocyanide component then adds to the activated imine, leading to the formation of an iminium ion intermediate.
-
[4+1] Cycloaddition: A subsequent intramolecular nucleophilic attack, in a [4+1] cycloaddition fashion, results in the formation of the fused five-membered imidazole ring.
-
Aromatization: The final step involves the elimination of a proton to yield the aromatic imidazo[1,2-a]pyrazine core.
This mechanistic pathway is a testament to the efficiency of multicomponent reactions, where multiple bonds are formed in a single operation without the need for isolating intermediates.
Caption: Proposed mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is adapted from a validated procedure for the synthesis of N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine and can be generalized for a range of aryl aldehydes.[1]
Materials and Reagents:
-
2-Aminopyrazine
-
Substituted Aryl Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
tert-Butyl Isocyanide
-
Iodine (I₂)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-aminopyrazine (1.0 mmol, 1.0 equiv.), the desired aryl aldehyde (1.0 mmol, 1.0 equiv.), and ethanol as the solvent.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of iodine (5 mol%).
-
Isocyanide Addition: Slowly add tert-butyl isocyanide (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times are typically short.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure imidazo[1,2-a]pyrazine derivative.
Sources
Spectroscopic Characterization of 3-Iodoimidazo[1,2-a]pyrazine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-iodoimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a key intermediate in the synthesis of various bioactive molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in the field.[3][4] This document offers in-depth insights into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy as they apply to this specific molecule.
The Importance of Spectroscopic Analysis for Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][5][6] The introduction of a halogen, such as iodine, at the 3-position provides a versatile handle for further chemical modifications, making this compound a crucial building block. Accurate spectroscopic characterization is essential to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the biological activity of the final compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent. The analysis of these parameters allows for the unambiguous assignment of each proton in the heterocyclic system.
Experimental Protocol:
A standard ¹H NMR experiment would be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6]
-
Acquisition Parameters:
-
Pulse sequence: A standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Presentation: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.8 - 8.0 | s | - |
| H-5 | ~9.0 - 9.2 | d | ~1.5 |
| H-6 | ~8.0 - 8.2 | dd | ~4.5, 1.5 |
| H-8 | ~8.3 - 8.5 | d | ~4.5 |
Trustworthiness: The predicted values are derived from published data on closely related structures, such as 3-bromoimidazo[1,2-a]pyrazine and other substituted imidazo[1,2-a]pyrazines.[1][8] The relative positions of the signals and the coupling patterns are consistent with the electronic environment of the protons in the bicyclic system. For instance, H-5 is expected to be the most downfield proton due to its proximity to the bridgehead nitrogen and the pyrazine nitrogen.
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon atom bearing the iodine (C-3) is expected to have a significantly different chemical shift compared to the unsubstituted parent compound due to the heavy atom effect.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse sequence: A standard proton-decoupled pulse sequence.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 256-1024, due to the lower natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, with broadband proton decoupling applied during acquisition.
Data Presentation: Predicted ¹³C NMR Data
Based on data for the imidazo[1,2-a]pyrazine core and its derivatives, the following chemical shifts can be predicted.[2][5][9][10]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~135 - 138 |
| C-3 | ~90 - 95 |
| C-5 | ~145 - 148 |
| C-6 | ~118 - 121 |
| C-8 | ~130 - 133 |
| C-8a | ~140 - 143 |
Trustworthiness: The chemical shift of C-3 is predicted to be significantly upfield compared to other sp² carbons in the ring due to the shielding effect of the iodine atom. The other carbon chemical shifts are in line with those reported for related heterocyclic systems.[5][6] Advanced 2D NMR techniques like HSQC and HMBC can be employed to definitively assign each proton and carbon signal.[11][12][13]
Visualization of NMR Workflow
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pathways, which is characteristic of the imidazo[1,2-a]pyrazine core.[14]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the compound (microgram to nanogram level) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically observing the protonated molecule [M+H]⁺.[5][14]
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan spectrum to determine the m/z of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.[15]
-
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution measurements.
Data Presentation: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₆H₄IN₃ | 244.9495 |
| [M+H]⁺ | C₆H₅IN₃ | 245.9573 |
Trustworthiness: The predicted m/z values are based on the exact masses of the constituent atoms. The observation of the correct molecular ion peak with high mass accuracy (typically < 5 ppm error) provides strong evidence for the compound's identity. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a characteristic M+1 peak arising from the natural abundance of ¹³C.
Visualization of MS/MS Fragmentation
Caption: A plausible MS/MS fragmentation pathway for this compound.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to C-H stretching and bending in the aromatic region, as well as C=C and C=N stretching vibrations of the heterocyclic rings.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 1650 - 1450 | C=C and C=N stretching |
| 1400 - 1000 | In-plane C-H bending and ring vibrations |
| 900 - 650 | Out-of-plane C-H bending |
Trustworthiness: These predicted ranges are based on general correlations for aromatic and heterocyclic compounds and published data for similar molecules.[5][16][17][18][19] The absence of certain bands, such as a strong O-H or N-H stretch, can also be used to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyrazine system has an extended π-conjugated system, which is expected to give rise to characteristic π → π* transitions in the UV region.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.
Data Presentation: Predicted UV-Vis Absorption Maxima
| Wavelength (λ_max, nm) | Electronic Transition |
| ~250 - 270 | π → π |
| ~310 - 330 | π → π |
Trustworthiness: The predicted absorption maxima are based on studies of the parent imidazo[1,2-a]pyrazine and its derivatives.[5][6][20] The exact position and intensity of the absorption bands can be influenced by the solvent polarity.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, MS, IR, and UV-Vis techniques, is essential for its unambiguous identification and characterization. While direct experimental data for this specific compound is limited in the public domain, a robust and reliable characterization can be achieved by applying the principles and protocols outlined in this guide and by drawing comparisons with closely related, well-documented analogues. This multi-faceted spectroscopic approach ensures the structural integrity of this key synthetic intermediate, thereby supporting the advancement of drug discovery and development programs that rely on the versatile imidazo[1,2-a]pyrazine scaffold.
References
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- Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. [Link]
- Patel, R. V., et al. (2012).
- Jadhav, S. D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
- Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-433. [Link]
- Silva, A. M. S., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Jadhav, S. D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Lin, X., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- Shailaja, M., et al. (n.d.).
- El-Faham, A., et al. (2018). Imidazo[1,2-a]pyrazines.
- Reeve, A. M., et al. (2013). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Saha, I., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society, 144(4), 1777-1785. [Link]
- Barlin, G. B. (1986). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
- Arráez-Román, D., et al. (2007). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]
- ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
- ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization.
- PubChem. (n.d.). 3-iodo-8-methylimidazo[1,2-a]pyrazine.
- ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [https://www.researchgate.net/publication/376378453_Iodine_catalyzed_synthesis_of_imidazo12-a_pyrazine_and_imidazo12-apyridine_derivatives_and_their_anticancer_activity_]([Link]_ anticancer_activity_)
- Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(29), 25484-25501. [Link]
- Jadhav, S. D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- SpectraBase. (n.d.). Imidazo(1,2-A)pyrazine.
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- ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 195-207. [Link]
- CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- ResearchGate. (n.d.). Normalized UV-vis absorption spectra of 1b in different solvents.
- NIST. (n.d.). Pyrazine.
- ResearchGate. (n.d.). ChemInform Abstract: Diversely Substituted Imidazo[1,2-a]pyrazine-8-oxo-3-carbaldehydes: An Iodine-Mediated Cyclization/Oxidation Approach.
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The Strategic Versatility of 3-Iodoimidazo[1,2-a]pyrazine: A Technical Guide to C-3 Functionalization
Abstract
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug design. The introduction of an iodine atom at the C-3 position transforms this heterocycle into a highly versatile synthetic intermediate, unlocking a vast chemical space for the development of novel molecular entities. This guide provides an in-depth exploration of the reactivity of 3-iodoimidazo[1,2-a]pyrazine, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the rationale behind experimental design and provide detailed protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, empowering researchers to leverage this powerful building block in their drug discovery endeavors.
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold
The imidazo[1,2-a]pyrazine ring system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This arrangement imparts a unique combination of electron-rich and electron-deficient regions, influencing its reactivity and intermolecular interactions. The scaffold's planarity and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively bind to biological targets.[3]
Synthesis of the Key Intermediate: this compound
The gateway to a diverse library of C-3 functionalized imidazo[1,2-a]pyrazines is the efficient and regioselective synthesis of the 3-iodo derivative. Direct C-H iodination of the parent heterocycle is the most straightforward approach. The C-3 position is the most nucleophilic carbon in the imidazole ring, making it susceptible to electrophilic attack.
Rationale for Iodination at C-3
The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine ring system is governed by the electronic distribution within the molecule. The nitrogen atom at position 1 acts as an electron-donating group, increasing the electron density in the five-membered imidazole ring. Resonance structures indicate that the highest electron density is localized at the C-3 position, making it the most favorable site for electrophilic attack.
Experimental Protocol: C-3 Iodination
This protocol is adapted from a highly efficient, metal-free method for the iodination of related imidazo[1,2-a]pyridines, which is expected to be directly applicable to the pyrazine analog due to their similar electronic properties.[4]
Materials:
-
Imidazo[1,2-a]pyrazine
-
Molecular Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add imidazo[1,2-a]pyrazine (1.0 mmol), molecular iodine (0.6 mmol, 1.2 eq.), and ethanol (10 mL).
-
To this suspension, add tert-butyl hydroperoxide (2.0 mmol, 2.0 eq.).
-
The reaction mixture is then subjected to ultrasonic irradiation at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A World of Possibilities
The carbon-iodine bond at the C-3 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. The relatively low bond dissociation energy of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[4] This section will explore the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions for the C-3 functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The choice of ligand (e.g., triphenylphosphine, dppf) is crucial for stabilizing the palladium center and promoting the catalytic cycle.
-
Base: A base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid via the formation of a boronate species, which facilitates transmetalation.[6]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling This protocol is a general procedure that can be optimized for specific substrates.[7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Sodium carbonate (2.0 eq.)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add sodium carbonate (2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) and degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C under an argon atmosphere and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylimidazo[1,2-a]pyrazine | >90 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine | >85 |
| 3 | Pyridine-3-boronic acid | 3-(Pyridin-3-yl)imidazo[1,2-a]pyrazine | >80 |
| 4 | Thiophene-2-boronic acid | 3-(Thiophen-2-yl)imidazo[1,2-a]pyrazine | >88 |
Yields are typical for analogous systems and may vary.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of conjugated enynes and arylalkynes.[8][9]
Causality Behind Experimental Choices:
-
Dual Catalysis: This reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions.
Experimental Protocol: Sonogashira Coupling This protocol is a standard procedure for Sonogashira couplings.[11]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 eq.)
-
Pd(PPh₃)₂Cl₂ (0.02 eq.)
-
Copper(I) iodide (CuI) (0.04 eq.)
-
Triethylamine (TEA)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 2: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)imidazo[1,2-a]pyrazine | >85 |
| 2 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine | >90 |
| 3 | Propargyl alcohol | 3-(Imidazo[1,2-a]pyrazin-3-yl)prop-2-yn-1-ol | >75 |
| 4 | 1-Hexyne | 3-(Hex-1-yn-1-yl)imidazo[1,2-a]pyrazine | >80 |
Yields are typical for analogous systems and may vary.
Diagram 2: Sonogashira Catalytic Cycle
Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
Heck Reaction: Vinylation of the C-3 Position
The Heck reaction provides a method for the C-C bond formation between an aryl or vinyl halide and an alkene.[12][13]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst, which is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands, such as triphenylphosphine or tri-o-tolylphosphine, are often used to stabilize the catalyst and influence reactivity.
-
Base: A base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the hydrogen halide produced in the reaction.[14]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed.
Experimental Protocol: Heck Reaction This is a general procedure for the Heck reaction.[15]
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate) (1.5 eq.)
-
Pd(OAc)₂ (0.02 eq.)
-
P(o-tol)₃ (0.04 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[1][16]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as Xantphos or DavePhos, are often required to promote the reductive elimination step, which is typically the rate-limiting step.[17] Palladium precursors like Pd₂(dba)₃ are commonly used.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.
Experimental Protocol: Buchwald-Hartwig Amination This protocol is a general starting point for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (1.4 eq.)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Diagram 3: General Workflow for C-3 Functionalization
Caption: Synthetic workflow from the core heterocycle to diverse C-3 analogs.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. Its reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide variety of substituents at the C-3 position. This guide has provided a comprehensive overview of the key synthetic transformations, the rationale behind the experimental conditions, and detailed protocols to facilitate the exploration of this valuable chemical space. By understanding and applying these methodologies, researchers can accelerate the discovery and development of the next generation of imidazo[1,2-a]pyrazine-based therapeutics.
References
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). Organic Letters, 14(23), 6012-5. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(51), 36439-36453. [Link]
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal, 27(54), 13481-13493. [Link]
- Heck Reaction. In Organic Chemistry Portal. [Link]
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2001). ChemInform, 32(6). [Link]
- Sonogashira Coupling. In Organic Chemistry Portal. [Link]
- Sonogashira coupling. In Wikipedia. [Link]
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (2006).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2012). Molecules, 17(11), 13346-13361. [Link]
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
- Screening catalytic conditions in Heck coupling between...
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]
- Heck reaction. In Wikipedia. [Link]
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Chemistry – A European Journal, 27(54), 13481-13493. [Link]
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). PubMed. [Link]
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Stability of 3-Iodoimidazo[1,2-a]pyrazine: A Technical Guide for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The 3-iodo derivative, in particular, serves as a versatile synthetic intermediate, enabling the introduction of various functional groups through cross-coupling reactions.[3][4] However, the inherent reactivity of the carbon-iodine bond, coupled with the electronic nature of the fused heterocyclic system, raises critical questions about the compound's stability. This technical guide provides a comprehensive overview of the known and potential stability characteristics of 3-iodoimidazo[1,2-a]pyrazine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and manage the stability of this important building block and its derivatives.
Introduction: The Strategic Importance of this compound
Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological properties, including antifungal, antibacterial, and cytoprotective activities.[5] The introduction of an iodine atom at the 3-position of the imidazo[1,2-a]pyrazine ring system creates a key intermediate for the synthesis of diverse compound libraries. This "handle" allows for the facile formation of carbon-carbon and carbon-heteroatom bonds via well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[3][6]
While the synthetic utility of this compound is well-documented, a thorough understanding of its chemical stability is paramount for its effective use in drug development. Instability can lead to the formation of degradation products, which may impact the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs). This guide will delve into the potential degradation pathways, recommended handling and storage conditions, and a systematic approach to evaluating the stability of this compound through forced degradation studies.
Physicochemical Properties and Structural Features
The stability of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties.
| Property | Value/Description | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 1233689-64-9 | [7] |
| Molecular Formula | C6H4IN3 | Inferred |
| Molecular Weight | 245.02 g/mol | Inferred |
| Appearance | Typically a solid | Inferred |
The imidazo[1,2-a]pyrazine core is an electron-deficient system, which influences the reactivity of its substituents. The iodine atom at the 3-position is attached to a carbon that is part of an electron-rich imidazole ring, yet adjacent to the electron-withdrawing pyrazine ring. This electronic environment dictates the susceptibility of the C-I bond to cleavage under various conditions.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the known reactivity of iodo-substituted aromatic and heterocyclic compounds.
Photodegradation
The carbon-iodine bond is known to be labile upon exposure to light, particularly UV radiation. This can lead to homolytic cleavage of the C-I bond to generate a highly reactive aryl radical and an iodine radical.
Diagram: Photodegradation Pathway
Caption: Potential photodegradation of this compound.
The resulting aryl radical can then participate in a variety of reactions, including hydrogen abstraction from solvents or other molecules, or dimerization, leading to a complex mixture of degradation products. Therefore, it is crucial to protect this compound from light.
Thermal Degradation
While many heterocyclic compounds are thermally stable, the presence of the iodo-substituent can lower the decomposition temperature.[8] Thermal stress can also promote dehalogenation reactions, particularly in the presence of trace metals or other catalysts. The imidazo[1,2-a]pyrazine core itself is relatively stable, but the C-I bond is the likely point of initial thermal decomposition.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of this compound to hydrolysis is expected to be pH-dependent. Under strongly acidic or basic conditions, the fused ring system could potentially undergo ring-opening, although this is generally less common for such aromatic systems. A more likely scenario is the nucleophilic displacement of the iodide by a hydroxide ion, particularly if activated by electron-withdrawing groups or under harsh conditions. However, direct SNAr-type hydrolysis on an unactivated ring is typically slow.
Oxidative Degradation
The imidazo[1,2-a]pyrazine ring system contains nitrogen atoms that could be susceptible to oxidation, potentially forming N-oxides. The C-I bond can also be sensitive to certain oxidizing agents. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, could initiate radical chain reactions leading to degradation. Studies on related pyrazine compounds have shown that they can be susceptible to oxidation.[9]
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling procedures are recommended for this compound to ensure its integrity:
-
Storage: Store in a cool, dry, and dark place. Use of amber vials or storage in a light-proof container is essential. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid direct exposure to sunlight or strong artificial light. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Assessment of Stability: A Forced Degradation Study Protocol
To definitively determine the stability of this compound and identify its degradation products, a forced degradation study is essential.[10][11] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[12][13]
Objectives of the Forced Degradation Study
-
To identify the likely degradation products.
-
To elucidate the degradation pathways.
-
To assess the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method (e.g., HPLC).
Experimental Workflow
Diagram: Forced Degradation Workflow
Caption: A typical workflow for a forced degradation study.
Detailed Protocols
5.3.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
5.3.2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
5.3.3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
5.3.4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and protect from light.
-
Monitor the reaction at various time points until significant degradation is observed. Dilute for analysis as needed.
5.3.5. Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a high temperature (e.g., 80°C) for a set period.
-
At specified intervals, dissolve a portion of the solid in the initial solvent and analyze.
5.3.6. Photostability:
-
Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
Analytical Method
A stability-indicating HPLC method should be developed and validated. The method should be able to separate the parent compound from all its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., determined by a photodiode array detector).
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a valuable building block in drug discovery, but its stability must be carefully considered and managed. While direct stability data is sparse, an understanding of its chemical nature allows for the prediction of potential degradation pathways, primarily photodegradation and potential thermal and oxidative lability. The implementation of proper storage and handling procedures is critical. Furthermore, conducting comprehensive forced degradation studies, as outlined in this guide, is an indispensable step in the development of any drug candidate derived from this scaffold. The insights gained from such studies will not only ensure the quality and reliability of research and development efforts but also provide crucial data for regulatory submissions and the ultimate development of safe and effective medicines.
References
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- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
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- Forced Degrad
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The Strategic Synthesis and Application of 3-Iodoimidazo[1,2-a]pyrazine: A Core Starting Material for Accelerated Drug Discovery
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents. Its strategic importance in medicinal chemistry is undeniable, with derivatives showing a wide array of biological activities, including roles as kinase inhibitors and modulators of key cellular pathways.[1][2] This technical guide provides an in-depth exploration of a critical starting material for accessing this chemical space: 3-iodoimidazo[1,2-a]pyrazine . We will dissect the synthesis of the parent heterocycle, detail the regioselective iodination at the C3 position, and demonstrate the synthetic utility of the resulting aryl iodide in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the efficient construction of novel molecular entities.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
The fusion of an imidazole ring with a pyrazine ring creates the imidazo[1,2-a]pyrazine system, a nitrogen-rich heterocycle that has garnered significant attention in drug discovery.[3] Its structural features allow it to act as a bioisostere for purines and engage in a variety of interactions with biological targets. Consequently, this scaffold is at the heart of compounds developed as potent and selective inhibitors for critical enzymes such as ENPP1, Aurora kinases, and PI3K/mTOR, making it a focal point for oncology and immunology research.[4][5]
The true synthetic power of this scaffold is unlocked through functionalization. Halogenation, particularly iodination at the C3 position, transforms the core into a versatile platform for diversification. The carbon-iodine bond at this position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, providing a robust and modular approach to introduce molecular complexity. This guide will provide the foundational knowledge and practical protocols to synthesize and utilize this compound effectively.
Synthesis of the Core Heterocycle: Imidazo[1,2-a]pyrazine
The construction of the imidazo[1,2-a]pyrazine core is the essential first step. Several synthetic strategies have been reported, but the most classical and reliable method remains the condensation of an aminopyrazine with an α-halocarbonyl compound.[3][4] This approach, often referred to as a modified Tschitschibabin reaction, provides a direct and efficient route to the bicyclic system.
Mechanistic Rationale
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyrazine attacks the electrophilic carbon of the α-halocarbonyl (e.g., bromoacetaldehyde). This is followed by an intramolecular cyclization, where the endocyclic pyrazine nitrogen attacks the carbonyl carbon, forming a hydroxyl intermediate. Subsequent dehydration under acidic or thermal conditions yields the aromatic imidazo[1,2-a]pyrazine ring system.
Diagram 1: Synthesis of Imidazo[1,2-a]pyrazine
Sources
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An In-depth Technical Guide to the Characterization of 3-Iodoimidazo[1,2-a]pyrazine
This guide provides a comprehensive technical overview of 3-iodoimidazo[1,2-a]pyrazine, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its synthesis, detailed spectroscopic characterization, reactivity profile, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] This nitrogen-rich scaffold is a key component in molecules exhibiting a wide range of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][3][4] The introduction of an iodine atom at the 3-position of this scaffold creates a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions. This strategic functionalization allows for the exploration of chemical space and the development of novel derivatives with tailored properties.
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic iodination of the parent imidazo[1,2-a]pyrazine. The rationale behind this approach lies in the electron-rich nature of the C-3 position of the imidazo[1,2-a]pyrazine ring system, which makes it susceptible to electrophilic attack.[5]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The choice of an appropriate iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base, is crucial for efficient and selective iodination.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Imidazo[1,2-a]pyrazine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Spectroscopic and Physical Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques and physical measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on data from analogous structures.[6][7][8][9]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | 7.50 - 7.70 (s) | 130 - 135 |
| H-5 | 8.00 - 8.20 (d) | 140 - 145 |
| H-6 | 7.80 - 8.00 (dd) | 125 - 130 |
| H-8 | 9.00 - 9.20 (d) | 135 - 140 |
| C-2 | - | 130 - 135 |
| C-3 | - | 75 - 80 |
| C-5 | - | 140 - 145 |
| C-6 | - | 125 - 130 |
| C-8 | - | 135 - 140 |
| C-8a | - | 145 - 150 |
Note: The chemical shift for C-3 is significantly upfield due to the heavy atom effect of iodine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-iodo-8-methylimidazo[1,2-a]pyrazine, a related compound, the predicted monoisotopic mass is 258.96063 Da.[10]
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in a molecule. Key expected absorptions for this compound include C-H stretching of the aromatic rings and C=C and C=N stretching vibrations characteristic of the heterocyclic system.
Reactivity Profile: A Versatile Synthetic Intermediate
The C-I bond in this compound is a key functional group that enables a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[11][12][13][14]
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic substituents at the 3-position.[11][15]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[16][17][18][19] This reaction allows for the introduction of alkynyl moieties, which can be further functionalized.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds.[20][21][22] This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position, leading to the synthesis of novel 3-aminoimidazo[1,2-a]pyrazine derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Potential Applications in Drug Discovery and Materials Science
Derivatives of imidazo[1,2-a]pyrazine have shown significant potential in various fields:
-
Oncology: Many imidazo[1,2-a]pyrazine derivatives have demonstrated potent anticancer activity.[1][4][23] The ability to functionalize the 3-position allows for the optimization of these properties.
-
Infectious Diseases: The scaffold has been explored for its antibacterial and antiviral properties.[24]
-
Central Nervous System (CNS) Disorders: Some derivatives have shown activity as phosphodiesterase inhibitors, which are relevant for treating CNS and cardiovascular diseases.[3]
-
Organic Electronics: The extended π-systems that can be generated via cross-coupling reactions make these compounds interesting candidates for applications in organic electronics.[25]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with its reactivity in a range of cross-coupling reactions, provides a powerful platform for the synthesis of diverse and complex molecules. The insights provided in this guide, from synthesis to characterization and reactivity, are intended to empower researchers to fully leverage the potential of this important scaffold in their scientific endeavors.
References
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2001). ChemInform, 32(6).
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 36439-36453. [Link]
- Pharmacological activities of imidazo[1,2-alpha]pyrazine deriv
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]
- Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. (2001). ChemInform. [Link]
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PMC. [Link]
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- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). PubMed. [Link]
- SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIV
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The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the biological activities associated with the imidazo[1,2-a]pyrazine core, with a particular focus on its applications in oncology, infectious diseases, and beyond. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols used to evaluate the therapeutic potential of compounds built around this versatile framework.
Introduction to the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is an aromatic bicyclic heterocycle, structurally analogous to purines, which are fundamental components of nucleic acids and various cofactors. This similarity has made it a compelling starting point for the design of molecules that can interact with a wide range of biological targets.
P[1]hysicochemical Properties and Synthetic Strategies
The imidazo[1,2-a]pyrazine core's planar structure and the distribution of nitrogen atoms contribute to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.
The synthesis of this scaffold is typically achieved through the condensation of α-aminopyrazines with α-halocarbonyl compounds. More recent[1] advancements include efficient one-pot, three-component reactions, for instance, using an iodine catalyst, which allows for the generation of diverse derivatives in good yields. These synth[2][3][4]etic methodologies provide a robust platform for creating extensive libraries of imidazo[1,2-a]pyrazine derivatives for biological screening.
A general synthetic workflow is depicted below:
Figure 1: Generalized synthetic workflow for imidazo[1,2-a]pyrazine derivatives.
Anticancer Activity: A Major Therapeutic Avenue
The imidazo[1,2-a]pyrazine scaffold has demonstrated significant potential in the development of novel anticancer agents. Its derivat[1][2][3][5]ives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
Targeting Key Oncogenic Kinases
A primary mechanism through which imidazo[1,2-a]pyrazines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Aurora Kinases: Several studies have focused on designing imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Aurora kinases, which play a critical role in mitotic progression. Structure-b[6][7]ased design, aided by co-crystallization studies, has led to the development of selective Aurora-A kinase inhibitors. Optimizatio[6]n of substituents at the 8-position of the core has been shown to improve both oral bioavailability and selectivity.
-
Phos[8]phoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. The imidazo[1,2-a]pyrazine core has been successfully employed as a template for the development of novel PI3K inhibitors.
-
Cycl[9]in-Dependent Kinase 9 (CDK9): More recently, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of CDK9, a kinase involved in transcriptional regulation. Compound [10][11]3c from a recent study, which features a pyridin-4-yl group at position 2 and a benzylamine at position 3, showed a potent CDK9 inhibitory activity with an IC50 of 0.16 µM.
A simplifi[10][12]ed representation of the PI3K signaling pathway and its inhibition is shown below:
Figure 2: Inhibition of the PI3K signaling pathway by an imidazo[1,2-a]pyrazine-based inhibitor.
Other Anticancer Mechanisms
Beyond kinase inhibition, imidazo[1,2-a]pyrazine derivatives have been shown to induce cancer cell death through other mechanisms:
-
Tubulin Polymerization Inhibition: A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as inhibitors of tubulin polymerization. Compound [13]TB-25 , for instance, exhibited potent anti-proliferative activity against HCT-116 colon cancer cells with an IC50 of 23 nM by binding to the colchicine site on tubulin, leading to G2/M cell cycle arrest and apoptosis.
D[14]ata on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyrazine derivatives.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | CDK9 | K652, HCT116, MCF7 (average) | 6.66 | |
| TB-25[10][12] | Tubulin | HCT-116 | 0.023 | |
| 15d, [13]17e, 18c, 18h, 18i | Not specified | A375P (Melanoma) | < 0.06 | |
| 12b [5] | Not specified | Hep-2, HepG2, MCF-7, A375 | 11-13 |
2.4[4] Experimental Protocol: In Vitro CDK9 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK9.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
ATP and appropriate substrate peptide
-
Test compound (imidazo[1,2-a]pyrazine derivative)
-
Kinase buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the CDK9/cyclin T1 enzyme to the wells of a 384-well plate containing kinase buffer.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Antimicrobial and Antiviral Activities
The versatile imidazo[1,2-a]pyrazine scaffold has also been explored for its potential in combating infectious diseases.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives with promising antibacterial and antifungal properties. For example[14][15], certain derivatives have shown significant activity against Staphylococcus aureus and the fungi Candida albicans and Aspergillus niger. The incorpo[14]ration of a 1,2,3-triazole moiety into the imidazo[1,2-a]pyrazine core has also been shown to yield compounds with potent antimicrobial activity.
Antiviral Activity
-
Anti-influenza Virus: A series of imidazo[1,2-a]pyrazine derivatives were identified through phenotypic screening to have broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. The lead co[16][17]mpound, A4 , was found to act by inducing the clustering of the viral nucleoprotein (NP) and preventing its accumulation in the nucleus. Interesting[16][17]ly, A4 also exhibited anti-HIV activity, suggesting a potential for dual-target drug development.
-
Anti[16]-coronavirus: Selected imidazo[1,2-a]pyrazine derivatives have also been evaluated for their activity against human coronavirus 229E. Compound [10][12]3b from one study showed the most potent anti-coronaviral activity with an IC50 of 56.96 µM.
Ot[11][13]her Therapeutic Applications
The biological activities of the imidazo[1,2-a]pyrazine core are not limited to anticancer and antimicrobial applications. Derivatives have also been investigated for their potential as:
Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research on imidazo[1,2-a]pyrazine derivatives has led to the elucidation of key structure-activity relationships. For instance, in the context of anticancer activity, the nature and position of substituents on the bicyclic core have a profound impact on potency and selectivity. The aminati[1]on at the C8 position has been shown to improve antioxidant activity.
The future[14][15] of drug discovery based on the imidazo[1,2-a]pyrazine scaffold looks promising. The development of more efficient and diverse synthetic methodologies will continue to provide novel compounds for biological evaluation. Furthermore, the application of computational methods, such as molecular docking and virtual screening, will aid in the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Conclusion
The imidazo[1,2-a]pyrazine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the discovery of potent lead compounds in oncology, infectious diseases, and other therapeutic areas. Continued exploration of the chemical space around this versatile core, coupled with a deeper understanding of its interactions with biological systems, will undoubtedly pave the way for the development of new and effective medicines.
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A Technical Guide to the Preparation of 3-Iodoimidazo[1,2-a]pyrazine Analogues: Methodologies and Mechanistic Insights
Abstract: The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, the 3-iodo analogues are of paramount importance, serving as versatile synthetic intermediates for the construction of diverse molecular libraries through cross-coupling reactions. This guide provides an in-depth exploration of the prevalent and robust methodologies for the synthesis of these key building blocks. We will dissect two primary approaches for C3-iodination: direct electrophilic substitution using N-Iodosuccinimide (NIS) and oxidative iodination with molecular iodine. The discussion emphasizes the underlying reaction mechanisms, experimental rationale, and practical considerations for each protocol, equipping researchers and drug development professionals with the knowledge to effectively synthesize these valuable compounds.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is classified as a "privileged scaffold" in drug discovery. Its unique electronic properties and rigid, bicyclic structure allow it to interact with a wide array of biological targets. This has led to the development of numerous successful drugs, including the sedative-hypnotics zolpidem and alpidem, which showcase the therapeutic potential of this heterocyclic core.[1][2] The scaffold is a recurring motif in compounds exhibiting anticancer, antibacterial, antiviral, and anti-inflammatory activities.[3][4]
The functionalization of this core is key to modulating its pharmacological profile. The C3 position of the imidazole ring is particularly amenable to electrophilic substitution. Introducing an iodine atom at this position transforms the molecule into a highly versatile synthetic handle. The carbon-iodine bond, due to its relatively low bond dissociation energy, readily participates in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of aryl, alkyl, and alkynyl moieties.[5] This strategic C3-iodination step is therefore a critical gateway to novel chemical entities with potentially enhanced biological activity.
This guide will focus on the most reliable and field-proven methods for the regioselective preparation of 3-iodoimidazo[1,2-a]pyrazine analogues, starting from the pre-formed heterocyclic core.
Core Synthetic Strategy: C3-Iodination of the Imidazo[1,2-a]pyrazine Scaffold
The synthesis of the target compounds typically follows a two-stage logic: first, the construction of the parent imidazo[1,2-a]pyrazine ring system, followed by regioselective iodination at the C3 position. While several methods exist for forming the core, such as the classical Tschitschibabin-type condensation or modern multicomponent reactions,[6][7] this guide will concentrate on the subsequent, crucial iodination step.
The electron-rich nature of the imidazole portion of the fused ring system directs electrophilic attack preferentially to the C3 position. This inherent reactivity is exploited in the following high-yield methodologies.
Method A: Direct Electrophilic Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent, widely used for the C-H functionalization of electron-rich heterocycles.[8] The reaction proceeds via an electrophilic aromatic substitution mechanism. The reactivity of NIS can be significantly enhanced by the presence of an acid catalyst, which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.
Causality Behind Experimental Choices:
-
Reagent: NIS is chosen for its ease of handling (a stable, crystalline solid) and predictable reactivity compared to more aggressive reagents like iodine monochloride.
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) are common solvents as they are relatively inert and effectively solubilize both the substrate and NIS.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a protic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid is often used to accelerate the reaction, especially for less activated substrates.[9] The acid polarizes the N-I bond of NIS, generating a more potent "I+" source.
A generalized workflow for this process is outlined below.
Caption: General workflow for NIS-mediated iodination.
Method B: Ultrasound-Assisted Oxidative Iodination
An environmentally conscious and efficient alternative to traditional methods involves the use of molecular iodine (I₂) in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP).[5][10] This approach avoids the use of pre-functionalized iodine sources and often proceeds under milder conditions.
Causality Behind Experimental Choices:
-
Reagents: Molecular iodine is an inexpensive and readily available iodine source. TBHP acts as an in-situ oxidant, converting I₂ into a more electrophilic iodine species (e.g., hypoiodite or an iodine radical cation), which is the active iodinating agent. This process improves the atom economy of iodine.[5]
-
Ultrasound Irradiation: The application of ultrasound provides mechanical energy to the system, accelerating the reaction through the formation and collapse of cavitation bubbles.[11] This leads to significant improvements in reaction rates and yields compared to conventional heating.[5][10]
-
Solvent: Green solvents like ethanol are often employed, further enhancing the environmental credentials of this method.[5]
The proposed mechanism involves the oxidation of I₂ by TBHP to generate the active electrophile, which then attacks the C3 position of the imidazo[1,2-a]pyrazine ring.
Caption: Key components of the ultrasound-assisted method.
Comparative Analysis of Iodination Methods
| Feature | Method A: N-Iodosuccinimide (NIS) | Method B: Ultrasound-Assisted I₂/TBHP |
| Iodine Source | N-Iodosuccinimide (pre-activated) | Molecular Iodine (I₂) |
| Activating Agent | Acid catalyst (optional but recommended) | tert-Butyl Hydroperoxide (TBHP) |
| Energy Source | Thermal (Room Temp to Reflux) | Sonication (Ultrasound) |
| Typical Solvents | Acetonitrile, DMF, THF | Ethanol, other "green" solvents |
| Advantages | Widely applicable, high yields, simple procedure.[9] | Environmentally friendly, high iodine atom economy, rapid reaction times.[5][10] |
| Disadvantages | Stoichiometric byproduct (succinimide), may require acid catalyst. | Requires specialized ultrasound equipment, handling of peroxides. |
| References | [9],[8] | [5],[11],[10] |
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific imidazo[1,2-a]pyrazine substrate being used.
Protocol 1: General Procedure for C3-Iodination using NIS
-
Preparation: To a solution of the imidazo[1,2-a]pyrazine starting material (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add N-Iodosuccinimide (1.1 - 1.5 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Workup: Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel to afford the desired this compound product.[9]
Protocol 2: General Procedure for Ultrasound-Assisted C3-Iodination using I₂/TBHP
-
Preparation: In a Schlenk tube or suitable reaction vessel, combine the imidazo[1,2-a]pyrazine starting material (1.0 eq), molecular iodine (I₂) (0.6 eq), and ethanol (approx. 0.1 M).[5]
-
Reaction: Add tert-Butyl Hydroperoxide (TBHP, 70% in water, 2.0 eq) to the mixture. Place the vessel in an ultrasonic cleaning bath. Irradiate the reaction mixture with ultrasound at a constant frequency (e.g., 40 kHz) at room temperature. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of water.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography to yield the pure 3-iodo derivative.[5][10]
Conclusion
The preparation of this compound analogues is a critical step in the development of novel therapeutics based on this privileged scaffold. Both the established method using N-Iodosuccinimide and the modern ultrasound-assisted oxidative iodination offer reliable and high-yielding pathways to these essential building blocks. The choice of method may depend on the specific substrate, available equipment, and environmental considerations. The NIS method is robust and widely practiced, while the I₂/TBHP/ultrasound protocol represents a greener, more atom-economical approach. Mastery of these techniques enables medicinal chemists to readily access a wide diversity of functionalized imidazo[1,2-a]pyrazines for biological screening and drug discovery programs.
References
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health (NIH).
- SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds.
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - ACS Omega - Figshare. Figshare.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
- A possible mechanism of iodination for aromatic compounds. ResearchGate.
- Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. ResearchGate.
- Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry.
- (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- N-Iodosuccinimide (NIS). Organic Chemistry Portal.
- Novel 3-Aminoimidazole[1,2-α]Pyridine/Pyrazine Analogues: Synthesis and Biological Evaluation as Anticancer Agents. WestminsterResearch.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Semantic Scholar.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health (NIH).
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- 6. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
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A Comprehensive Technical Guide to the Physicochemical Properties of 3-Iodoimidazo[1,2-a]pyrazine for Drug Discovery and Development
Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Strategic Role of C3-Iodination
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing bridged-head heterocycle that has garnered significant attention in medicinal chemistry.[1][2] It is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][3] Marketed drugs and clinical candidates incorporating the related imidazo[1,2-a]pyridine core, such as zolpidem and alpidem, underscore the therapeutic potential of this heterocyclic family.[2][4] The imidazo[1,2-a]pyrazine scaffold itself is a versatile template for developing agents with applications including kinase inhibition, antibacterial, and anticancer activities.[2][5][6]
Significance of Halogenation at the C3-Position
The functionalization of the imidazo[1,2-a]pyrazine core is crucial for modulating its biological and physicochemical properties. The C3 position is particularly important as it is susceptible to electrophilic substitution.[5][7] Introducing an iodine atom at this position, to create 3-Iodoimidazo[1,2-a]pyrazine, serves two strategic purposes. Firstly, the iodine atom acts as a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments to explore the chemical space around the core scaffold.[8] Secondly, the iodine atom, being a large and lipophilic halogen, directly influences the molecule's physicochemical profile, impacting its solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
Molecular Structure and Core Properties
Chemical Identity
This compound is a key intermediate and building block for chemical synthesis and drug discovery. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₄IN₃ | [9] |
| Molecular Weight | 245.02 g/mol | [9] |
| CAS Number | 1049677-32-8 (for 8-chloro derivative) | [9] |
| Canonical SMILES | C1=CN2C(=C(N=C2)I)N=C1 | - |
| Appearance | Typically a solid at room temperature. | [10] |
Note: Specific CAS numbers for the unsubstituted 3-iodo parent compound are not as commonly cited as its derivatives, such as 8-Chloro-3-iodoimidazo[1,2-a]pyrazine.
Structural Diagram
Caption: 2D Structure of this compound
Key Physicochemical Parameters: A Guide for Researchers
This section provides a detailed analysis of the core physicochemical properties of this compound. For each property, we discuss its importance, present available data (including that of close analogs), and provide a validated, step-by-step experimental protocol for its determination.
Lipophilicity (LogP/LogD): A Critical Determinant of Pharmacokinetics
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical parameters in drug discovery. It influences solubility, membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
3.1.1 Theoretical Insights and Data for Analogs
3.1.2 Causality in Experimental Design: Why Accurate LogP Measurement is Crucial
While computational models are useful for initial estimations, experimental determination of LogP/LogD is essential for accurate structure-activity relationship (SAR) and structure-property relationship (SPR) studies. An excessively high LogP can lead to poor aqueous solubility, increased metabolic turnover, and non-specific toxicity. Conversely, a very low LogP may result in poor membrane permeability and limited access to intracellular targets. Therefore, precise measurement allows researchers to make informed decisions about structural modifications to achieve an optimal balance.
3.1.3 Authoritative Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Determination
The RP-HPLC method is a high-throughput and reliable technique for estimating LogP by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-8 commercially available standard compounds with well-documented LogP values spanning a range (e.g., from 1 to 5) in methanol or acetonitrile.
-
Preparation of Test Compound: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical gradient might run from 95:5 to 5:95 aqueous:organic over 15 minutes.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the test compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition: Inject the standard compounds and the test compound. Record the retention time (t_R) for each.
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot the log k values of the standard compounds against their known LogP values.
-
Perform a linear regression to obtain a calibration curve.
-
Use the log k value of this compound to calculate its LogP from the calibration curve equation.
-
Caption: Workflow for LogP Determination via RP-HPLC.
3.1.4 Data Summary Table for Lipophilicity
| Parameter | Value | Method | Status |
| XlogP | ~1.8 | Computational | Predicted (for methyl analog)[11] |
| LogP | To be determined | RP-HPLC | Experimental |
| LogD (pH 7.4) | To be determined | RP-HPLC | Experimental |
Aqueous Solubility: The Gateway to Bioavailability
A drug must be in solution to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major cause of failure for drug candidates. The planar, aromatic nature of this compound suggests that its solubility may be limited, making experimental determination essential.
3.2.1 Experimental Rationale: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock). It is high-throughput and relevant for early discovery, mimicking conditions of rapid compound dissolution.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is lower-throughput but provides the definitive solubility value.
3.2.2 Authoritative Experimental Protocol: High-Throughput Kinetic Solubility Assay using Nephelometry
This method measures the light scattering caused by the precipitation of a compound as its concentration in an aqueous buffer increases.
Step-by-Step Methodology:
-
Compound Plating: Dispense precise volumes of a high-concentration (e.g., 10 mM in DMSO) stock solution of this compound into a 96-well microplate to create a serial dilution.
-
Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. Mix vigorously to induce precipitation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) to allow precipitation to stabilize.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity/light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured light scattering is not significantly above the background (buffer + DMSO). This is often determined by finding the "knee" of the concentration-response curve.
Caption: Workflow for Kinetic Solubility Assay.
3.2.3 Data Summary Table for Solubility
| Parameter | Value | Method | Status |
| Kinetic Solubility (pH 7.4) | To be determined | Nephelometry | Experimental |
| Thermodynamic Solubility | To be determined | Shake-Flask | Experimental |
Ionization Constant (pKa): Impact on Absorption and Target Engagement
The pKa value dictates the extent to which a molecule is ionized at a given pH. This is critical as the ionization state affects solubility, permeability (as neutral species are generally more membrane-permeable), and the ability to form ionic interactions with a biological target.
3.3.1 Predicted pKa and Structural Rationale
The imidazo[1,2-a]pyrazine core contains three nitrogen atoms, but not all are equally basic. The N7 nitrogen is generally considered the most basic site for protonation. Predicted pKa values for related structures support this:
-
Imidazo[1,2-a]pyrazine (parent): Predicted pKa of 4.30.[14]
-
3-Iodo-5-methyl-imidazo[1,2-a]pyrazine: Predicted pKa of 2.29.[10] The electron-withdrawing effect of the iodine atom at C3 is expected to decrease the basicity of the ring system, suggesting the pKa of this compound is likely to be on the lower end of this range. At physiological pH (7.4), the compound will exist predominantly in its neutral form.
3.3.2 Authoritative Experimental Protocol: UV-Metric pKa Determination
This method relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it transitions between its ionized and neutral forms. By measuring the absorbance across a range of pH values, the pKa can be determined.
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol.
-
Buffer System: Use a universal buffer system that covers a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small, constant amount of the stock solution to a series of vials, each containing the buffer at a different, precisely measured pH.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to derive the pKa value (the pH at the inflection point).
3.3.3 Data Summary Table for pKa
| Parameter | Value | Method | Status |
| pKa (most basic) | ~2.3 - 4.3 | Computational | Predicted[10][14] |
| pKa | To be determined | UV-Metric | Experimental |
Melting Point: An Indicator of Purity and Crystal Lattice Energy
The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice of a solid. A sharp melting range is indicative of high purity.
3.4.1 Comparative Data from Analogs
-
Imidazo[1,2-a]pyrazine (parent): 90-94 °C.[14]
-
3-Bromoimidazo[1,2-a]pyrazine: 194 °C.[15] Given that iodine is larger and more polarizable than bromine, the melting point of this compound is expected to be high, likely comparable to or slightly higher than its bromo-analog, reflecting strong intermolecular forces in the crystal lattice.
3.4.2 Authoritative Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
3.4.3 Data Summary Table for Melting Point
| Parameter | Value | Method | Status |
| Melting Point | > 190 °C | - | Estimated (based on bromo-analog)[15] |
| Melting Point | To be determined | Capillary Method | Experimental |
Spectroscopic and Structural Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrazine core. Based on related structures, characteristic singlets and doublets would appear in the aromatic region (δ 7.5-9.5 ppm).[2][6][16]
-
¹³C NMR: The spectrum would display six distinct signals for the carbon atoms of the core. The C3 carbon bearing the iodine atom would be significantly shifted due to the halogen's electronic effects.[2][17]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 246.95.[2] The characteristic isotopic pattern of iodine would be observable in high-resolution mass spectrometry (HRMS), providing unambiguous confirmation of the elemental formula.
-
-
Crystallography:
-
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure, confirming bond lengths, bond angles, and intermolecular packing. This information is invaluable for structure-based drug design. No public crystal structure is currently available for this specific compound.
-
Chemical Reactivity and Stability
The C3-Iodo Group as a Synthetic Handle
The primary utility of the C3-iodo group is its role in carbon-carbon and carbon-heteroatom bond-forming reactions. The C-I bond is significantly more reactive than corresponding C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and broader substrate scope. This makes this compound an excellent starting material for rapidly building molecular complexity and exploring structure-activity relationships.[6][8]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 8. tsijournals.com [tsijournals.com]
- 9. 8-Chloro-3-iodoimidazo[1,2-a]pyrazine | 1049677-32-8 [amp.chemicalbook.com]
- 10. 3-Iodo-5-methyl-imidazo[1,2-a]pyrazine | 2384837-22-1 [m.chemicalbook.com]
- 11. PubChemLite - 3-iodo-8-methylimidazo[1,2-a]pyrazine (C7H6IN3) [pubchemlite.lcsb.uni.lu]
- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 15. 3-bromoimidazo[1,2-a]pyrazine [stenutz.eu]
- 16. storage.googleapis.com [storage.googleapis.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core and its C-3 Functionalization
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, bicyclic structure make it an ideal framework for developing potent and selective therapeutic agents.[1][2][3][4][5] Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent inhibition of enzymes such as ENPP1 and PI3K/mTOR, as well as modulation of AMPA receptors.[1][2][3][4] The development of novel therapeutics often hinges on the ability to strategically modify such core structures to optimize their biological activity, selectivity, and pharmacokinetic properties.
The C-3 position of the imidazo[1,2-a]pyrazine ring is a key site for synthetic elaboration. Introduction of aryl and heteroaryl substituents at this position via carbon-carbon bond-forming reactions is a common strategy for expanding the chemical space and exploring structure-activity relationships (SAR). Among the myriad of cross-coupling reactions available to the modern synthetic chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[6][7][8][9]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyrazine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and present tabulated data to guide researchers in the successful synthesis of C-3 arylated imidazo[1,2-a]pyrazines.
Mechanistic Insight: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7][8][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[9]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyrazines. Optimization may be necessary for specific substrates.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a reliable and widely applicable method for the Suzuki coupling of a variety of aryl and heteroaryl boronic acids with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equiv). Then, add a degassed mixture of 1,4-dioxane (or DME) and water (typically a 4:1 to 10:1 ratio, ensuring the reaction mixture is homogeneous at the reaction temperature).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, but with a microwave-safe reaction vessel.
Procedure:
-
Reaction Setup: In a microwave-safe vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with 3-iodoimidazo[1,2-a]pyridines.[10][11]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | DME/H₂O (5:1) | 85 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 6 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 18 | 70-80 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 82-92 |
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Inactivity: Ensure the Pd(0) catalyst has not been oxidized. Using a fresh bottle or a pre-catalyst that is activated in situ may be beneficial.
-
Inefficient Transmetalation: A stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system may be required, especially for electron-deficient boronic acids. The choice of base can be critical and is often substrate-dependent.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent with certain substrates. Using a higher loading of the boronic acid or anhydrous conditions may mitigate this issue.
-
-
Incomplete Reaction:
-
Insufficient Heating: Ensure the reaction is heated to the appropriate temperature. For sterically hindered substrates, higher temperatures or longer reaction times may be necessary.
-
Poor Solubility: The choice of solvent is crucial for ensuring all reactants are in solution at the reaction temperature.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the C-3 functionalization of the medicinally important this compound scaffold. By understanding the underlying mechanism and employing the robust protocols outlined in this application note, researchers can efficiently synthesize a diverse range of 3-aryl-imidazo[1,2-a]pyrazine derivatives for applications in drug discovery and materials science. The provided protocols offer a solid foundation for further exploration and optimization, enabling the rapid generation of novel chemical entities.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Journal of Medicinal Chemistry. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- PubMed Central. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.
- PubMed. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
- PubMed. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
- TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). Journal of Organic Chemistry, 65(20), 6572-6575.
- PubMed. Reactivity of 3-iodoimidazo[1,2-a]pyridines Using a Suzuki-type Cross-Coupling Reaction.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2005).
- PubMed. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines.
- ChemInform. Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction.
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- ResearchGate. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
- PubMed. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
- ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
- RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
- RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †.
- PubMed Central. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- ResearchGate. Rapid Synthesis of 3‐Aminoimidazo[1,2‐ a ]Pyridines and Pyrazines.
- Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction. (2001) | Cecile Enguehard | 4 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar [semanticscholar.org]
Application Note: A Robust Protocol for the Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyrazine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Alkynyl-Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1] Recognized as a "privileged scaffold," this structural motif is found in molecules exhibiting a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The functionalization of this core is critical for modulating biological activity, and the introduction of an alkynyl group at the C-3 position via Sonogashira coupling opens a gateway to a vast chemical space for novel therapeutic agents and materials.
The Sonogashira reaction is a powerful and versatile palladium- and copper-catalyzed cross-coupling methodology for the formation of a carbon-carbon bond between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne.[3][4] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool in modern organic synthesis.[3][5]
This application note provides a comprehensive, field-proven guide for researchers engaged in the synthesis of 3-alkynyl-imidazo[1,2-a]pyrazines. We will dissect the reaction mechanism, present a detailed step-by-step protocol, discuss key optimization parameters, and offer troubleshooting advice to ensure reproducible and high-yielding results.
The Catalytic Mechanism: A Synergy of Palladium and Copper
The efficacy of the Sonogashira coupling hinges on the synergistic interplay between two independent but interconnected catalytic cycles: one mediated by palladium and the other by copper.[4] Understanding this dual mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
The Palladium Cycle: This is the primary bond-forming engine. It begins with the active 14-electron Pd(0) species, which undergoes oxidative addition with the 3-iodoimidazo[1,2-a]pyrazine substrate to form a square planar Pd(II) intermediate. This step activates the C-I bond for subsequent coupling.
-
The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst coordinates with the terminal alkyne. In the presence of an amine base (e.g., triethylamine), the acidic acetylenic proton is removed to form a highly nucleophilic copper(I) acetylide intermediate.[6][7]
-
Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex, displacing the iodide ion. The resulting diorganopalladium(II) species is unstable and rapidly undergoes reductive elimination to release the desired 3-alkynyl-imidazo[1,2-a]pyrazine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)
-
Copper(I) Iodide [CuI] (0.04 - 0.10 equiv)
-
Triethylamine [TEA] (Anhydrous, > 5 equiv)
-
Tetrahydrofuran [THF] (Anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Ethyl Acetate (EtOAc), Hexanes, Saturated aq. NH₄Cl, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄), Celite®, Silica Gel
Equipment
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Condenser
-
Inert gas manifold (Schlenk line)
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
TLC plates and developing chamber
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous THF (to make a ~0.2 M solution based on the iodo-substrate) and anhydrous triethylamine via syringe.
-
Degassing: Stir the resulting suspension and sparge with a gentle stream of argon through a needle for 10-15 minutes to thoroughly degas the solvent mixture.
-
Substrate Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-60 °C) and stir. [8]7. Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting this compound spot is no longer visible.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-alkynyl-imidazo[1,2-a]pyrazine product. [9]
Optimization and Key Parameters
Achieving high yields requires careful consideration of several reaction parameters. The following table summarizes typical conditions and provides a starting point for optimization.
| Entry | Alkyne Substrate (1.2 equiv) | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Base / Solvent | Temp. | Time | Yield (%) |
| 1 | Phenylacetylene | 3 | 6 | TEA / THF (2:1) | 50 °C | 4 h | > 90 |
| 2 | 1-Octyne | 5 | 10 | TEA / THF (2:1) | 60 °C | 6 h | 80 - 90 |
| 3 | Trimethylsilylacetylene* | 3 | 6 | TEA / THF (2:1) | 50 °C | 5 h | > 90 |
| 4 | 3-Ethynylpyridine | 4 | 8 | TEA / DMF (2:1) | 60 °C | 6 h | 85 - 95 |
| Note: TMS-protected alkynes can be used, with subsequent deprotection often occurring in situ or during work-up/purification. | |||||||
| [10] |
-
Halide Reactivity: The choice of 3-iodo imidazo[1,2-a]pyrazine is strategic. The reactivity of aryl halides in oxidative addition follows the trend I > Br >> Cl, making iodides the most reactive substrates, often allowing for milder reaction conditions. [3]* Catalyst System: While PdCl₂(PPh₃)₂ is a robust and common choice, other palladium sources like Pd(PPh₃)₄ can also be effective. The ligand (PPh₃) is crucial for stabilizing the Pd(0) center.
-
The Role of Base: Triethylamine (TEA) serves a dual purpose: it deprotonates the alkyne to form the reactive acetylide and neutralizes the HI generated during the catalytic cycle. [8]It must be anhydrous and in excess.
-
Inert Conditions: The exclusion of oxygen is paramount. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and promotes the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), which complicates purification. [3]
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Impure starting materials. | 1. Use fresh, high-quality catalysts. 2. Improve degassing procedure (e.g., use freeze-pump-thaw cycles for sensitive reactions). 3. Purify reagents and ensure solvents are anhydrous. |
| Significant Alkyne Homocoupling | Presence of oxygen in the reaction flask. | Ensure the reaction setup is completely sealed and the inert atmosphere is maintained throughout. Thoroughly degas all solvents and the final reaction mixture. |
| Dehalogenation of Starting Material | 1. Presence of moisture. 2. Reaction temperature is too high for an extended period. | 1. Use freshly distilled, anhydrous solvents and base. 2. Reduce the reaction temperature and monitor carefully. |
| Formation of Complex Mixture | 1. Reaction run for too long or at too high a temperature. 2. Impure alkyne. | 1. Optimize reaction time and temperature by monitoring with TLC. 2. Purify the alkyne substrate before use. |
Conclusion
The Sonogashira coupling of this compound is a highly efficient and reliable method for synthesizing valuable alkynyl-substituted heterocycles. By understanding the underlying mechanism and carefully controlling key experimental parameters such as catalyst choice, solvent purity, and atmospheric conditions, researchers can consistently achieve high yields. The protocol detailed herein serves as a robust starting point for accessing a diverse range of novel compounds for evaluation in drug discovery programs and for the development of advanced organic materials.
References
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of 3-Aminoimidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] This nitrogen-rich bicyclic system is a key structural component in a variety of pharmacologically active agents, demonstrating activities that span from antibacterial and antiviral to anti-inflammatory and anticancer properties.[1][3] The functionalization of this core, particularly at the 3-position with an amino group, provides a critical vector for modulating biological activity, improving pharmacokinetic properties, and developing novel therapeutic candidates.
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[4][5] Its development has revolutionized the way medicinal chemists approach the synthesis of arylamines and heteroarylamines, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited substrate scope.[4] For electron-rich and potentially coordinating heterocycles like imidazo[1,2-a]pyrazine, the Buchwald-Hartwig reaction provides a mild and efficient pathway for introducing diverse amino functionalities, a crucial step in the generation of compound libraries for drug development.
This guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on 3-iodoimidazo[1,2-a]pyrazine. We will cover the synthesis of the starting material, a detailed experimental protocol for the C-N coupling, a discussion of the key reaction parameters, and troubleshooting advice to enable researchers to confidently apply this methodology in their own laboratories.
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of the this compound starting material is essential. While some substituted analogs are commercially available, a direct and regioselective synthesis from the parent heterocycle is often necessary. The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic aromatic substitution, with a strong preference for reaction at the C3 position of the imidazole ring.[6] This inherent reactivity can be exploited for a direct iodination.
A highly effective and environmentally conscious method for the C3-iodination of the analogous imidazo[1,2-a]pyridine system utilizes molecular iodine in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant, accelerated by ultrasound.[7] This protocol is readily adaptable to the imidazo[1,2-a]pyrazine core.
Protocol 1: Regioselective Iodination of Imidazo[1,2-a]pyrazine
Materials:
-
Imidazo[1,2-a]pyrazine
-
Molecular Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or suitable reaction vessel
-
Ultrasonic bath
Procedure:
-
To a Schlenk tube, add imidazo[1,2-a]pyrazine (1.0 mmol, 1 equiv).
-
Add ethanol (10 mL) to dissolve the starting material.
-
Add molecular iodine (0.6 mmol, 0.6 equiv).
-
Carefully add TBHP (2.0 mmol, 2.0 equiv).
-
Place the sealed reaction vessel in an ultrasonic bath and irradiate for 30-60 minutes, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution to reduce excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Expected Characterization Data: The successful synthesis of this compound can be confirmed by standard spectroscopic methods.[8][9]
-
¹H NMR: Protons on the pyrazine ring will appear in the aromatic region, along with the characteristic singlet for the C2-proton of the imidazole ring.
-
¹³C NMR: The spectrum will show the expected number of signals for the heterocyclic core, with the C3 carbon signal being significantly shifted due to the iodine substituent.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of C₇H₄IN₃ should be observed.
Part 2: The Buchwald-Hartwig Amination Protocol
The following protocol is a generalized procedure for the palladium-catalyzed amination of this compound with a model primary or secondary amine. Optimization may be required for specific substrates.
Experimental Workflow Diagram
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols: The Strategic Deployment of 3-Iodoimidazo[1,2-a]pyrazine in Modern Medicinal Chemistry
Foreword: Unlocking a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, provides an excellent framework for presenting pharmacophoric elements in a defined three-dimensional space, enabling potent and selective interactions with a multitude of biological targets. The introduction of an iodine atom at the 3-position transforms this scaffold into a versatile and highly reactive building block. The carbon-iodine bond at this specific position is primed for a variety of palladium-catalyzed cross-coupling reactions, unlocking a vast chemical space for the synthesis of diverse compound libraries. This guide provides a detailed exploration of the synthesis, reactivity, and application of 3-iodoimidazo[1,2-a]pyrazine, offering both foundational knowledge and actionable protocols for researchers in drug discovery.
Section 1: The this compound Synthon: Synthesis and Reactivity
The strategic importance of this compound lies in its accessibility and predictable reactivity. The C-I bond is the key to unlocking the derivatization potential of the imidazopyrazine core.
Synthesis of the this compound Core
The preparation of the this compound scaffold is typically achieved through a two-step sequence: cyclization to form the imidazo[1,2-a]pyrazine ring system, followed by direct iodination.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Imidazo[1,2-a]pyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
Heat the reaction mixture at reflux (typically 80-100 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base, such as saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imidazo[1,2-a]pyrazine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Iodination at the 3-Position
-
Dissolve the synthesized imidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS) (1.1-1.2 eq) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
The Power of Palladium: Cross-Coupling Reactions
The true utility of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 3-position, which is crucial for modulating the pharmacological properties of the resulting molecules.
The Strategic Utility of 3-Iodoimidazo[1,2-a]pyrazine in Modern Kinase Inhibitor Synthesis
Application Note & Synthetic Protocols
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Kinase-Binding Motif
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the domain of protein kinase inhibitors.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, anchoring inhibitors within the highly conserved kinase hinge region. This has led to its classification as a "privileged scaffold" in drug discovery. The development of potent inhibitors for critical oncology targets such as Aurora kinases and Phosphoinositide 3-kinases (PI3Ks) has prominently featured this core structure.[3][4]
Functionalization of the imidazo[1,2-a]pyrazine core is paramount for achieving selectivity and potency. The 3-position, in particular, offers a key vector for introducing substituents that can probe deeper into the ATP-binding pocket or interact with solvent-exposed regions. This guide focuses on the synthesis and application of 3-iodoimidazo[1,2-a]pyrazine , a versatile and highly reactive intermediate, as a cornerstone for the rapid and efficient synthesis of diverse kinase inhibitor libraries. The carbon-iodine bond at the 3-position is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, providing a robust platform for late-stage functionalization and structure-activity relationship (SAR) studies.
Core Concepts: The Power of the 3-Iodo Moiety in Cross-Coupling Chemistry
The strategic advantage of the 3-iodo substituent lies in its high reactivity as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The relatively low bond dissociation energy of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, often under milder conditions than those required for the corresponding bromides or chlorides. This reactivity is central to the modular assembly of complex kinase inhibitors.
Two of the most powerful transformations utilizing this compound are:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the 3-position of the imidazo[1,2-a]pyrazine core and a variety of aryl or heteroaryl boronic acids or esters. This is a primary method for introducing key recognition elements that confer target specificity.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the 3-position with a wide array of primary and secondary amines. This is particularly crucial for synthesizing inhibitors that require a diarylamine or related linkage to occupy specific pockets within the kinase active site.
The ability to perform these reactions efficiently and with broad substrate scope makes this compound an invaluable building block for generating extensive libraries of kinase inhibitor candidates.
Experimental Protocols
Protocol 1: Synthesis of the this compound Core
This protocol details the direct and regioselective iodination of the parent imidazo[1,2-a]pyrazine at the C3 position. The method is adapted from established procedures for related heterocyclic systems, utilizing an ultrasound-assisted, metal-free approach for enhanced efficiency and sustainability.[5][6][7]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Imidazo[1,2-a]pyrazine
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water
-
Ethanol (EtOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Schlenk tube or heavy-walled reaction vessel
-
Ultrasonic bath (40 kHz)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add imidazo[1,2-a]pyrazine (1.0 mmol, 1 equiv.).
-
Add ethanol (10 mL) to dissolve the starting material.
-
To the stirred solution, add molecular iodine (I₂) (1.2 mmol, 1.2 equiv.).
-
Carefully add tert-butyl hydroperoxide (TBHP, 70% in water) (2.0 mmol, 2.0 equiv.) dropwise.
-
Seal the vessel and place it in an ultrasonic bath operating at 40 kHz.
-
Irradiate the reaction mixture with ultrasound for 30-60 minutes at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) to neutralize excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality and Insights:
-
Ultrasound Acceleration: The use of ultrasound creates acoustic cavitation, which generates localized high temperatures and pressures, significantly accelerating the rate of reaction compared to conventional heating.[5][6]
-
TBHP as Oxidant: TBHP acts as an oxidant to generate a more electrophilic iodine species in situ, which is necessary for the electrophilic aromatic substitution on the electron-rich imidazo[1,2-a]pyrazine ring.[5]
-
Regioselectivity: The C3 position of the imidazo[1,2-a]pyrazine ring is the most nucleophilic and sterically accessible site for electrophilic substitution, leading to high regioselectivity.
Protocol 2: Application in Kinase Inhibitor Synthesis - A Modular Approach to a PI3K/mTOR Inhibitor Scaffold
This protocol illustrates the power of this compound as a scaffold for the synthesis of a potent PI3K/mTOR inhibitor, structurally related to the clinical candidate GSK2126458 (Omipalisib).[8][9] The synthesis employs sequential Suzuki and Buchwald-Hartwig cross-coupling reactions.
Workflow Overview:
Caption: Modular synthesis of a kinase inhibitor.
Step 2A: Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol, 1 equiv.) and the desired aryl boronic acid (1.2 mmol, 1.2 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL).
-
Add potassium carbonate (K₂CO₃) (3.0 mmol, 3 equiv.).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 3-aryl-imidazo[1,2-a]pyrazine intermediate.
Step 2B: Buchwald-Hartwig Amination
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Procedure:
-
Note: This step assumes the aryl group introduced in Step 2A contains a reactive handle, such as a bromine atom, for subsequent coupling.
-
To an oven-dried reaction vessel, add the bromo-aryl-imidazo[1,2-a]pyrazine intermediate (1.0 mmol, 1 equiv.), the desired amine nucleophile (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv.).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture at 100-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the final kinase inhibitor analog.
Data Summary and Target Interaction
The modular nature of this synthesis allows for the rapid generation of analogs for SAR studies. The choice of coupling partners in the Suzuki and Buchwald-Hartwig reactions directly influences the inhibitor's potency and selectivity.
| Target Kinase | Scaffold | R¹ (from Suzuki Coupling) | R² (from Buchwald-Hartwig) | Reported IC₅₀ (nM) |
| PI3Kα | Imidazo[1,2-a]pyrazine | 6-(4-pyridazinyl)quinolin-4-yl | N-(2-methoxy-5-pyridinyl)-2,4-difluorobenzenesulfonamide | 0.019 (GSK2126458)[9] |
| mTOR | Imidazo[1,2-a]pyrazine | 6-(4-pyridazinyl)quinolin-4-yl | N-(2-methoxy-5-pyridinyl)-2,4-difluorobenzenesulfonamide | 0.18 (GSK2126458)[9] |
| Aurora A | Imidazo[1,2-a]pyrazine | Pyridin-3-yl | N-(4-morpholinophenyl)amine | Varies with substitution |
PI3K/mTOR Signaling Pathway and Inhibition:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.
Caption: PI3K/Akt/mTOR pathway with inhibitor action.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its facile preparation and high reactivity in palladium-catalyzed cross-coupling reactions enable the rapid and modular construction of complex molecular architectures. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to leverage this key intermediate for the efficient exploration of chemical space around the privileged imidazo[1,2-a]pyrazine scaffold, accelerating the development of next-generation targeted therapeutics.
References
- Wang, M., Gao, M., Miller, K. D., Sledge, G. W., & Zheng, Q. H. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569-1574. [Link]
- New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. [Link]
- Bheemireddy, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
- Bheemireddy, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. [Link]
- Lu, Y., & Zhang, W. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- Li, J., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 25940-25949. [Link]
- UCL Discovery. (n.d.).
- Li, J., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C-H Functionalization Mediated by tert-Butyl Hydroperoxide. PubMed. [Link]
- University of Limpopo. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). [Link]
- Bheemireddy, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Lu, Y., & Zhang, W. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. SciSpace. [Link]
- Smith, A., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(21), 5005-5009. [Link]
- Li, J., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- ResearchGate. (n.d.). Synthesis and biological evaluation of benzo[8][10]imidazo[1,2-c]pyrimidine and benzo[8][10]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
- Li, C., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
- de Oliveira, C. S., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. RSC Medicinal Chemistry. [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from 3-Iodoimidazo[1,2-a]pyrazine
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Oncology
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential. Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with various biological targets. In oncology, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of critical cancer-related targets, including protein kinases like PI3K and Aurora kinases, as well as essential structural proteins such as tubulin.[1][2] The development of novel, more effective, and less toxic chemotherapeutic drugs is a paramount goal in cancer research, and the imidazo[1,2-a]pyrazine system represents a highly promising avenue for discovery.[1][3][4]
This guide focuses on the strategic utilization of 3-iodoimidazo[1,2-a]pyrazine as a pivotal intermediate. The iodine atom at the C3 position serves as a versatile synthetic handle, enabling a wide array of functionalizations through modern cross-coupling reactions. This approach allows for the systematic and efficient generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. We will detail field-proven protocols for key synthetic transformations and subsequent biological evaluation, providing researchers with a practical framework for developing next-generation anticancer agents.
The Central Role of this compound in Library Synthesis
The synthesis of the this compound core itself can be achieved through various methods, often involving the cyclization of 2-aminopyrazine with an α-haloketone, followed by selective iodination. However, the true synthetic power of this intermediate lies in its subsequent functionalization. The electron-deficient nature of the imidazo[1,2-a]pyrazine ring system and the carbon-iodine bond's reactivity make the C3 position ripe for derivatization via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.
The general workflow described herein leverages this key intermediate to access a diverse range of C3-substituted analogs, which can then be screened for anticancer activity.
Caption: General synthetic strategy for diversifying the this compound core.
Key Synthetic Protocols: Palladium-Catalyzed Cross-Coupling
The following sections provide detailed protocols for the most effective and widely used palladium-catalyzed reactions for functionalizing the 3-iodo-imidazo[1,2-a]pyrazine scaffold.
Suzuki-Miyaura Coupling for 3-Aryl Derivatives
The Suzuki-Miyaura reaction is arguably the most versatile method for forming carbon-carbon bonds between sp²-hybridized carbons. It involves the coupling of an organoboron species (typically a boronic acid) with an organohalide.
-
Expertise & Causality: The choice of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical as the catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) center. A base, like potassium carbonate, is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center. A mixed solvent system, such as 1,4-dioxane and water, is often used to dissolve both the organic starting materials and the inorganic base.
-
Reagent Preparation: To a 25 mL flame-dried round-bottom flask, add this compound (1.0 mmol, 259 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen gas for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent & Catalyst Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the mixture by bubbling argon through the solution for another 10 minutes. Finally, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure 3-aryl product.
Sonogashira Coupling for 3-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper(I) complexes.
-
Expertise & Causality: The catalytic cycle involves both palladium and copper. The palladium catalyst undergoes oxidative addition with the this compound. Simultaneously, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. Triethylamine serves a dual role: it acts as the base to deprotonate the alkyne and also as a solvent.
-
Reagent Preparation: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 259 mg), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent & Reagent Addition: Add anhydrous triethylamine (5 mL) and anhydrous tetrahydrofuran (THF, 5 mL) via syringe. Add phenylacetylene (1.1 mmol, 121 µL).
-
Reaction: Stir the mixture at room temperature for 8 hours under an argon atmosphere. Monitor by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired 3-alkynyl product.
Heck Coupling for 3-Alkenyl Derivatives
The Heck reaction forms a C-C bond by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base.[5]
-
Expertise & Causality: The reaction mechanism involves the oxidative addition of the iodo-scaffold to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.[6][7] A subsequent β-hydride elimination releases the final product and regenerates a palladium hydride species. The base (e.g., triethylamine) is required to neutralize the hydrogen iodide formed during the cycle and regenerate the active Pd(0) catalyst.[6]
-
Reagent Preparation: To a sealed tube, add this compound (1.0 mmol, 259 mg), palladium(II) acetate (0.05 mmol, 11 mg), and triphenylphosphine (0.1 mmol, 26 mg).
-
Inert Atmosphere: Purge the tube with argon.
-
Solvent & Reagent Addition: Add anhydrous acetonitrile (10 mL), triethylamine (2.0 mmol, 279 µL), and styrene (1.5 mmol, 172 µL).
-
Reaction: Seal the tube tightly and heat the mixture at 100°C for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude material by column chromatography on silica gel to yield the 3-alkenyl product.
Biological Evaluation: From Synthesis to Cellular Activity
After successful synthesis and purification, the novel compounds must be evaluated for their anticancer activity. A primary and robust method for this is the in vitro cytotoxicity assay against a panel of human cancer cell lines.
Rationale for Cell Line Selection
The choice of cell lines should be guided by the therapeutic goals. A diverse panel is recommended to assess the breadth of activity. Examples include:
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
MDA-MB-231: Breast cancer (triple-negative)
-
A549: Non-small cell lung cancer
-
HCT-116: Colon cancer[2]
-
HepG2: Hepatocellular carcinoma[1]
A non-cancerous cell line, such as Vero or MEF, should be included to assess general cytotoxicity and determine the selectivity index.[1][8]
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Summarizing Biological Activity
The results of the cytotoxicity screening should be compiled into a clear, concise table to allow for easy comparison and SAR analysis.
| Compound ID | Modification at C3 | Target Cell Line | IC₅₀ (µM)[1] | Selectivity Index (SI)¹ |
| Lead-01 | 4-methoxyphenyl | MCF-7 | 11 | 8.3 |
| Lead-01 | 4-methoxyphenyl | HepG2 | 13 | 7.0 |
| Lead-02 | phenylethynyl | HCT-116 | 0.023[2][9] | >100 |
| Lead-03 | tert-butylamino | A375 | 16 | 4.75 |
| Doxorubicin | (Standard Drug) | MCF-7 | ~0.5 | Variable |
| ¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. |
Mechanism of Action: Unveiling the Anticancer Pathway
Identifying the molecular target is a crucial step in drug development. Imidazo[1,2-a]pyrazine derivatives have been shown to act through various mechanisms. For instance, some derivatives function as potent tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis.[2][9]
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Application Notes and Protocols for the Evaluation of 3-Iodoimidazo[1,2-a]pyrazine Derivatives as Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers exploring the antibacterial potential of 3-iodoimidazo[1,2-a]pyrazine derivatives. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for the systematic evaluation of this promising class of compounds. The protocols described herein are designed to be self-validating, incorporating established standards in antimicrobial susceptibility testing to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating this compound Derivatives
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] The introduction of a halogen atom, particularly iodine, at the C-3 position of the imidazo[1,2-a]pyrazine ring is a strategic design element. Halogenation can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often enhancing its biological activity.[3] The iodine atom, being the largest and most polarizable of the stable halogens, can form strong halogen bonds and participate in other non-covalent interactions, potentially leading to enhanced binding affinity with bacterial targets.[4]
This guide provides a framework for the synthesis and evaluation of this compound derivatives as a potential new class of antibacterial agents to address the growing challenge of antimicrobial resistance.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves the electrophilic iodination of a parent imidazo[1,2-a]pyrazine scaffold. This can be achieved using various iodinating agents.
Protocol: Electrophilic Iodination of Imidazo[1,2-a]pyrazines
-
Starting Material: Synthesize the desired 2-substituted-imidazo[1,2-a]pyrazine core. A common method involves the condensation of a 2-aminopyrazine with an α-haloketone.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the imidazo[1,2-a]pyrazine starting material in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or N,N-dimethylformamide).
-
Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) to the reaction mixture. The choice of reagent and stoichiometry may require optimization for different substrates.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Antibacterial Susceptibility Testing
A critical step in the evaluation of novel antibacterial agents is the determination of their in vitro activity against a panel of clinically relevant bacterial strains. This typically involves determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[5]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C with agitation until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth with no compound) and a negative/sterility control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Hypothetical MIC Data
The following table presents hypothetical MIC data for a series of this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. This data is for illustrative purposes to guide researchers in their data presentation.
| Compound | R¹ Substituent | R² Substituent | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| IAP-1 | -H | -Phenyl | 8 | 16 | 32 |
| IAP-2 | -CH₃ | -Phenyl | 4 | 8 | 16 |
| IAP-3 | -H | -4-Fluorophenyl | 4 | 8 | 16 |
| IAP-4 | -CH₃ | -4-Fluorophenyl | 2 | 4 | 8 |
| Ciprofloxacin | (Control) | (Control) | 0.5 | 0.015 | 0.25 |
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Time-Kill Kinetic Assays
Time-kill assays provide valuable information on the pharmacodynamics of an antimicrobial agent, distinguishing between bactericidal and bacteriostatic effects over time.
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase, typically by subculturing an overnight culture in fresh CAMHB and incubating for 2-4 hours. Adjust the inoculum to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Experimental Setup: Prepare test tubes or flasks containing CAMHB with the desired concentrations of the this compound derivative (e.g., 1x, 2x, and 4x the MIC). Include a growth control without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of the appropriate dilutions onto MHA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Workflow for Time-Kill Assay
Caption: Workflow for time-kill kinetic assay.
Plausible Mechanism of Action
While the precise mechanism of action for this compound derivatives requires experimental validation, a plausible hypothesis can be formulated based on the known activities of related halogenated compounds.[3] The iodine substituent may play a crucial role in the antibacterial activity through one or more of the following mechanisms:
-
Enzyme Inhibition: The electron-withdrawing nature and the ability of iodine to form halogen bonds could facilitate the binding of the molecule to the active site of essential bacterial enzymes, such as DNA gyrase, topoisomerase IV, or enzymes involved in cell wall synthesis, leading to their inhibition.
-
Disruption of Membrane Integrity: The lipophilic character of the molecule, enhanced by the iodine atom, may promote its insertion into the bacterial cell membrane, disrupting its structure and function, and leading to leakage of cellular contents.
-
Inhibition of Virulence Factors: Some imidazo-fused heterocycles have been shown to inhibit bacterial virulence factors, such as secretion systems.[6] The this compound derivatives could potentially interfere with these systems, rendering the bacteria less pathogenic.
Plausible Antibacterial Mechanisms
Caption: Plausible mechanisms of action.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of their antibacterial efficacy. Future studies should focus on elucidating the precise mechanism of action, exploring the structure-activity relationship (SAR) by synthesizing a library of analogues, and evaluating the in vivo efficacy and safety profile of the most promising lead compounds.
References
- Sayer, J. R., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 22(22), 6459-6470.
- Sayer, J. R., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Center for Biotechnology Information.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
- Al-Tel, T. H. (2010). Synthesis and antibacterial activity of new imidazo[1,2-a]pyridines festooned with pyridine, thiazole or pyrazole moiety. Molecules, 15(10), 7162-7175.
- Pandya, J. R., Goswami, V. M., & Joshi, H. (2014). A Green Protocol for the Synthesis and Antimicrobial Evaluation of Some Imidazo [1,2-A] Pyrazines. International Journal of Pharmaceutical Sciences and Research, 5(10), 4323.
- Abdel-Wahab, B. F., et al. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 40(5), 1179-1182.
- Myadaraboina, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3), 276.
- El-Sayed, M. A. A., et al. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Molecules, 26(5), 1421.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(23), 15667-15677.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Selwood, D., et al. (2012). Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents. Google Patents.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate.
- Fan, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1047-1095.
- Varma, R. S. (2008). Rapid Synthesis of 3-Aminoimidazo[1,2-a]Pyridines and Pyrazines. Synfacts, 2008(07), 0731-0731.
- Fan, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate.
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- 1. Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Heck Coupling of 3-Iodoimidazo[1,2-a]pyrazine
Introduction: Strategic Olefination of a Privileged Heterocycle
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The ability to selectively functionalize this heterocycle is paramount for the development of novel drug candidates. The Mizoroki-Heck reaction, a palladium-catalyzed olefination of unsaturated halides, stands out as a powerful and versatile tool for forging carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Heck coupling of 3-iodoimidazo[1,2-a]pyrazines, enabling the synthesis of a diverse array of 3-alkenylimidazo[1,2-a]pyrazine derivatives.
The 3-iodo substituent on the imidazo[1,2-a]pyrazine ring serves as an excellent electrophilic partner in the Heck reaction due to the high reactivity of the carbon-iodine bond towards oxidative addition to a Pd(0) catalyst.[3] This inherent reactivity allows for milder reaction conditions compared to less reactive halides, which is often crucial for preserving the integrity of complex, functionalized molecules. This document will delve into the mechanistic nuances, component selection, and practical execution of this pivotal transformation.
Mechanistic Considerations: The Palladium Catalytic Cycle
A foundational understanding of the Heck reaction mechanism is essential for rational optimization and troubleshooting. The generally accepted catalytic cycle involves several key steps:[2][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-iodoimidazo[1,2-a]pyrazine, forming a Pd(II) intermediate.[3][4]
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion into the palladium-aryl bond.[2][4]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the olefinated product and a hydridopalladium(II) species.[2][4]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst for the next cycle.[2][4]
It is important to note that the reaction can proceed through either a neutral or a cationic pathway, largely dependent on the nature of the halide/triflate and the ligands employed.[4][5] For aryl iodides, the neutral pathway is often predominant.
Diagram: The Heck Coupling Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction for this compound.
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of the Heck coupling is highly dependent on the careful selection of several key components. For the specific case of this compound, the following considerations are crucial:
| Component | Recommended Options | Rationale and Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice, often reduced in situ to the active Pd(0) species.[4] Pd₂(dba)₃ is an air-stable Pd(0) source. Pd(PPh₃)₄ can be used directly but may require more stringent inert conditions.[6] Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald-type phosphines, N-Heterocyclic Carbenes (NHCs) | The choice of ligand is critical for catalyst stability and reactivity.[4] Triphenylphosphine (PPh₃) is a standard, versatile ligand.[1] More electron-rich and bulky phosphines like P(t-Bu)₃ can enhance reactivity, especially for less reactive substrates.[4] NHC ligands are also highly effective.[7] The ligand-to-palladium ratio (typically 2:1 to 4:1) should be optimized. |
| Base | Et₃N, i-Pr₂NEt (DIPEA), K₂CO₃, Cs₂CO₃, NaOAc | An organic amine base like triethylamine (Et₃N) is commonly used and also acts as a solvent in some cases.[1] Inorganic bases such as potassium or cesium carbonate can also be effective, particularly in polar aprotic solvents. The base neutralizes the HI generated during the reaction, regenerating the Pd(0) catalyst.[4] |
| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can help stabilize the catalytic species.[6] The choice of solvent can also influence reaction temperature and solubility of the reagents. Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.[8] |
| Alkene Partner | Acrylates, Styrenes, Acrylonitrile | Electron-deficient alkenes, such as acrylates and acrylonitriles, are excellent substrates for the Heck reaction and typically give high yields.[1][4] Styrenes and other unactivated alkenes can also be used, though they may require more forcing conditions. A slight excess of the alkene (1.2-1.5 equivalents) is generally used. |
| Temperature | 80-140 °C | The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. A typical starting point is 100 °C. Higher temperatures may be required for less reactive alkenes but can also lead to catalyst decomposition. |
Experimental Protocols
General Protocol for the Heck Coupling of this compound with an Acrylate
This protocol provides a reliable starting point for the olefination of 3-iodoimidazo[1,2-a]pyrazines with electron-deficient alkenes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add this compound, Pd(OAc)₂, and PPh₃.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous, degassed DMF via syringe.
-
Add the triethylamine and the alkene to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkenylimidazo[1,2-a]pyrazine.
Protocol for a Ligand- and Base-Free Heck Reaction
In some cases, particularly with highly reactive substrates, a ligand- and base-free protocol can be employed, offering a more streamlined and atom-economical approach.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Dimethylacetamide (DMAc) (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous, degassed DMAc via syringe.
-
Add the alkene to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously and monitor its progress.
-
Upon completion, follow the workup and purification procedure described in the general protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient temperature. | Ensure an inert atmosphere and use anhydrous, degassed solvents.[8] Verify the purity of starting materials. Screen different palladium sources and ligands. Incrementally increase the reaction temperature. |
| Formation of Side Products | Catalyst decomposition; Dimerization of the alkene; Isomerization of the product. | Lower the reaction temperature. Optimize the ligand-to-palladium ratio. Consider a different solvent or base. |
| Poor Reproducibility | Inconsistent inert atmosphere; Variable reagent quality. | Use a glovebox for reaction setup if possible. Purify reagents before use. Ensure consistent solvent degassing. |
Conclusion
The Heck coupling of 3-iodoimidazo[1,2-a]pyrazines is a robust and highly valuable transformation for the synthesis of novel derivatives with potential applications in drug discovery and development. A thorough understanding of the reaction mechanism and the role of each component is key to achieving high yields and purity. The protocols provided herein serve as a solid foundation for researchers to explore the vast chemical space accessible through this powerful olefination reaction. Careful optimization of the reaction parameters will undoubtedly lead to the successful synthesis of a wide range of 3-alkenylimidazo[1,2-a]pyrazines.
References
- Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity. Journal of the American Chemical Society.
- Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Heck reaction. Wikipedia.
- Heck reaction. YouTube.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
- Ligand and base-free Heck reaction with heteroaryl halides. ResearchGate.
- Optimization of Heck Reaction a. ResearchGate.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc.
- Palladium-Catalyzed Regiodivergent C-H Olefination of Imidazo[1,2a]pyridine Carboxamide and Unactivated Alkenes. PubMed.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.
- Optimization of Heck reaction conditions. a. ResearchGate.
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed.
- Palladium‐Catalyzed Regiodivergent C‐H Olefination of Imidazo[1,2a]pyridine Carboxamide and Unactivated Alkenes. ResearchGate.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry.
- Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry.
- Heck Reaction. Organic Chemistry Portal.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen. PubMed.
- 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group, University of Pittsburgh.
- Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. ResearchGate.
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- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. books.rsc.org [books.rsc.org]
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- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Synthesis of Novel Fluorophores: A Guide to 3-Iodoimidazo[1,2-a]pyrazine in Fluorescent Probe Development
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core for Fluorescence Applications
The quest for novel fluorescent probes is a cornerstone of modern chemical biology and materials science. These molecules, capable of absorbing and emitting light, serve as powerful tools for visualizing complex biological processes, developing high-sensitivity assays, and creating advanced optical materials. Within the vast landscape of fluorescent scaffolds, the imidazo[1,2-a]pyrazine core has emerged as a particularly promising platform. Its rigid, planar structure and inherent π-conjugated system provide a robust foundation for developing fluorophores with tunable photophysical properties.[1][2] The strategic introduction of various substituents onto this core allows for the fine-tuning of emission wavelengths, quantum yields, and environmental sensitivity, making it a versatile tool for a wide range of applications, from cellular imaging to drug discovery.[3][4][5]
This comprehensive guide focuses on the synthesis of fluorescent probes utilizing a key intermediate: 3-iodoimidazo[1,2-a]pyrazine . The presence of the iodine atom at the C3 position provides a reactive handle for introducing a diverse array of functional groups through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[6][7] This approach offers a modular and efficient strategy for creating libraries of fluorescent probes with tailored properties.
This document will provide researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for the synthesis of the this compound precursor and its subsequent functionalization to generate novel fluorescent probes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
I. Synthesis of the Key Precursor: this compound
The journey to novel fluorescent probes begins with the efficient synthesis of the this compound scaffold. While the direct iodination of the parent imidazo[1,2-a]pyrazine can be challenging, a reliable and regioselective method involves a two-step process: first, the synthesis of the imidazo[1,2-a]pyrazine core, followed by its iodination at the C3 position.
A. Synthesis of Imidazo[1,2-a]pyrazine
A common and efficient method for the synthesis of the imidazo[1,2-a]pyrazine core is through a one-pot, three-component reaction. This approach offers high atom economy and procedural simplicity.[1][8]
Reaction Scheme:
Figure 1: One-pot synthesis of the imidazo[1,2-a]pyrazine core.
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 eq.), benzaldehyde (1.0 mmol, 1.0 eq.), and tert-butyl isocyanide (1.2 mmol, 1.2 eq.) to ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add molecular iodine (I₂) (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-phenylimidazo[1,2-a]pyrazine.
B. Iodination of Imidazo[1,2-a]pyrazine at the C3 Position
With the imidazo[1,2-a]pyrazine core in hand, the next crucial step is the regioselective introduction of an iodine atom at the C3 position. This is achieved through an electrophilic iodination reaction.
Reaction Scheme:
Figure 2: Iodination of the imidazo[1,2-a]pyrazine core.
Protocol 2: Synthesis of 3-Iodo-2-phenylimidazo[1,2-a]pyrazine
-
Reaction Setup: In a Schlenk tube, dissolve 2-phenylimidazo[1,2-a]pyrazine (0.20 mmol, 1.0 eq.) and molecular iodine (0.12 mmol, 0.6 eq.) in ethanol (2.0 mL).
-
Oxidant Addition: Add tert-Butyl hydroperoxide (TBHP, 70% in water, 0.40 mmol, 2.0 eq.) to the reaction mixture.
-
Ultrasonication: Place the sealed Schlenk tube in an ultrasonic bath and irradiate for 1-2 hours at room temperature. The use of ultrasound can significantly accelerate the reaction.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-iodo-2-phenylimidazo[1,2-a]pyrazine.
II. Functionalization of this compound: Building Fluorescent Probes
The this compound is a versatile building block for the synthesis of a wide array of fluorescent probes. The carbon-iodine bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon bonds through cross-coupling reactions.
A. Suzuki-Miyaura Cross-Coupling: Introducing Aryl Moieties
The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl groups at the C3 position. This allows for the extension of the π-conjugated system and the introduction of electron-donating or electron-withdrawing groups to modulate the photophysical properties of the resulting fluorophore.[6][7]
Reaction Scheme:
Figure 3: Suzuki-Miyaura cross-coupling for C3-arylation.
Protocol 3: Synthesis of a 3-Aryl-imidazo[1,2-a]pyrazine Fluorescent Probe
-
Reaction Setup: To a microwave vial, add 3-iodo-2-phenylimidazo[1,2-a]pyrazine (0.1 mmol, 1.0 eq.), the desired arylboronic acid (0.15 mmol, 1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 5 mol%), and SPhos (0.01 mmol, 10 mol%).
-
Solvent and Base: Add a 4:1 mixture of dioxane and water (2 mL) followed by potassium phosphate (K₃PO₄, 0.2 mmol, 2.0 eq.).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid Substituent | Expected Emission Color | Rationale for Photophysical Shift |
| 4-Methoxyphenyl | Blue-Green | The electron-donating methoxy group increases the electron density of the π-system, leading to a bathochromic (red) shift in emission compared to the unsubstituted phenyl group. |
| 4-(Trifluoromethyl)phenyl | Blue | The electron-withdrawing trifluoromethyl group decreases the electron density, resulting in a hypsochromic (blue) shift in emission. |
| 2-Naphthyl | Green | The extended π-conjugation of the naphthyl group leads to a significant red-shift in both absorption and emission spectra. |
Table 1: Predicted photophysical properties of 3-aryl-imidazo[1,2-a]pyrazines.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of terminal alkynes at the C3 position, creating a linear, rigid extension of the π-system. This is a particularly effective strategy for generating fluorophores with large Stokes shifts and high quantum yields.[9]
Reaction Scheme:
Figure 4: Sonogashira coupling for C3-alkynylation.
Protocol 4: Synthesis of a 3-Alkynyl-imidazo[1,2-a]pyrazine Fluorescent Probe
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-iodo-2-phenylimidazo[1,2-a]pyrazine (0.1 mmol, 1.0 eq.), the terminal alkyne (0.12 mmol, 1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.005 mmol, 5 mol%), and copper(I) iodide (CuI, 0.01 mmol, 10 mol%) in a mixture of triethylamine and THF (1:1, 2 mL).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
| Terminal Alkyne | Expected Photophysical Properties | Rationale |
| Phenylacetylene | High quantum yield, blue emission | The rigid, linear extension of the π-system often leads to enhanced fluorescence quantum yields. |
| 1-Ethynylpyrene | Large Stokes shift, green-yellow emission | The large, planar pyrene moiety significantly extends conjugation, resulting in a large bathochromic shift and often a substantial Stokes shift. |
| Ethynyltrimethylsilane | Precursor for further functionalization | The TMS group can be easily removed to provide the terminal alkyne, which can then be used in subsequent "click" chemistry reactions for bioconjugation. |
Table 2: Predicted photophysical properties of 3-alkynyl-imidazo[1,2-a]pyrazines.
III. Characterization and Photophysical Evaluation
A crucial aspect of fluorescent probe development is the thorough characterization of the synthesized compounds.
-
Structural Characterization: The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Photophysical Characterization: The key performance metrics of the fluorescent probes should be determined using UV-Vis and fluorescence spectroscopy.
Key Photophysical Parameters to Measure:
| Parameter | Description | Importance |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs light most strongly. | Determines the optimal excitation wavelength. |
| Emission Maximum (λem) | The wavelength at which the molecule emits light most strongly. | Defines the color of the fluorescence. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio. |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | A higher molar absorptivity leads to a brighter probe. |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A higher quantum yield indicates a more efficient and brighter fluorophore. |
| Solvatochromism | The change in absorption or emission spectra with solvent polarity. | Can be exploited for sensing applications that report on the local environment. |
Table 3: Key photophysical parameters for fluorescent probe characterization.
IV. Applications in Research and Drug Development
The modular synthesis of fluorescent probes based on the this compound scaffold opens up a wide range of applications:
-
Cellular Imaging: Probes can be designed with specific functional groups to target particular organelles or biomolecules within living cells, enabling their visualization by fluorescence microscopy.
-
High-Throughput Screening (HTS): Bright and photostable probes can be used to develop robust assays for screening large compound libraries in drug discovery.
-
Biosensing: Probes can be engineered to exhibit a change in their fluorescence properties upon binding to a specific analyte, enabling the development of sensitive and selective biosensors.
-
Materials Science: The unique photophysical properties of these compounds make them attractive candidates for incorporation into advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent polymers.
Conclusion
The this compound scaffold is a powerful and versatile platform for the synthesis of novel fluorescent probes. The protocols and application notes provided in this guide offer a solid foundation for researchers to design and create a diverse range of fluorophores with tailored photophysical properties. By leveraging the power of palladium-catalyzed cross-coupling reactions, the scientific community can continue to expand the toolkit of fluorescent probes, driving innovation in chemical biology, diagnostics, and materials science.
References
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews.
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information.
- Reactivity of 3-iodoimidazo[1,2-a]pyridines Using a Suzuki-type Cross-Coupling Reaction. PubMed.
- 1-Alkynyl- and 1-Alkenyl-3-arylimidazo[1,5-a]pyridines: Synthesis, Photophysical Properties, and Observation of a Linear Correlation between the Fluorescent Wavelength and Hammett Substituent Constants. The Journal of Organic Chemistry.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Publications.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Center for Biotechnology Information.
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. National Center for Biotechnology Information.
- Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Sonogashira Coupling. Organic Chemistry Portal.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Center for Biotechnology Information.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information.
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. National Center for Biotechnology Information.
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics.
- An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. ResearchGate.
- Photoinduced inverse Sonogashira coupling reaction. Chemical Science.
- Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. ResearchGate.
- Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine AIE and RTP polymorphs. Semantic Scholar.
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Application Notes and Protocols: 3-Iodoimidazo[1,2-a]pyrazine as a Versatile Building Block in Materials Science
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5][6] However, its potential in materials science remains a burgeoning field of exploration. This guide focuses on a key derivative, 3-iodoimidazo[1,2-a]pyrazine, and its role as a highly adaptable building block for the synthesis of novel functional materials. The strategic placement of the iodine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of a wide array of functional groups. This allows for the precise tuning of the electronic and photophysical properties of the core scaffold, paving the way for applications in organic electronics and sensor technology. These detailed application notes and protocols are designed for researchers and scientists in materials science and drug development, providing a comprehensive overview of the synthesis, functionalization, and potential applications of this versatile compound.
Introduction: The Promise of Imidazo[1,2-a]pyrazines in Materials Science
Imidazo[1,2-a]pyrazines are nitrogen-rich heterocyclic compounds that are structurally analogous to purines.[2] While their applications have been predominantly explored in the realm of pharmaceuticals, their inherent electronic properties, including thermal and chemical stability, make them attractive candidates for materials science applications. The fused ring system offers a rigid and planar core, which is often a desirable characteristic for charge transport and luminescent materials.
The introduction of an iodine atom at the 3-position of the imidazo[1,2-a]pyrazine core is a critical step in unlocking its potential for materials science. The carbon-iodine bond serves as a versatile anchor for post-synthetic modification via a multitude of cross-coupling reactions. This enables the rational design and synthesis of a diverse library of derivatives with tailored optoelectronic properties. While direct applications of this compound in materials are still emerging, the broader class of nitrogen-containing heterocycles, such as pyrido[2,3-b]pyrazines and 1,3,5-triazines, have shown promise in the development of high-performance organic light-emitting diodes (OLEDs).[7][8]
Synthesis and Characterization of this compound
The synthesis of this compound is a crucial first step for its use as a building block. Several synthetic routes have been reported for the construction of the imidazo[1,2-a]pyrazine core, often involving the condensation of an aminopyrazine with an α-halocarbonyl compound.[1][3] Subsequent iodination at the 3-position can be achieved through electrophilic substitution.
Synthetic Protocol: Two-Step Synthesis of this compound
This protocol outlines a general two-step procedure for the synthesis of this compound, starting from 2-aminopyrazine.
Step 1: Synthesis of Imidazo[1,2-a]pyrazine
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add chloroacetaldehyde (1.1 eq, 50% in water).
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Iodination of Imidazo[1,2-a]pyrazine
-
Reaction Setup: Dissolve the synthesized imidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to yield this compound.
Characterization Data
The synthesized this compound should be thoroughly characterized to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic proton signals for the imidazo[1,2-a]pyrazine core. The chemical shifts will be influenced by the presence of the iodine atom. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the heterocyclic core. The carbon bearing the iodine atom will show a characteristic downfield shift. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₆H₄IN₃.[9] |
| FT-IR | Characteristic vibrational bands for the aromatic C-H and C=N bonds. |
| Melting Point | A sharp melting point indicates high purity of the synthesized compound. |
Application as a Building Block: Cross-Coupling Reactions
The true utility of this compound in materials science lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. The C-I bond at the 3-position is an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of functional moieties to tailor the material's properties.
Figure 1: Versatility of this compound as a building block in cross-coupling reactions.
Protocol: Suzuki Cross-Coupling for Aryl Functionalization
This protocol describes a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid, a key reaction for synthesizing potential OLED materials.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction's progress by TLC.
-
Work-up and Purification: After cooling to room temperature, add water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the 3-aryl-imidazo[1,2-a]pyrazine derivative.
Potential Applications in Materials Science
By leveraging the functionalization strategies described above, this compound can be used to synthesize materials for a range of applications.
Organic Light-Emitting Diodes (OLEDs)
The rigid, electron-deficient imidazo[1,2-a]pyrazine core can be combined with electron-donating aryl groups (introduced via Suzuki coupling) to create donor-acceptor (D-A) type molecules. These D-A structures are known to exhibit interesting photophysical properties, including thermally activated delayed fluorescence (TADF), which can lead to high-efficiency OLEDs.[7]
Figure 2: Workflow for the development of OLEDs based on imidazo[1,2-a]pyrazine derivatives.
Chemical Sensors
The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can act as binding sites for metal ions or other analytes. By functionalizing the 3-position with a fluorophore or a chromophore, it is possible to design chemosensors where the binding event leads to a change in the optical properties (e.g., fluorescence quenching or enhancement). The development of sensors based on pyrazine derivatives has been explored for various applications.[10]
Functional Polymers
The introduction of polymerizable groups, such as vinyl or ethynyl moieties (via Heck or Sonogashira coupling, respectively), at the 3-position of the imidazo[1,2-a]pyrazine scaffold can lead to the formation of novel functional polymers. These polymers could possess interesting electronic or optical properties for applications in organic electronics or as advanced coatings.
Troubleshooting and Safety Considerations
-
Reaction Monitoring: Close monitoring of reactions by TLC is crucial to determine the optimal reaction time and prevent the formation of side products.
-
Purification Challenges: Some imidazo[1,2-a]pyrazine derivatives may be difficult to purify due to their polarity. A careful selection of the chromatographic eluent system is necessary.
-
Safety: Handle all chemicals, especially organometallic reagents and halogenated compounds, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a highly valuable and versatile building block with significant untapped potential in materials science. Its straightforward synthesis and the reactivity of the C-I bond at the 3-position open up a vast chemical space for the creation of novel functional materials. By employing standard cross-coupling methodologies, researchers can systematically tune the electronic and photophysical properties of the imidazo[1,2-a]pyrazine core to develop next-generation materials for OLEDs, sensors, and functional polymers. This guide provides the foundational protocols and insights to encourage further exploration into this promising class of compounds.
References
- Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- 3-iodo-8-methylimidazo[1,2-a]pyrazine. PubChem. [Link]
- Functionalization of 3‐iodoimidazo[1,2‐a]pyridine via various couplings.
- Imidazo[1,2-a]pyrazines.
- Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthes. TSI Journals. [Link]
- Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermedi
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PubMed Central. [Link]
- Sensors to the Diagnostic Assessment of Anticancer and Antimicrobial Therapies Effectiveness by Drugs a with Pyrazine Scaffold. MDPI. [Link]
- Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]
- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives.
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 3-Iodoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines and C-3 Functionalization
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic functionalization of this core structure is paramount for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
The C-3 position of the imidazo[1,2-a]pyrazine ring system is a key site for synthetic elaboration. Introduction of aryl, alkynyl, and amino moieties at this position can significantly modulate the biological activity of the parent molecule. Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-3 position. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions of 3-iodoimidazo[1,2-a]pyrazine, a key building block for the synthesis of diverse compound libraries.
Synthesis of the Starting Material: this compound
A reliable supply of the this compound starting material is crucial for any successful cross-coupling campaign. Several methods have been reported for the synthesis of this key intermediate. A common and effective approach involves the direct iodination of the parent imidazo[1,2-a]pyrazine.
Protocol: Iodination of Imidazo[1,2-a]pyrazine
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Imidazo[1,2-a]pyrazine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of imidazo[1,2-a]pyrazine (1.0 equiv) in acetonitrile, add N-iodosuccinimide (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Part 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. This palladium-catalyzed reaction between an organoboron reagent and an organic halide is highly valued for its mild reaction conditions and broad functional group tolerance.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the this compound to a Pd(0) complex. The subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is facilitated by a base. The cycle is completed by the reductive elimination of the desired product, regenerating the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope
The following table summarizes representative examples of Suzuki-Miyaura couplings with this compound analogues, demonstrating the versatility of this method.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 92 | [4] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 78 | [3] |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 4 | 89 | [5] |
Part 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6][7] Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper catalysis.[4][8]
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. In copper-free variants, the transmetalation is believed to occur directly between the palladium complex and the alkyne, often requiring a stronger base.
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope
The following table presents representative examples of Sonogashira couplings on related N-heterocyclic systems.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 4 | 91 | [10] |
| 2 | 1-Heptyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | DIPA (2) | DMF | 50 | 6 | 85 | [11] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | 60 | 3 | 88 | [10] |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NEt (2) | Dioxane | RT | 8 | 79 | [11] |
Part 3: Heck Coupling for C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[12][13] It provides a powerful method for the synthesis of substituted alkenes and is widely used in the synthesis of complex organic molecules.
Mechanistic Rationale
The Heck reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond.[14] A subsequent β-hydride elimination releases the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.
Caption: Simplified Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Heck Coupling
The following is a general protocol for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)
-
Solvent (e.g., DMF, ACN, Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., PPh₃, 4 mol%) if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv), and the alkene (1.5 equiv).
-
Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope
The following table provides representative examples of Heck couplings on related heteroaromatic systems.
| Entry | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 100 | 12 | 82 | [15] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2) | ACN | 80 | 18 | 75 | [13] |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | NaOAc (2) | Toluene | 110 | 24 | 68 | [15] |
| 4 | 1-Octene | Pd(OAc)₂/P(o-tol)₃ (2/4) | Et₃N (2.5) | DMF | 120 | 16 | 79 | [13] |
Part 4: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[16][17] This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[18] It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is the reductive elimination of the arylamine product, which regenerates the Pd(0) catalyst. The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[1]
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene).
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 2.0 equiv).
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope
The following table provides representative examples of Buchwald-Hartwig aminations on related N-heterocyclic systems.
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOt-Bu (2) | Toluene | 100 | 12 | 88 | [6] |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 76 | [16] |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos (1/2) | K₂CO₃ (2.5) | Toluene | 90 | 24 | 81 | [6] |
| 4 | Piperidine | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ (2) | t-BuOH | 80 | 8 | 93 | [19] |
Conclusion
The metal-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of diverse libraries of functionalized molecules with potential applications in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and purity for specific substrate combinations.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. Wiley-VCH. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Knochel, P., & Krasovskiy, A. (2004). A General and Highly Selective Method for the Preparation of Polyfunctional Aryl- and Heteroarylmagnesium Reagents.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]
- Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. The Journal of Organic Chemistry, 72(20), 7650-7655. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium-catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]
- Alonso, D. A., Nájera, C., & Pacheco, M. C. (2004). Sonogashira-type coupling of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines. Tetrahedron, 60(9), 2045-2051. [Link]
- Knochel, P., & Perea, J. J. A. (2015). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 6(10), 5661-5668. [Link]
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36453. [Link]
- Caspers, L. D., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 22(22), 6334-6344. [Link]
- Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines. Organic Letters, 4(14), 2353-2356. [Link]
- Al-Masum, M., & Kumar, P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron, 57(35), 7449-7476. [Link]
- de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379-2411. [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Drug Discovery Today, 6(8), 406-416. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a General Ligand for C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
- Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry, 219, 131-209. [Link]
- Hartwig, J. F., & Shekhar, S. (2005). The Intramolecular and Intermolecular, Palladium-Catalyzed Amination of Aryl Halides. In Modern Arylation Methods (pp. 1-68). Wiley-VCH. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Direct Arylation-Based Domino Synthesis of Annulated N-Heterocycles Using Alkenyl or (Hetero)Aryl 1,2-Dihalides [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Topic: Scale-Up Synthesis of 3-Iodoimidazo[1,2-a]pyrazine Derivatives
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 3-iodoimidazo[1,2-a]pyrazine derivatives, critical intermediates in pharmaceutical research and development. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active compounds, and the C-3 iodo-substituent serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions. This document moves beyond laboratory-scale procedures to address the practical challenges of process scale-up, including reaction efficiency, safety, and environmental impact. We present a robust, two-stage synthetic strategy: (1) an efficient, iodine-catalyzed three-component reaction for the assembly of the core imidazo[1,2-a]pyrazine scaffold, and (2) a regioselective, metal-free C-3 iodination. The protocols are designed to be self-validating, with detailed explanations for experimental choices, process controls, safety considerations, and characterization.
Introduction: The Strategic Importance of 3-Iodoimidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine core is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including inhibitory effects against targets like IGF-IR, p13K, and various kinases.[1] This scaffold is present in compounds developed for antiviral, antibacterial, and anticancer applications.[1][2] The development of novel therapeutics often hinges on the ability to rapidly generate and test a diverse library of analogues.
The 3-iodo-substituted variant of this scaffold is particularly valuable. The carbon-iodine bond, due to its relatively low bond dissociation energy, is highly reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3][4] This allows the C-3 position to serve as a reliable attachment point for a wide array of chemical moieties, facilitating Structure-Activity Relationship (SAR) studies.[1]
However, transitioning a synthesis from milligram to kilogram scale introduces significant challenges. Issues of thermal management, reagent addition rates, purification methods, and operator safety become paramount. This guide provides a framework for navigating these challenges, emphasizing modern, efficient, and environmentally responsible chemical practices.
Recommended Synthetic Strategy
A divergent, two-stage approach is recommended for the scale-up synthesis of these target molecules. This strategy separates the construction of the core heterocycle from its final functionalization, allowing for better process control and modularity.
-
Stage 1: Imidazo[1,2-a]pyrazine Core Synthesis via a three-component condensation reaction.
-
Stage 2: Regioselective C-3 Iodination via an oxidant-mediated C-H functionalization.
This workflow is designed for efficiency, minimizing intermediate purifications and employing cost-effective and readily available reagents.[5]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyrazine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important cross-coupling reaction. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you optimize your experiments for success.
Introduction to the Challenges
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, and the Suzuki-Miyaura coupling is a powerful tool for its functionalization. However, the presence of multiple nitrogen atoms in the heterocyclic core introduces specific challenges not always encountered with simpler aromatic systems. These nitrogen atoms can act as Lewis bases, potentially coordinating to and deactivating the palladium catalyst.[1][2] This, combined with the general complexities of cross-coupling reactions, can lead to a range of issues from low yields to the formation of difficult-to-separate byproducts. This guide will walk you through diagnosing and solving these common problems.
Frequently Asked Questions & Troubleshooting Guides
Low or No Product Yield
Question 1: I am not seeing any formation of my desired product, or the yield is consistently low. What are the likely causes and how can I address this?
Low or no product yield in the Suzuki coupling of this compound can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can coordinate to the palladium catalyst, leading to its deactivation.[1][2]
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other biaryl phosphines. These ligands can help shield the palladium center from coordination with the nitrogen heterocycle.[3]
-
Use of Precatalysts: Utilize well-defined palladium precatalysts. These can generate the active catalytic species in situ, minimizing the opportunity for deactivation before the catalytic cycle begins.[3]
-
Slow Addition: Adding the this compound substrate slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[3]
-
-
-
Inefficient Oxidative Addition: While aryl iodides are generally reactive, steric hindrance or electronic effects from substituents on the imidazo[1,2-a]pyrazine ring could slow down the initial oxidative addition step.
-
Troubleshooting:
-
Higher Temperatures: Cautiously increase the reaction temperature. For some Suzuki couplings, temperatures up to 120°C may be necessary to drive the reaction to completion.[4]
-
Catalyst System: Ensure your chosen palladium source and ligand are appropriate for activating the C-I bond. While Pd(PPh₃)₄ is a common choice, other systems like Pd(OAc)₂ with a suitable phosphine ligand might be more effective.
-
-
-
Poor Boronic Acid/Ester Quality or Reactivity: The stability and purity of your boronic acid or ester are critical.
-
Troubleshooting:
-
-
Suboptimal Base or Solvent: The choice of base and solvent system is crucial for an efficient Suzuki coupling.
-
Troubleshooting:
-
Base Strength: For heteroaromatic substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[4][7] The base is critical for the formation of the reactive boronate species.[8][9]
-
Solvent System: A mixture of an organic solvent and water is commonly used.[5][10] Common solvent systems include dioxane/water, THF/water, or DME/water.[5][11] The water is important for dissolving the inorganic base and facilitating the transmetalation step.[5]
-
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ with XPhos/SPhos | Robust precatalysts and bulky ligands protect the Pd center. |
| Base | Cs₂CO₃, K₃PO₄ | Stronger bases are often required for heteroaromatic couplings.[4] |
| Solvent | Dioxane/H₂O, DME/H₂O (e.g., 4:1 ratio) | Aprotic polar solvents with water facilitate boronate formation and dissolve the base.[10][11] |
| Temperature | 80-120 °C | Higher temperatures can overcome activation barriers.[4] |
Question 2: My reaction starts but then stalls, leaving a significant amount of starting material.
This is a classic sign of catalyst deactivation during the reaction.
Potential Causes & Solutions:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black.[12]
-
Troubleshooting:
-
Ligand-to-Palladium Ratio: Ensure you are using an adequate amount of ligand. A slight excess of the phosphine ligand can help stabilize the Pd(0) species in solution.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can contribute to catalyst decomposition.[5]
-
-
-
Insufficient Base: The reaction consumes the base. If there is not enough, the reaction will stop.
-
Troubleshooting:
-
Increase Base Equivalents: Use at least 2-3 equivalents of your chosen base.
-
-
Common Side Reactions and Byproducts
Question 3: I am observing a significant amount of a byproduct that appears to be my starting this compound with the iodine replaced by a hydrogen atom. What is this and how can I prevent it?
This byproduct is the result of dehalogenation, a common side reaction in Suzuki couplings.
Potential Causes & Solutions:
-
Mechanism of Dehalogenation: After the oxidative addition of the this compound to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination then yields the dehalogenated product.[5]
-
Troubleshooting:
-
Source of Hydride: Potential hydride sources include impurities in the solvent or reagents, or decomposition of the base or solvent at high temperatures. Using high-purity, anhydrous solvents can help.
-
Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of side reactions.
-
-
Question 4: My main byproduct is the homocoupled boronic acid (a biaryl derived from two molecules of my boronic acid). Why is this happening?
Homocoupling of the boronic acid is another frequent side reaction, often promoted by the presence of oxygen.[3][5]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids, often mediated by the palladium catalyst.[5][13]
-
Troubleshooting:
-
Thorough Degassing: It is critical to rigorously degas the reaction mixture before and during the reaction. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]
-
-
-
Catalyst Choice: Some palladium sources, particularly Pd(II) salts without a reducing agent, can promote homocoupling.
-
Troubleshooting:
-
Use Pd(0) Sources: Using a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst system that efficiently generates Pd(0) can minimize this side reaction.
-
-
Question 5: I am also seeing a byproduct where my boronic acid has been replaced by a hydrogen atom. What is this side reaction?
This is known as protodeboronation, the cleavage of the C-B bond in the boronic acid.[3][14]
Potential Causes & Solutions:
-
Mechanism of Protodeboronation: This is an undesired side reaction where a proton source (like water or alcohol) replaces the boron moiety on your coupling partner.[3][14] It is particularly problematic with electron-deficient heteroaryl boronic acids.[3]
-
Troubleshooting:
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts or prolonged reaction times at high temperatures can promote protodeboronation. Finding the optimal balance of water is key.
-
Use of Boronate Esters: As mentioned before, boronate esters (e.g., pinacol esters) are generally more resistant to protodeboronation than their corresponding boronic acids.[6]
-
Reaction Rate: Increasing the rate of the desired Suzuki coupling can outcompete the slower protodeboronation side reaction. This can be achieved by optimizing the catalyst system, temperature, and concentration.
-
-
Diagram: Key Side Reactions in the Suzuki Coupling
Caption: Overview of desired Suzuki coupling and common side reactions.
Purification and Analysis
Question 6: I have a complex mixture of products and starting materials that are difficult to separate by column chromatography. Are there any strategies to improve purification?
Purification can be challenging due to the similar polarities of the starting material, product, and nitrogen-containing byproducts.
Potential Causes & Solutions:
-
Similar Polarity: The imidazo[1,2-a]pyrazine core is present in both the starting material and the product, leading to similar chromatographic behavior.
-
Troubleshooting:
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of nitrogen-containing compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Reaction Optimization: The best way to simplify purification is to have a cleaner reaction. Revisit the troubleshooting steps for low yield and side reactions to minimize impurities from the start.
-
-
Diagram: Troubleshooting Workflow for Suzuki Coupling
Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.
References
- Protodeboronation - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate.
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. SpringerLink.
- “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC - NIH.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
- Solvent mixture screening for Suzuki coupling of 1 with 2. - ResearchGate.
- Use of Base Metals in Suzuki Coupling - Wordpress.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Case Study: Solvent Selection for a Suzuki Reaction - Catalysis Consulting.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
- Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry - ACS Publications.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Suzuki Coupling - YouTube.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
- Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchGate.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC - NIH.
- Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Publishing.
Sources
- 1. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. scilit.com [scilit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during the Sonogashira coupling of 3-iodoimidazo[1,2-a]pyrazine. The unique electronic properties of nitrogen-rich heterocycles like imidazo[1,2-a]pyrazine can present specific challenges not always encountered with simpler aryl halides. This document will address these issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with this compound is giving me very low to no yield of the desired product. What are the most common initial culprits?
A1: When a Sonogashira coupling fails, particularly with a sensitive substrate like this compound, the investigation should begin with the fundamentals of the reaction environment and reagent quality.[1]
-
Atmosphere and Reagent Purity: The Sonogashira reaction, especially the traditional copper-cocatalyzed version, is highly sensitive to oxygen.[2][3] Oxygen promotes the oxidative homocoupling of the terminal alkyne, a side reaction known as Glaser coupling, which consumes your alkyne and generates undesired byproducts.[2][4][5]
-
Troubleshooting Steps:
-
Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[1]
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere from start to finish.[1]
-
Reagent Quality: Use fresh, high-purity terminal alkyne. If necessary, purify it before use to remove any oxidized impurities. The this compound should also be pure, as impurities can poison the catalyst.[1]
-
Copper(I) Iodide Quality: CuI can degrade over time. Use a fresh bottle of CuI. A tan or greenish color indicates oxidation, and it should not be used.
-
-
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
-
Troubleshooting Steps:
-
Catalyst Source: Use a fresh, reputable source of your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).[5] Pd(0) catalysts are particularly air-sensitive.
-
Palladium Black: The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[1] This can be caused by impurities, high temperatures, or an inappropriate solvent choice.[1] Anecdotal evidence suggests that solvents like THF can sometimes promote its formation.[6]
-
-
Q2: I'm observing significant amounts of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A2: The formation of diynes from the homocoupling of your terminal alkyne is a classic problem in Sonogashira chemistry, primarily mediated by the copper co-catalyst in the presence of oxygen.
-
Rigorous Oxygen Exclusion: As mentioned in Q1, the most critical step is to maintain a strictly anaerobic environment.[3]
-
Copper-Free Conditions: A highly effective strategy is to switch to a copper-free Sonogashira protocol.[2][4][5] While potentially requiring different ligands or reaction conditions, this completely eliminates the primary pathway for Glaser coupling.[2][5] Many modern protocols are designed to be copper-free for this very reason.[7][8]
-
Reaction Condition Optimization:
-
Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway.
-
Slow Addition: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help to keep its instantaneous concentration low, thereby reducing the rate of dimerization.
-
Below is a workflow to decide on mitigating homocoupling:
Caption: Decision workflow for troubleshooting alkyne homocoupling.
Q3: My starting this compound is being consumed, but I'm not getting the desired product. What other side reactions could be occurring?
A3: The imidazo[1,2-a]pyrazine core is electron-rich and contains basic nitrogen atoms that can complicate the reaction.
-
Catalyst Inhibition/Coordination: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can act as ligands and coordinate to the palladium center. This can inhibit the catalyst by occupying coordination sites necessary for the catalytic cycle to proceed.
-
Troubleshooting Steps:
-
Ligand Choice: Switching to more strongly coordinating or bulkier phosphine ligands can sometimes prevent the substrate from displacing the essential ligand from the palladium center. Consider ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).[5]
-
Increased Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in the palladium catalyst and ligand loading may overcome partial catalyst inhibition.
-
-
-
Substrate Decomposition: Imidazo[1,2-a]pyrazines can be sensitive to certain reaction conditions. If the reaction is run at high temperatures for extended periods, decomposition of the starting material or product may occur.
-
Troubleshooting Steps:
-
Monitor by TLC/LCMS: Carefully monitor the reaction over time to see if the product is formed and then decomposes, or if the starting material is simply consumed without product formation.
-
Lower Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. Aryl iodides are the most reactive halides and often do not require high heat.[1][9]
-
-
Q4: I'm using an aryl bromide analog and the reaction is even slower. Why is this and what should I change?
A4: The reactivity of the aryl halide is a critical factor in the Sonogashira coupling, with the rate-determining step often being the oxidative addition of the aryl halide to the Pd(0) catalyst.[5]
The general reactivity trend for the halide is: I > OTf > Br >> Cl .[1][10]
-
Causality: The Carbon-Iodine bond is weaker and more easily broken than the Carbon-Bromine bond, leading to a much faster rate of oxidative addition.
-
Troubleshooting for Aryl Bromides:
-
Increase Temperature: Reactions with aryl bromides almost always require higher temperatures than those with aryl iodides.[1] Temperatures of 80-120 °C are not uncommon.[11]
-
Catalyst System: More electron-rich and bulky ligands are often required to facilitate the oxidative addition of less reactive aryl bromides.[5] Catalyst systems based on ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) are often more effective.[12][13]
-
Base and Solvent: The choice of base and solvent can become more critical. Stronger bases or more polar, high-boiling point solvents like DMF, NMP, or DMAc may be necessary.
-
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a starting point for the coupling of this compound.
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed triethylamine (Et₃N) and a degassed co-solvent (e.g., THF or DMF) via syringe. The solvent ratio can be varied, but a 2:1 to 5:1 ratio of amine to co-solvent is common.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature.[1] Monitor the reaction progress by TLC or LCMS. If no reaction occurs, gradually increase the temperature to 40-60 °C.
-
Upon completion, dilute the mixture with a solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water or brine, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if homocoupling is a significant issue.
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium precursor like Pd₂(dba)₃ (0.025 equiv) and a ligand like P(t-Bu)₃ (0.1 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Add a degassed solvent (e.g., DMF or dioxane) and a degassed amine base. For copper-free conditions, a stronger base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ or K₂CO₃ may be required.
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Stir the reaction at room temperature or heat as necessary (typically 50-100 °C). Monitor the reaction progress.
-
Work-up and purification are similar to Protocol 1.
Parameter Optimization Summary
The following table summarizes key parameters and suggested modifications for troubleshooting low yields.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Atmosphere | Inert Gas (Ar, N₂) | Improve degassing (Freeze-Pump-Thaw) | Minimizes O₂ which causes alkyne homocoupling (Glaser).[1][2] |
| Catalyst | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | Use fresh catalyst; switch to bulky/e⁻-rich ligands (XPhos, NHCs) | Ensures catalyst activity; bulkier ligands can prevent substrate inhibition and aid oxidative addition with less reactive halides.[5] |
| Co-Catalyst | CuI (1-10 mol%) | Switch to a copper-free protocol | Eliminates the primary pathway for Glaser homocoupling.[2][5] |
| Base | Et₃N, DIPEA | Use a stronger base (e.g., DBU) or an inorganic base (Cs₂CO₃) | Ensures efficient deprotonation of the alkyne to form the reactive acetylide.[1][2] |
| Solvent | THF, Dioxane, Toluene | Switch to a more polar solvent (DMF, NMP) | Can improve solubility and reaction rates, especially at higher temperatures. |
| Temperature | Room Temp to 60 °C | Increase temperature (especially for bromides) | Overcomes the activation energy for oxidative addition, the rate-limiting step.[1] |
Mechanistic Overview
Understanding the catalytic cycles is key to effective troubleshooting.
Caption: Simplified catalytic cycles for the copper-cocatalyzed Sonogashira reaction.
The process involves two interconnected cycles.[4][5] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the this compound.[5] In the copper cycle, the terminal alkyne is deprotonated by the base and reacts with CuI to form a copper acetylide intermediate.[14] This copper acetylide then undergoes transmetalation with the palladium complex, transferring the alkynyl group to the palladium.[5] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[5]
References
- Sonogashira coupling. In Wikipedia.
- Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.
- Sonogashira Coupling. BYJU'S.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. YouTube. (2019, January 7).
- Liang, Y., Zuo, L., Zhang, D., & Gao, J. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(1), 389–391. [Link]
- Shaheen, S., Kumar, A., & Kumar, V. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
- Bandaru, S., Suman, V., & Park, S. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Bhadra, S., & Khan, W. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Sonogashira coupling in natural product synthesis. ResearchGate.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. (2013, January 14).
- Sonogashira coupling. Golden.
- Bhadra, S., & Khan, W. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Popławska, M., & Demkowicz, S. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. beilstein-journals.org. [Link]
- Sonogashira troubleshooting help needed. Reddit. (2020, August 8).
- Yan, F., Zhang, X., Li, D., Zhu, N., & Bao, H. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
- He, Z., Wang, X., Wang, X., Chen, Y., & Li, Y. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945–4949. [Link]
- Caddick, S., Cloke, F. G. N., Cazin, C. S. J., & Coles, M. P. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
- Sonogashira Coupling. Royal Society of Chemistry. (2016, August 1).
- Struggling to make a sonogashira coupling reaction happen. Reddit. (2021, September 2).
- Sonogashira cross-coupling reaction. YouTube. (2020, February 14).
- Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. golden.com [golden.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3-Iodoimidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for the purification of 3-iodoimidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address specific issues you may face in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My crude 1H NMR shows a complex mixture of products after the iodination of my imidazo[1,2-a]pyrazine. What are the likely impurities?
A1: The iodination of the imidazo[1,2-a]pyrazine core is an electrophilic aromatic substitution. While the C-3 position is the most activated and the desired site of iodination, several side reactions can lead to a complex crude mixture.[1]
-
Over-iodination: The imidazo[1,2-a]pyrazine ring system is electron-rich and susceptible to further iodination, leading to di- or even tri-iodinated products. The second iodination can occur at other positions on either the imidazole or pyrazine rings.[2][3]
-
Regioisomers: Depending on the substituents already present on your starting material, you might see minor amounts of other mono-iodinated regioisomers.
-
De-iodination: 3-Iodoimidazo[1,2-a]pyrazines can be unstable, and the C-I bond can be cleaved during the reaction or workup, leading to the starting material as a significant impurity.[4] This is particularly prevalent if the reaction is heated for an extended period.
-
Unreacted Starting Material: Incomplete conversion is a common source of impurities.
-
Hydrolysis or Side Reactions of Substituents: If your starting material has other sensitive functional groups, they may have reacted under the iodination conditions.
Q2: I'm observing significant decomposition of my this compound derivative during silica gel column chromatography. What is happening and what can I do?
A2: This is a common and critical issue. The decomposition is likely due to the acidic nature of standard silica gel, which can promote the degradation of sensitive compounds, including de-iodination.[5] Aryl iodides, in general, can be sensitive to heat, light, and acidic conditions.[4]
Troubleshooting Steps:
-
Neutralize the Silica Gel: You can try to neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). However, be aware that this can affect the elution profile.
-
Switch to a Different Stationary Phase: This is often the most effective solution.
-
Alumina (Al2O3): Alumina is an excellent alternative to silica gel for acid-sensitive compounds. It is available in three grades: acidic, neutral, and basic. For most imidazo[1,2-a]pyrazine derivatives, which are basic, neutral or basic alumina would be the recommended choice.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is highly polar, it may be strongly retained on silica, leading to long exposure times and increased decomposition. HILIC uses a polar stationary phase with a high organic/low aqueous mobile phase, which can be a gentler alternative for purifying polar, sensitive compounds.[8][9]
-
Q3: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What causes this and how can I fix it?
A3: Streaking is often a sign of poor solubility in the mobile phase, strong interaction with the stationary phase, or the presence of acidic/basic impurities.
Solutions:
-
Modify the Mobile Phase:
-
For Silica Gel: Add a small amount of a more polar solvent to your eluent system. For basic compounds like imidazo[1,2-a]pyrazines, adding a small amount of methanol or a tertiary amine like triethylamine (0.1-1%) can significantly improve peak shape by competing with your compound for the acidic silanol groups on the silica surface.
-
For Alumina: Similar to silica, adjusting the polarity of your mobile phase can improve chromatography.
-
-
Check for Salt Impurities: If your workup involved an acid or base wash, residual salts can cause streaking. Ensure your crude product is thoroughly washed and dried before chromatography.
-
Consider a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, your compound may be too polar for standard normal-phase chromatography on silica. Consider switching to reversed-phase chromatography (if your compound has sufficient hydrophobicity) or HILIC.
II. Troubleshooting Guide: Column Chromatography
This section provides a systematic approach to troubleshooting common issues during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product co-elutes with an impurity | - Similar polarity of product and impurity.- Column overloading.- Inappropriate solvent system. | - Optimize Solvent System: Use a shallower gradient or an isocratic elution with a solvent system that provides the best separation on TLC.- Reduce Sample Load: Load a smaller amount of crude material onto the column.- Change Stationary Phase: Switch to a stationary phase with different selectivity (e.g., from silica to alumina, or to a bonded phase like cyano or diol).[7] |
| Product does not elute from the column | - Compound is too polar for the chosen solvent system.- Irreversible adsorption to the stationary phase. | - Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase ethyl acetate in a hexane/ethyl acetate system).- Switch to HILIC or Reversed-Phase: For very polar compounds, these techniques are more suitable.[10][11] |
| De-iodinated byproduct is observed in fractions | - Decomposition on the column (see FAQ 2).- Light or heat sensitivity. | - Switch to Neutral or Basic Alumina: This is the most common solution.[12][13]- Work Quickly and in the Dark: Minimize the time the compound spends on the column and protect it from light by wrapping the column in aluminum foil.- Avoid Chlorinated Solvents: Solvents like dichloromethane can sometimes contain traces of HCl, which can promote decomposition. |
III. Experimental Protocols
Protocol 1: Purification by Column Chromatography on Alumina
This protocol is recommended for this compound derivatives that show signs of decomposition on silica gel.
-
Preparation of the Column:
-
Select neutral or basic alumina (Activity I or II).
-
Prepare a slurry of the alumina in your starting eluent (e.g., 100% hexanes or a low polarity mixture like 98:2 hexanes:ethyl acetate).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of alumina or Celite.
-
-
Elution:
-
Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate.
-
Monitor the elution by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
Recrystallization is an excellent method for purifying solid compounds if a suitable solvent system can be found.
-
Solvent Selection:
-
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Common single solvents to try include ethanol, methanol, and ethyl acetate.
-
Common mixed solvent systems include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[12]
-
-
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot solvent.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[13]
-
Cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
IV. Visualizations
Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Common Impurities in this compound Synthesis
Caption: Potential impurities originating from the synthesis of 3-iodoimidazo[1,2-a]pyrazines.
V. References
-
Buchberger, W., & Winsauer, K. (1989). Alumina as stationary phase for ion chromatography and column-coupling techniques. Journal of Chromatography A, 482(2), 401-406. [Link]
-
BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
-
ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Request PDF.
-
Yadav, G., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439-36453. [Link]
-
BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
-
Sigma-Aldrich. (n.d.). ALUMINA For column chromatography. Product Information Sheet.
-
SiliCycle. (n.d.). FAQ: What are the possible applications for alumina in chromatography?
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. [Link]
-
BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Technical Support.
-
Spontaneous aryl iodide deiodination upon heating. (2024, January 11). Reddit. [Link]
-
ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
-
Li, G., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26433–26442. [Link]
-
Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
-
ResearchGate. (2017, January 16). In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica?
-
MP Biomedicals. (n.d.). Adsorbents for Chromatography.
-
Thermo Fisher Scientific. (n.d.). HILIC separations.
-
Smith, A. B., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]
-
Significant dehalogenation in stille coupling. (2019, October 7). Reddit. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Application Note AN78.
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
-
ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
-
Guchhait, S. K., et al. (2015). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 17(10), 577-584. [Link]
-
Lu, Y., & Zhang, W. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. QSAR & Combinatorial Science, 23(10), 827-835. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2269-2285. [Link]
-
Kumar, A., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc., 10(10), 384-391.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. silicycle.com [silicycle.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alumina as stationary phase for ion chromatography and column-coupling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
Technical Support Center: Improving Reactivity of 3-Iodoimidazo[1,2-a]pyrazine in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodoimidazo[1,2-a]pyrazines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions with this important heterocyclic scaffold. The inherent electronic properties of the imidazo[1,2-a]pyrazine core, particularly the presence of multiple nitrogen atoms, can present unique challenges in achieving high reactivity and yields in common cross-coupling methodologies. This resource is designed to provide you with the insights and practical guidance needed to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-iodoimidazo[1,2-a]pyrazine showing low reactivity in Suzuki-Miyaura coupling compared to other aryl iodides?
A1: The imidazo[1,2-a]pyrazine scaffold is an electron-deficient system due to the presence of the pyrazine ring and the imidazole bridgehead nitrogen. This electronic nature can influence the catalytic cycle in several ways. Furthermore, the nitrogen atoms in the ring system, particularly the pyridine-like nitrogen at position 4, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This coordination can hinder the crucial oxidative addition step of the catalytic cycle. To mitigate this, careful selection of ligands that can shield the palladium center is often necessary.[1]
Q2: I am observing significant amounts of protodeiodination (replacement of iodine with hydrogen) in my reaction mixture. What causes this and how can I prevent it?
A2: Protodeiodination is a common side reaction in cross-coupling of heteroaryl halides, especially with electron-deficient systems. It can be promoted by the presence of water or other protic sources in the reaction mixture, particularly in combination with certain bases. This side reaction competes with the desired cross-coupling pathway. To minimize protodeiodination, ensure your solvents and reagents are anhydrous, and consider using a base that is less prone to promoting this side reaction, such as cesium carbonate or potassium phosphate.
Q3: Can I use microwave irradiation to improve the reaction rates and yields?
A3: Absolutely. Microwave-assisted synthesis is a highly effective technique for accelerating cross-coupling reactions involving imidazo[1,2-a]pyrazine systems.[2] The rapid heating provided by microwave irradiation can significantly shorten reaction times and often leads to higher yields by overcoming activation energy barriers more efficiently than conventional heating.[2] Many of the protocols provided in this guide can be adapted for microwave synthesis.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product.
This is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Poisoning | The nitrogen atoms of the imidazo[1,2-a]pyrazine ring can coordinate to the palladium center, leading to catalyst deactivation.[1] Solution: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands. These ligands can create a sterically hindered environment around the palladium, discouraging coordination with the heterocycle. |
| Inappropriate Base | The choice of base is critical. Strong bases can lead to side reactions, while weak bases may not be effective in the transmetalation step. The reactivity of 3-iodoimidazo[1,2-a]pyridines, a related scaffold, was found to be significantly influenced by the base.[3] Solution: For imidazo[1,2-a]pyrazine, start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. If yields are still low, consider K₃PO₄, which is often effective for nitrogen-containing heterocycles.[4] |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the solubility of reagents and the stability of catalytic intermediates. Solution: A mixture of a polar aprotic solvent like dioxane or DME with water is a good starting point. For microwave-assisted reactions, DME with a small amount of water has been shown to be effective.[2] |
| Boronic Acid Decomposition | Heteroaryl boronic acids can be prone to protodeboronation, especially at elevated temperatures. Solution: Use the boronic acid pinacol ester (Bpin) instead of the free boronic acid, as they are generally more stable. Ensure anhydrous conditions and consider using a milder base. |
Sonogashira Coupling
Problem: Formation of palladium black and low product yield.
The appearance of palladium black is a clear indicator of catalyst decomposition, which halts the catalytic cycle.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Decomposition | The Pd(0) active species can agglomerate and precipitate as palladium black, especially at higher temperatures or in the presence of oxygen. Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly degassed solvents. Consider using a more stable palladium precatalyst. |
| Copper Co-catalyst Issues | While traditional Sonogashira coupling uses a copper(I) co-catalyst, this can promote the homocoupling of the terminal alkyne (Glaser coupling). Solution: Minimize the amount of the copper co-catalyst (e.g., CuI). Alternatively, explore copper-free Sonogashira protocols, which often require specific ligands to facilitate the catalytic cycle. |
| Inadequate Base | An amine base is typically used to deprotonate the terminal alkyne. If the base is not strong enough or is sterically hindered, the formation of the copper acetylide will be slow. Solution: Use a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure the amine is distilled and dry before use. |
| Substrate Reactivity | Electron-deficient aryl iodides, such as this compound, can sometimes be challenging substrates. Solution: Increasing the catalyst loading or using a more active ligand system may be necessary. For electron-deficient aryl iodides, higher yields have been observed with certain iron-catalyzed systems, which could be an alternative to explore.[5] |
Heck Coupling
Problem: Low conversion of the starting material and formation of regioisomers.
Low conversion in Heck reactions with heteroaryl halides can be due to catalyst inhibition or unfavorable reaction kinetics.
Logical Relationship for Optimizing Heck Coupling
Caption: Key parameters for optimizing the Heck coupling reaction.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst and Ligand Choice | Standard Heck conditions may not be optimal for this electron-deficient heterocycle. Solution: Start with a common catalyst like Pd(OAc)₂ with PPh₃. If the yield is low, consider more electron-rich and bulky phosphine ligands to promote oxidative addition. |
| Base Incompatibility | The base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle. Solution: An inorganic base like K₂CO₃ or NaOAc is a good starting point. For some substrates, an organic base like Et₃N can be more effective. |
| β-Hydride Elimination Issues | The regioselectivity of the olefin insertion and subsequent β-hydride elimination can be an issue, leading to a mixture of products. Solution: The choice of ligand can influence regioselectivity. For terminal olefins, the reaction typically favors the formation of the E-isomer. |
| Reaction Temperature | Heck reactions often require elevated temperatures to proceed at a reasonable rate. Solution: A temperature range of 80-120 °C is typical. If decomposition is observed at higher temperatures, consider a more active catalyst system that allows for lower reaction temperatures. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for related imidazo[1,2-a]pyridine/pyrazine systems.[2]
-
To a microwave vial, add this compound (1.0 equiv.), the desired boronic acid or pinacol ester (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.).
-
Add a 4:1 mixture of DME and water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 130-150 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This is a general starting point for a copper-free Sonogashira reaction.
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.) as the catalyst.
-
Add anhydrous, degassed dioxane as the solvent.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Conventional Heck Coupling
This protocol provides a standard set of conditions for a Heck reaction.
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the olefin (1.5 equiv.) in anhydrous DMF.
-
Add Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 100 °C under an argon atmosphere until the starting material is consumed (as monitored by TLC).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
References
- Zhang, W., et al. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium. Request PDF. [Link]
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 31-89. [Link]
- Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575. [Link]
- Optimization of reaction conditions for the Sonogashira reaction a.
- Al-Tel, T. H. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Jordan Journal of Chemistry, 2(1). [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 36439-36453. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2015). Molecules, 20(5), 8487-8507. [Link]
- The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. Request PDF. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4834-4838. [Link]
- Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2018). Angewandte Chemie International Edition, 57(31), 9905-9909. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(4), 856-863. [Link]
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). The Journal of Organic Chemistry, 86(21), 15015-15026. [Link]
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(10), 12389-12401. [Link]
- Failed suzuki coupling, any suggenstions?. Reddit. [Link]
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Heck Reaction—State of the Art. (2018).
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Advances, 9(32), 18451-18465. [Link]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Poisoning and deactivation of palladium c
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Poisoning and deactivation of palladium c
- Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction.. Semantic Scholar. [Link]
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
- Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †.
- Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
- Diversely Substituted Imidazo[1,2-a]pyrazine-8-oxo-3-carbaldehydes: An Iodine-Mediated Cyclization/Oxid
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
"deiodination of 3-Iodoimidazo[1,2-a]pyrazine under reaction conditions"
Technical Support Center: Deiodination of 3-Iodoimidazo[1,2-a]pyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the deiodination of this compound derivatives. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this critical transformation in their synthetic workflows. The imidazo[1,2-a]pyrazine core is a privileged scaffold in drug discovery, and the selective removal of the iodine atom at the 3-position is a key strategic step for late-stage functionalization or for accessing the parent scaffold.[1]
This guide provides in-depth, experience-driven answers to common challenges and foundational questions, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is the primary purpose of deiodinating this compound?
The deiodination of this compound is a reductive process that replaces the carbon-iodine (C-I) bond with a carbon-hydrogen (C-H) bond.[2] This reaction is synthetically valuable for several reasons:
-
Access to the Parent Scaffold: It is often easier to synthesize the imidazo[1,2-a]pyrazine core via an iodinated intermediate, which can then be removed to yield the unsubstituted product. The 3-iodo derivatives are useful intermediates for further organic synthesis through metal-catalyzed coupling reactions.[3]
-
Strategic Blocking Group: The iodo group can be used as a blocking group to direct other reactions to different positions on the heterocyclic ring. Once its purpose is served, it is cleanly removed.
-
Isotope Labeling: Reductive dehalogenation is a cornerstone for introducing hydrogen isotopes (deuterium or tritium) into a molecule for metabolic studies or as tracers, using an isotopic hydrogen source.[4]
Q2: What are the most common methods for this transformation?
The most prevalent and versatile method is catalytic hydrodehalogenation , typically employing a palladium catalyst.[5][6] The C-I bond is the weakest among carbon-halogen bonds, making deiodination the most facile dehalogenation reaction.[2] Key components of this reaction system include:
-
Palladium Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Common precursors include Pd(OAc)₂, Pd(dba)₂, or Pd/C.
-
Ligand: Phosphine ligands (e.g., PPh₃, Xantphos) or N-heterocyclic carbene (NHC) ligands are often necessary to stabilize the palladium center and modulate its reactivity.[6]
-
Hydrogen Source: This can be hydrogen gas (H₂), but for safety and convenience in a lab setting, transfer hydrogenation agents are more common. These include formic acid and its salts (e.g., sodium formate), alcohols (e.g., isopropanol), or silanes.[5][7]
-
Base: A base is typically required to neutralize the hydrogen iodide (HI) generated during the reaction or to activate the hydrogen source. Common choices include organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or NaOtBu.[5][7]
Q3: Can you briefly explain the mechanism of palladium-catalyzed deiodination?
The generally accepted mechanism for palladium-catalyzed hydrodehalogenation follows a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-limiting step and forms a Pd(II) intermediate.[10]
-
Hydrogenolysis/Metathesis: The Pd(II)-aryl iodide complex reacts with the hydrogen source. This can occur through various pathways, such as reaction with a palladium hydride species formed separately or direct reaction with the hydrogen donor.
-
Reductive Elimination: The final step is the reductive elimination of the desired C-H bond, which forms the deiodinated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Below is a generalized diagram of this catalytic cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed deiodination.
Troubleshooting Guide
Q4: My reaction is stalled; I see incomplete conversion by LC-MS. What are the likely causes and how can I fix it?
Incomplete conversion is a common issue. Systematically diagnosing the cause is key.
Potential Cause 1: Catalyst Deactivation
-
Why it happens: The Pd(0) catalyst can be sensitive to air, leading to oxidation and deactivation. Additionally, impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Heterogeneous catalysts like Pd/C can also lose activity over time.[4]
-
Solutions:
-
Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and run the reaction under a positive pressure of an inert gas.
-
Purify Reagents: Ensure your this compound starting material and solvents are of high purity.
-
Add Fresh Catalyst: If the reaction stalls midway, carefully add another portion of the catalyst under an inert atmosphere.
-
Switch Catalyst Type: If using Pd/C, consider switching to a homogeneous catalyst like Pd(OAc)₂ with a suitable ligand, which can sometimes be more robust.[5]
-
Potential Cause 2: Insufficiently Reactive Hydrogen Source
-
Why it happens: The choice of hydrogen donor is critical. Some, like isopropanol, may require higher temperatures or a stronger activating base to be effective.[5]
-
Solutions:
-
Switch Hydrogen Donor: Formic acid or its salts (sodium formate, ammonium formate) are often more reactive transfer hydrogenation agents at lower temperatures.
-
Increase Temperature: If using an alcohol like isopropanol, increasing the reaction temperature may accelerate the hydrogen transfer step.
-
Use H₂ Gas: For challenging substrates, using a balloon of H₂ gas with a Pd/C catalyst is a very effective, albeit more hazardous, method.
-
Potential Cause 3: Poor Solubility
-
Why it happens: The imidazo[1,2-a]pyrazine core can have poor solubility in common non-polar solvents. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing down the rate significantly.
-
Solutions:
-
Solvent Screening: Test the solubility of your starting material in various solvents (e.g., DMF, DMAc, THF, Dioxane, Acetonitrile). Choose a solvent where the substrate is fully soluble at the reaction temperature.
-
Increase Temperature: Heating the reaction can improve the solubility of the starting material.
-
Caption: Troubleshooting workflow for incomplete deiodination reactions.
Q5: I'm observing significant side products. What are they and how can I prevent them?
Common Side Product: Homocoupling (Dimer Formation)
-
What it is: Two molecules of the this compound couple to form a bi-heterocyclic compound.
-
Why it happens: This side reaction can occur if the reductive elimination step is slow compared to other pathways in the catalytic cycle. It is more common with aryl bromides and chlorides but can happen with iodides under certain conditions.[6]
-
Prevention:
-
Use an Efficient Hydrogen Source: Ensure a reactive hydrogen donor is present in sufficient quantity to facilitate the desired hydrodehalogenation pathway.
-
Optimize Ligand: A more electron-rich or bulkier phosphine ligand can sometimes accelerate the reductive elimination of the C-H bond over the C-C bond.
-
Lower Temperature: Homocoupling can be favored at higher temperatures. Try running the reaction at a lower temperature, even if it takes longer.
-
Common Side Product: Proto-deiodination of Other Halogens
-
What it is: If your molecule contains other halogens (e.g., a chloro or bromo substituent elsewhere), you might observe their unintended removal.
-
Why it happens: The reactivity for dehalogenation follows the trend I > Br > Cl > F, corresponding to the C-X bond strength.[2] However, under harsh conditions (high temperature, very active catalyst), selectivity can be lost.
-
Prevention:
-
Milder Conditions: Use the mildest possible conditions. Start at room temperature and only heat if necessary.
-
Catalyst Choice: Pd/C can sometimes be less selective. A well-defined homogeneous catalyst [Pd(OAc)₂/ligand] may offer better control.
-
Control Stoichiometry: Use a controlled amount of the hydrogen source (e.g., 1.1-1.5 equivalents) rather than a large excess.
-
Reference Protocol and Data
Typical Experimental Protocol: Palladium-Catalyzed Deiodination
This is a general starting point. Optimization will be required for your specific substrate.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagents: Add degassed solvent (e.g., DMF, 0.1 M concentration) via syringe. Then, add the base (e.g., K₂CO₃, 2.0 eq) and the hydrogen source (e.g., sodium formate, 1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure deiodinated imidazo[1,2-a]pyrazine.
Table 1: Common Reaction Conditions for Aryl Dehalogenation
This table summarizes common conditions that can be adapted for the deiodination of this compound.[5][6][7]
| Catalyst System (mol%) | Base (eq.) | Hydrogen Source | Solvent | Typical Temp. (°C) |
| Pd/C (5-10 wt%) | Et₃N (2-3) | H₂ (balloon) | MeOH, EtOH, EtOAc | 25 - 50 |
| Pd(OAc)₂ (2-5) / PPh₃ (4-10) | K₂CO₃ (2) | HCOOH / Et₃N | DMF, Dioxane | 60 - 100 |
| (IPr)Pd(allyl)Cl (1-3) | NaOtBu (1.5) | Isopropanol | Toluene | 80 - 110 |
| PdCl₂(dppf) (3-5) | NaHCO₂ (3) | Sodium Formate | Acetonitrile/H₂O | 50 - 80 |
References
- Pearson. (n.d.). Dehydrohalogenation Explained.
- Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides.
- Fiveable. (n.d.). Dehydrohalogenation Definition.
- Wikipedia. (2023). Dehalogenation.
- CORE. (n.d.). Development of Palladium-Catalyzed and Iodine-Mediated Formal [4+1] Annulation Protocols.
- Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Saskoer. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Introduction to Organic Chemistry.
- ResearchGate. (2009). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Request PDF.
- National Institutes of Health. (2016). Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- PubMed. (2015). Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage.
- UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
- ResearchGate. (2004). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Request PDF.
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- ResearchGate. (2011). Imidazo[1,2-a]pyrazines.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ChemRxiv. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
- National Institutes of Health. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- ResearchGate. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps.
- YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- ResearchGate. (2022). New insights into the structure and mechanism of iodothyronine deiodinases. Request PDF.
- ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- PubMed Central. (2010). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action.
- Endocrinology and Metabolism. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions.
- AOP-Wiki. (n.d.). Type II iodothyronine deiodinase (DIO2) inhibition leading to altered amphibian metamorphosis.
- PubMed. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions.
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Technical Support Center: Alternative Catalysts for Coupling Reactions of 3-Iodoimidazo[1,2-a]pyrazine
Introduction for the Advanced Researcher
Welcome to the Technical Support Center dedicated to the catalytic coupling reactions of 3-iodoimidazo[1,2-a]pyrazine. This scaffold is a cornerstone in the development of novel therapeutics and functional materials. While palladium-catalyzed reactions have been the traditional workhorse for C-C and C-N bond formation, the field is rapidly evolving. Concerns over catalyst cost, toxicity, and challenging purifications have driven the exploration of alternative catalytic systems.
This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond conventional palladium catalysis. We will explore alternative metal catalysts, delve into emerging photocatalytic and enzymatic methods, and provide practical, field-tested troubleshooting advice to navigate the unique challenges presented by the imidazo[1,2-a]pyrazine core. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to optimize your own synthetic strategies.
Section 1: Troubleshooting Common Issues in Coupling Reactions
The imidazo[1,2-a]pyrazine core, with its multiple Lewis basic nitrogen atoms, presents a unique set of challenges in transition metal-catalyzed coupling reactions. Understanding these potential pitfalls is the first step toward successful synthesis.
FAQ 1: Why is my palladium-catalyzed Suzuki reaction with this compound failing or giving low yields?
Low or no conversion in Suzuki-Miyaura couplings with this substrate is a frequent issue, often related to catalyst inhibition or deactivation.
-
Catalyst Poisoning: The primary culprit is often the coordination of the lone pair electrons on the nitrogen atoms of the pyrazine and imidazole rings to the palladium center. This coordination can block the active site, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[1] The pyrazine moiety, in particular, can act as a bidentate ligand, leading to strong catalyst inhibition.
-
Inactive Catalyst Species: The active Pd(0) species required for oxidative addition may not be forming efficiently from the precatalyst, or it may be aggregating into inactive palladium black. This is often observed as a black precipitate in the reaction mixture.[1]
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to overcome the challenges of this substrate. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary. These ligands can stabilize the palladium center, promote the desired catalytic steps, and sterically hinder the coordination of the imidazopyrazine nitrogen atoms.[2]
Troubleshooting Flowchart for Low Yields
Caption: Troubleshooting workflow for Suzuki couplings.
FAQ 2: I'm seeing significant byproduct formation in my Sonogashira reaction. What's happening?
The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.
-
Cause: This side reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Mitigation Strategies:
-
Rigorous Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst.
-
Copper-Free Conditions: A growing number of protocols for Sonogashira reactions that do not require a copper co-catalyst are available. These often employ specific palladium catalysts and ligands and may require slightly higher reaction temperatures.
-
Section 2: Alternative Metal Catalysts for Coupling Reactions
Moving beyond palladium can offer significant advantages in terms of cost and reactivity. Nickel, copper, and iron are the most promising alternatives.
Nickel-Catalyzed Coupling: A Cost-Effective Powerhouse
Nickel catalysts have gained considerable attention due to their lower cost and unique reactivity profile. They can often catalyze couplings of substrates that are challenging for palladium.
FAQ 3: Can I use a nickel catalyst for the Suzuki-Miyaura coupling of this compound?
Yes, nickel catalysis is a viable and potent alternative. Nickel catalysts can be particularly effective for coupling with N-heterocycles.
-
Advantages: Lower cost, high reactivity, and the ability to couple a broad range of substrates, including those derived from phenols (sulfamates, carbamates).[3][4]
-
Recommended Catalyst System: A common and effective pre-catalyst is NiCl₂(PCy₃)₂, which is commercially available and air-stable.[3]
-
Ligand Considerations: The choice of ligand is crucial for nickel catalysis. Bulky phosphine ligands like tricyclohexylphosphine (PCy₃) are often effective. The ligand environment significantly influences the reactivity of nickel.[5][6]
Table 1: Comparison of Palladium and Nickel Catalysts for Suzuki-Miyaura Coupling of Heterocyclic Halides
| Catalyst System | Typical Loading (mol%) | Solvent | Base | Temperature (°C) | Key Advantages | Potential Issues |
| Pd(PPh₃)₄ | 2-5 | Toluene/H₂O | Na₂CO₃ | 80-100 | Well-established, versatile. | Prone to poisoning by N-heterocycles. |
| Pd₂(dba)₃ / XPhos | 1-3 | Dioxane/H₂O | K₃PO₄ | 80-110 | High activity for challenging substrates. | Higher cost of ligand. |
| NiCl₂(PCy₃)₂ | 3-5 | 2-Me-THF | K₃PO₄ | 100 | Lower cost, effective for heterocycles.[3] | Can be sensitive to air/moisture. |
| Ni(cod)₂ / PCy₃ | 4-8 | Isopropanol | K₃PO₄ | 80 | Can show different selectivity to Pd.[7] | cod is air-sensitive. |
Copper-Catalyzed Couplings: A Classical Choice with Modern Applications
Copper catalysts have a long history in cross-coupling chemistry (e.g., Ullmann condensation) and are seeing a resurgence in modern synthetic methods.
FAQ 4: Are there reliable copper-catalyzed alternatives to the Sonogashira reaction?
Absolutely. Palladium-free Sonogashira-type couplings using copper catalysts are well-documented and can be highly effective.
-
Typical Conditions: A common system involves a copper(I) salt, such as CuI, a ligand, and a base in a suitable solvent like DMF or water.[8][9]
-
Ligand's Role: The addition of a ligand, such as PPh₃ or a nitrogen-based ligand like 1,10-phenanthroline, is often essential for the reaction to proceed catalytically.[9][10]
-
C-N Couplings: Copper is also the catalyst of choice for Ullmann-type C-N couplings, which can be used to directly aminate the C-3 position of the imidazo[1,2-a]pyrazine core.[11][12]
Experimental Protocol: Copper-Catalyzed Sonogashira-Type Coupling
-
To a reaction vial, add this compound (1.0 equiv), CuI (5-10 mol%), and a suitable ligand (e.g., PPh₃, 10-20 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the terminal alkyne (1.2-1.5 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a degassed solvent (e.g., DMF or DMSO).
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Iron-Catalyzed Couplings: The Emerging Green Alternative
Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it a highly attractive "green" alternative for cross-coupling reactions.
FAQ 5: How feasible is it to use iron catalysts for couplings with this compound?
While still an emerging area, iron-catalyzed cross-coupling reactions have shown great promise for N-heterocyclic substrates.
-
Reaction Type: Iron catalysts are most commonly employed in Kumada-type couplings with Grignard reagents.
-
Challenges: A common side reaction is the homocoupling of the Grignard reagent. This can often be suppressed by using a solvent mixture such as THF/tBuOMe.
-
Mechanism: The mechanism of iron-catalyzed cross-couplings is complex and can involve various iron oxidation states. The formation of multinuclear iron species is also possible.[4]
Section 3: Emerging Catalytic Technologies
Beyond traditional transition metal catalysis, photoredox and enzymatic methods are opening new avenues for the functionalization of heterocycles.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis offers a mild and powerful way to generate radical intermediates for C-C bond formation.
FAQ 6: Can photoredox catalysis be used for the arylation of this compound?
Yes, dual catalytic systems combining a photocatalyst with a nickel catalyst are particularly effective for this type of transformation.
-
Mechanism: In a typical Ni/photoredox dual catalytic cycle, the photocatalyst, upon excitation by visible light, activates a pro-nucleophile (e.g., an alkylsilicate) to generate an alkyl radical. This radical then enters the nickel catalytic cycle to couple with the aryl iodide.[13]
-
Advantages: These reactions often proceed under very mild, base-free conditions and can tolerate a wide range of functional groups.
-
Metal-Free Options: Direct C-H arylation of the imidazo[1,2-a]pyridine scaffold has been achieved using photocatalysis with diazonium salts and even natural pigments like chlorophyll as the photosensitizer, completely avoiding transition metals.[14]
Enzymatic Catalysis: The Green Chemistry Frontier
Biocatalysis offers unparalleled selectivity and operates under environmentally benign conditions (aqueous media, ambient temperature).
FAQ 7: Are there any enzymatic methods for coupling reactions on this scaffold?
While direct enzymatic coupling of this compound is not yet widely reported, related enzymatic C-C bond-forming reactions suggest future possibilities.
-
Laccase-Catalyzed Reactions: Laccases are copper-containing enzymes that can catalyze the oxidation of phenols to reactive quinone intermediates. These intermediates can then undergo cross-coupling with carbon nucleophiles.[13][15] While this requires a phenolic coupling partner, it represents a green approach to C-C bond formation.
-
Future Outlook: The field of photoenzymatic catalysis, where light is used to drive non-natural enzymatic reactions, is rapidly expanding and may soon provide direct methods for the functionalization of such heterocycles.
Section 4: Summary and Future Perspectives
The catalytic toolbox for the functionalization of this compound has expanded significantly beyond traditional palladium-based methods. Nickel, copper, and iron catalysts offer cost-effective and reactive alternatives, each with its own set of advantages and optimization parameters. Emerging technologies like photoredox and enzymatic catalysis are pushing the boundaries of what is possible, offering milder and more sustainable synthetic routes.
The key to success with the imidazo[1,2-a]pyrazine scaffold lies in understanding and mitigating the challenges posed by its Lewis basic nitrogen atoms. Careful selection of ligands, rigorous control of reaction conditions, and a willingness to explore alternative catalytic systems will empower chemists to efficiently synthesize the next generation of valuable molecules based on this important heterocyclic core.
References
- Laccase-Catalyzed C-C Bond Forming Reactions - Longdom Publishing.
- Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts - New Journal of Chemistry (RSC Publishing).
- Copper-catalyzed C-N bond formation with imidazo[1,2-a]pyridines - PubMed.
- Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines - Green Synthesis and Catalysis.
- Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones - Organic Chemistry Portal.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
- Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis - PMC - NIH.
- Ligand Effects in Nickel Catalysis - Chemistry | Illinois.
- Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - NIH.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal.
- Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines | Request PDF - ResearchGate.
- Development, Application, and Mechanistic Interrogation of a Dual Ni Catalysis Approach to Photoredox-Based C(sp3)-C(sp3) Cross-Coupling - PubMed.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate.
- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles | Journal of the American Chemical Society - ACS Publications.
- Dual copper- and photoredox-catalysed C(sp2)–C(sp3) coupling - RSC Publishing.
- Merging of Two Photoredox Cycles with One Perovskite Catalyst Achieving Dual Functionalization: N-Heterocyclization and Site-Selective Bromination of N-Arylamines - PMC - NIH.
- The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible | Organometallics - ACS Publications.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Ni Cross-Coupling - The Doyle Group - UCLA.
- Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC - NIH.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Dual N-Heterocyclic Carbene/Photoredox-Catalyzed Coupling of Acyl Fluorides and Alkyl Silanes | ACS Catalysis - ACS Publications.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
- Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC - NIH.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
- Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. - ResearchGate.
- Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC - PubMed Central.
- Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents | Request PDF - ResearchGate.
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends | Request PDF - ResearchGate.
- Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. - ResearchGate.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC - NIH.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
- Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - MDPI.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science.
- Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry.
- New Pd and Cu-based catalysts for carbon-heteroatom bond formation - DSpace@MIT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
- 11. Copper-catalyzed C-N bond formation with imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Metal-free C-H arylation of imidazoheterocycles with aryl hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Iodoimidazo[1,2-a]pyrazine Analogs
Welcome to the technical support center for the synthesis of 3-Iodoimidazo[1,2-a]pyrazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges, with a focus on byproduct formation. The following question-and-answer format addresses specific issues encountered during synthesis and offers practical, field-proven solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a di-iodinated byproduct in my reaction mixture. What is the cause and how can I improve the selectivity for the 3-mono-iodo product?
This is a common challenge in the synthesis of 3-iodoimidazo[1,2-a]pyrazines. The formation of a di-iodinated byproduct, typically at the 3 and 5 positions, arises from the high reactivity of the imidazo[1,2-a]pyrazine core, which can be further activated after the initial iodination.
Root Cause Analysis:
The imidazo[1,2-a]pyrazine ring system is electron-rich, making it susceptible to electrophilic substitution. The initial iodination at the 3-position is generally favored. However, this first iodine substituent can further activate the ring, leading to a second iodination, often at the 5-position.
Troubleshooting and Solutions:
To mitigate the formation of the di-iodinated byproduct, consider the following strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Using a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess will significantly increase the likelihood of di-iodination.
-
Reaction Temperature: Perform the reaction at a lower temperature. Starting at 0°C and slowly allowing the reaction to warm to room temperature can help control the reaction rate and improve selectivity.
-
Slow Addition of Reagents: Instead of adding the iodinating agent all at once, consider a slow, portion-wise or dropwise addition. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-iodination.
-
Choice of Iodinating Agent: While N-Iodosuccinimide (NIS) is commonly used, other less reactive iodinating agents can be explored. Molecular iodine (I2) can sometimes offer better selectivity, although it may require an activating agent.[1][2]
Experimental Protocol for Improved Selectivity:
-
Dissolve the starting imidazo[1,2-a]pyrazine analog in a suitable solvent (e.g., DMF, CH3CN) in a round-bottom flask.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of the iodinating agent (1.1 equivalents) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Byproduct Mitigation Strategies
| Strategy | Rationale | Expected Outcome |
| Controlled Stoichiometry | Limits the availability of the electrophile. | Reduced di-iodination. |
| Lower Reaction Temperature | Decreases the reaction rate, enhancing selectivity. | Improved mono- to di-product ratio. |
| Slow Reagent Addition | Maintains a low concentration of the iodinating agent. | Favors the kinetically controlled mono-iodinated product. |
| Alternative Iodinating Agent | A less reactive agent can exhibit higher selectivity. | Potentially cleaner reaction profile. |
Mechanism Visualization:
Caption: Formation of the desired 3-iodo product and the common 3,5-di-iodo byproduct.
Q2: My reaction is sluggish and often incomplete, with a significant amount of starting material remaining. What are the potential causes and how can I drive the reaction to completion?
Incomplete conversion is a frustrating issue that can stem from several factors, ranging from reagent quality to reaction setup.
Root Cause Analysis:
-
Reagent Purity and Activity: The purity of the starting imidazo[1,2-a]pyrazine is crucial. Impurities can interfere with the reaction. Additionally, the activity of the iodinating agent, especially if it's an older batch, may be diminished.
-
Solvent Choice and Solubility: Poor solubility of the starting material in the chosen solvent can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Insufficient Activation: Some iodination reactions require a catalyst or an activating agent to proceed efficiently. Molecular iodine, for instance, often requires an oxidant to generate the active electrophilic species.[2]
Troubleshooting and Solutions:
-
Verify Reagent Quality: Ensure the starting materials are pure. If necessary, recrystallize or purify the starting imidazo[1,2-a]pyrazine. Use a fresh, high-quality batch of the iodinating agent.
-
Optimize Solvent System: Choose a solvent in which the starting material is fully soluble at the reaction temperature. If solubility is an issue, consider using a co-solvent system or a different solvent altogether.
-
Increase Reaction Temperature: If the reaction is slow at room temperature, cautiously increasing the temperature may improve the rate. However, be mindful that higher temperatures can also lead to increased byproduct formation.
-
Consider a Catalyst: For less reactive substrates, the addition of a catalytic amount of a Lewis acid or a protic acid can sometimes facilitate the reaction.[3][4][5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete iodination reactions.
Q3: After workup, I'm left with a dark, tarry crude product that is difficult to purify. What causes this and how can I obtain a cleaner crude product?
The formation of dark, insoluble materials often indicates product degradation or polymerization, which can be triggered by harsh reaction or workup conditions.
Root Cause Analysis:
-
Excessive Heat: Prolonged heating or using excessively high temperatures can lead to decomposition of the electron-rich imidazo[1,2-a]pyrazine ring system.
-
Acidic Byproducts: Some iodination reactions can generate acidic byproducts (e.g., HI) that can catalyze polymerization or degradation.
-
Oxidation: The product may be sensitive to air oxidation, especially under prolonged reaction times or during workup.
Troubleshooting and Solutions:
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.
-
Incorporate a Base: Adding a non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture can neutralize any acidic byproducts that are formed.
-
Degas Solvents: If oxidation is suspected, using degassed solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Modified Workup: During the aqueous workup, ensure the pH is neutral or slightly basic before extraction. A wash with a mild reducing agent solution, like sodium bisulfite, can also help to remove any residual oxidant.
Refined Workup Protocol:
-
Upon reaction completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodinating agent.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (e.g., < 40°C).
By implementing these troubleshooting strategies, researchers can significantly improve the yield, purity, and reproducibility of their this compound analog syntheses.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
- (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Imidazo[1,2-a]pyrazines.
- (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert -Butyl Hydroperoxide.
- (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry.
- (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
Sources
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation with 3-Iodoimidazo[1,2-a]pyrazine
Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation in cross-coupling reactions involving 3-Iodoimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of modern catalytic chemistry.
Introduction to the Challenge
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] The functionalization of this core, particularly through palladium-catalyzed cross-coupling reactions of halogenated derivatives like this compound, is a cornerstone of medicinal chemistry.[3][4] However, the very nature of this substrate—a nitrogen-rich heterocycle—presents unique challenges that can lead to rapid catalyst deactivation, resulting in low yields, stalled reactions, and difficulty in purification.
This guide provides a structured approach to diagnosing and resolving these issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues related to catalyst deactivation when working with this compound.
Issue 1: Low or No Conversion to the Desired Product
Symptom: Your cross-coupling reaction with this compound shows minimal or no formation of the desired product, with the starting material largely unconsumed.
Potential Causes & Solutions:
-
Catalyst Poisoning by Heterocycle Nitrogens: The lone pairs of electrons on the nitrogen atoms of the imidazo[1,2-a]pyrazine ring can coordinate strongly to the palladium center. This coordination can block the active site, preventing the catalyst from participating in the catalytic cycle.[5]
-
Solution: Employ sterically bulky ligands. Ligands with significant steric hindrance can prevent the pyrazine nitrogen from accessing and poisoning the palladium center.[6] Consider ligands like those developed by Buchwald or Hartwig, which are designed to be both electron-rich and sterically demanding.
-
-
Formation of Inactive Palladium Species: Under reaction conditions, the active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive. This is often observed as a black precipitate in the reaction mixture.[5]
-
Solution:
-
Lower Reaction Temperature: If you suspect thermal decomposition is leading to aggregation, try running the reaction at a lower temperature for a longer duration.[5]
-
Ligand Screening: Experiment with more robust ligands that can better stabilize the palladium center at the required reaction temperature.[5] The choice of ligand is crucial for both reactivity and stability.[7]
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.[5]
-
-
-
Iodide Inhibition: While aryl iodides are generally more reactive in oxidative addition, the resulting iodide anion can act as a bridging ligand, forming inactive palladium dimers. This is a known issue in certain cross-coupling reactions, particularly Buchwald-Hartwig aminations.
-
Product Inhibition: The coupled product, which still contains the imidazo[1,2-a]pyrazine moiety, can also act as a ligand and poison the palladium catalyst.[5][10]
-
Solution: If you suspect product inhibition, try to run the reaction at a lower concentration of starting materials or consider a flow chemistry setup where the product is continuously removed from the reaction zone.
-
Issue 2: Reaction Stalls After Initial Conversion
Symptom: The reaction proceeds as expected initially, but then slows down and stops before reaching completion, leaving a mixture of starting material, product, and potentially byproducts.
Potential Causes & Solutions:
-
Gradual Catalyst Deactivation: This can be a cumulative effect of the factors mentioned in Issue 1, occurring over the course of the reaction.
-
Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Using high-purity, degassed solvents is also critical.[11] Consider using pre-catalysts where the palladium is already complexed with the ligand, which can offer greater stability.
-
-
Base-Induced Catalyst Decomposition: The choice and quality of the base are critical. Some bases can promote catalyst decomposition or side reactions.
-
Solution: Screen different bases. For instance, weaker bases like K₃PO₄ or Cs₂CO₃ might be effective alternatives, though they may require higher temperatures or longer reaction times.[12] Ensure the base is of high purity and handled under anhydrous conditions if necessary.
-
Issue 3: Formation of Homocoupling Byproducts
Symptom: You observe the formation of a significant amount of the homocoupled product of your coupling partner (e.g., boronic acid in a Suzuki coupling).
Potential Causes & Solutions:
-
Presence of Pd(II) Species and Oxygen: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[13] This can occur if the Pd(0) catalyst is oxidized during the reaction or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.
-
Solution:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes mitigate homocoupling.
-
Optimization of Reaction Conditions: Adjusting the base, solvent, and temperature can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of catalyst deactivation in my reaction with this compound?
A1: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[5] A color change in the reaction mixture that deviates from what is expected for a successful reaction can also indicate the formation of inactive palladium species.
Q2: Can the choice of solvent impact catalyst stability?
A2: Absolutely. The solvent can influence catalyst speciation, stability, and overall reaction rate.[14] For example, coordinating solvents may compete with the desired ligands for binding to the palladium center, while non-coordinating solvents might not provide sufficient stabilization for the catalytic species. It is often beneficial to screen a range of solvents during reaction optimization.
Q3: Are there any specific ligands that are recommended for cross-coupling reactions with N-heterocycles like this compound?
A3: While there is no "one-size-fits-all" solution, sterically demanding, electron-rich phosphine ligands have shown great success in mitigating catalyst inhibition by N-heterocycles.[6] Examples include the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) and bulky dialkylphosphines. The optimal ligand will depend on the specific coupling partners and reaction conditions.
Q4: How can I confirm that catalyst deactivation is the primary issue in my reaction?
A4: A simple diagnostic experiment is to add a fresh portion of the catalyst to the stalled reaction mixture. If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst has deactivated.
Q5: Is it possible to reactivate a deactivated palladium catalyst?
A5: In some cases, reactivation is possible, though it is often more practical to optimize the reaction to prevent deactivation in the first place. For heterogeneous catalysts, treatments with oxidizing agents have been reported to restore activity.[15][16] For homogeneous catalysts, the deactivation pathways are often irreversible, such as the formation of palladium black.
Experimental Protocols
Protocol 1: Ligand Screening for Suzuki-Miyaura Coupling of this compound
This protocol outlines a parallel screening experiment to identify an optimal ligand for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A selection of phosphine ligands (e.g., PPh₃, SPhos, XPhos, DavePhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid in the chosen solvent.
-
Prepare a stock solution of the base in the chosen solvent (if soluble) or pre-weigh the base into each reaction vial.
-
Prepare separate stock solutions of Pd(OAc)₂ and each ligand.
-
-
Reaction Setup (in parallel vials):
-
To each vial, add the appropriate amount of the this compound and arylboronic acid stock solutions.
-
Add the base to each vial.
-
To each vial, add the Pd(OAc)₂ stock solution.
-
To each designated vial, add the corresponding ligand stock solution, typically aiming for a Pd:ligand ratio of 1:2.
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), carefully withdraw a small aliquot from each vial.
-
Quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Analyze the quenched aliquots by LC-MS or GC-MS to determine the conversion to the desired product.
-
Data Analysis:
| Ligand | Conversion at 1h (%) | Conversion at 4h (%) | Conversion at 24h (%) | Observations |
| PPh₃ | 10 | 25 | 40 | Reaction stalled, black precipitate observed |
| SPhos | 50 | 95 | >99 | Homogeneous, complete conversion |
| XPhos | 45 | 90 | >99 | Homogeneous, complete conversion |
| DavePhos | 30 | 70 | 85 | Some darkening of the reaction mixture |
Table 1: Example data from a ligand screening experiment.
Protocol 2: Analysis of a Deactivated Catalyst
This protocol provides a general workflow for characterizing a deactivated catalyst to understand the cause of deactivation.[17]
1. Isolation of the Deactivated Catalyst:
-
If the catalyst has precipitated (e.g., as palladium black), it can be isolated by filtration.
-
If the catalyst is homogeneous, it may be more challenging to isolate. In some cases, precipitation can be induced by adding an anti-solvent.
2. Characterization Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Can provide information about the oxidation state of the palladium and identify the presence of poisons on the catalyst surface.[17][18]
-
X-ray Diffraction (XRD): Can be used to identify the crystalline structure of the deactivated catalyst, confirming the formation of palladium black.[19]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to determine the elemental composition of the deactivated catalyst, identifying any contaminants that may have acted as poisons.
-
Transmission Electron Microscopy (TEM): Can visualize the morphology and size of the palladium particles, confirming aggregation.
Visualizing Deactivation Pathways and Troubleshooting
Catalytic Cycle and Common Deactivation Points
The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling and highlights key points where deactivation can occur.
Caption: A generalized Suzuki-Miyaura cycle showing key deactivation points.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when troubleshooting a problematic reaction.
Caption: A step-by-step guide to troubleshooting catalyst deactivation.
Conclusion
Troubleshooting catalyst deactivation in reactions with this compound requires a systematic and mechanistically informed approach. By carefully considering the potential roles of catalyst poisoning, aggregation, ligand effects, and reaction conditions, researchers can overcome these challenges and successfully synthesize these valuable compounds. The key to success often lies in the rational selection of ligands and the meticulous control of the reaction environment.
References
- Applied Catalysts. (2024, September 9).
- Benchchem. (n.d.).
- Janssen, A. H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Spiegler, L. (1954). Reactivation of alumina supported palladium catalysts. U.S.
- NPTEL. (n.d.).
- Unknown. (n.d.).
- Janssen, A. H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Chen, D. Y. K., et al. (2016). Developing Ligands for Palladium(II)
- Janssen, A. H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Tascon GmbH. (n.d.).
- Reddit. (2017, March 20). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
- Hiden Analytical. (2021, November 29).
- Vantourout, J. C., et al. (2017). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
- Watson, A. J. A., et al. (2023). Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. Chemical Science.
- T. H. G. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- NPTEL. (n.d.).
- ResearchGate. (n.d.). Factors Controlling Stability and Reactivity of Dimeric Pd(II)
- Beilstein-Institut. (n.d.).
- ResearchGate. (n.d.). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex.
- Wang, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- Springer Nature. (2020, April 3). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- PubMed. (2025, March 7).
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- ResearchGate. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Krische, M. J., et al. (2018). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution.
- The Royal Society of Chemistry. (2021, April 14). The role of hypervalent iodine( iii ) reagents in promoting alkoxylation of unactivated C(sp 3 )
- Knochel, P., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.
- ResearchGate. (n.d.). Functionalization of 3‐iodoimidazo[1,2‐a]pyridine via various couplings.
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 6).
- PubMed Central. (2023, December 13).
- KAUST Repository. (2025, May 22). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides.
- Royal Society of Chemistry. (2013, April 9).
- Beilstein-Institut. (n.d.).
- Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (n.d.).
- ChemInform. (2001, February 6). Reactivity of 3‐Iodoimidazo[1,2‐a]pyridines Using a Suzuki‐Type Cross‐Coupling Reaction.
- ResearchGate. (n.d.). The iodine‐catalyzed reaction of imidazo[1,2‐a]pyridines 7 with....
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2024, March 7). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- PubMed. (2025, January 10). Iodine as Polarity-Reversal Catalyst: Synthesis of a Fused Heterocycle with Contiguous Stereocenters.
Sources
- 1. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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- 19. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Optimizing 3-Iodoimidazo[1,2-a]pyrazine Reactions
Welcome to the technical support center for the synthesis and optimization of 3-iodoimidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the electrophilic iodination of the imidazo[1,2-a]pyrazine scaffold. Here, we provide in-depth, field-proven insights to help you achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering step-by-step diagnostics and solutions.
Issue 1: Low to No Conversion of Starting Material
Question: I am attempting the C-3 iodination of my substituted imidazo[1,2-a]pyrazine using N-Iodosuccinimide (NIS), but I'm observing very low conversion, with the starting material being the major component in my reaction mixture. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the C-3 iodination of imidazo[1,2-a]pyrazines is a common issue that can often be resolved by systematically evaluating the reaction parameters. The imidazo[1,2-a]pyrazine ring system is electron-rich, particularly at the C-3 position, making it susceptible to electrophilic substitution. However, the reactivity can be significantly influenced by the choice of reagents and conditions.
Diagnostic Workflow:
-
Re-evaluate Your Iodinating Agent: While NIS is a convenient and widely used reagent for the iodination of electron-rich heterocycles, its electrophilicity might be insufficient for less reactive imidazo[1,2-a]pyrazine derivatives.[1][2] Consider the following:
-
Activation of NIS: The electrophilicity of NIS can be enhanced by the addition of a catalytic amount of an acid.[3] However, strong acids can lead to side reactions or decomposition of the starting material. A milder approach is often preferable.
-
Alternative Iodinating Agents: If activating NIS is not fruitful, consider more reactive iodinating systems. Molecular iodine (I₂) in the presence of an oxidant is a common alternative.[4]
-
-
Assess the Solvent Choice: The solvent plays a crucial role in stabilizing the electrophilic species and the reaction intermediates.
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are often good choices for electrophilic halogenations. They can help to dissolve the starting materials and reagents, and their polarity can influence the reaction rate.
-
Protic Solvents: In some cases, protic solvents like ethanol can be used, but they may also compete with the substrate for the electrophile.[5]
-
-
Consider the Role of a Base: Although not always necessary, a mild, non-nucleophilic base can be beneficial.
-
Acid Scavenging: The reaction of NIS with the imidazo[1,2-a]pyrazine generates succinimide and HI as byproducts. The in-situ generated acid can protonate the basic nitrogen atoms of the pyrazine ring, deactivating the system towards further electrophilic attack. A mild base, such as lithium carbonate (Li₂CO₃) or sodium bicarbonate (NaHCO₃), can neutralize this acid without interfering with the reaction.[1][6]
-
-
Reaction Temperature and Time:
-
Temperature: Many iodination reactions with NIS proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be necessary. However, be cautious, as higher temperatures can lead to the formation of side products.
-
Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My TLC analysis shows multiple spots, suggesting the formation of di-iodinated products or other side reactions. How can I improve the selectivity for the desired this compound?
Answer:
The formation of multiple products is a common challenge in the functionalization of heteroaromatic compounds. Improving selectivity requires careful control over the reaction conditions.
Strategies to Enhance Selectivity:
-
Control Stoichiometry: The most common side product in this reaction is the di-iodinated species. To minimize its formation, use a controlled amount of the iodinating agent. A slight excess (1.05-1.2 equivalents) of NIS is often sufficient. Adding the iodinating agent portion-wise can also help to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-iodination.
-
Lower the Reaction Temperature: Electrophilic aromatic substitutions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the reaction rate and improve selectivity by disfavoring the formation of the thermodynamically less stable di-iodinated product.
-
Choice of Solvent: The solvent can influence the selectivity of the reaction. Non-polar solvents may sometimes offer better selectivity than highly polar ones. It is advisable to screen a few solvents to find the optimal one for your specific substrate.
-
Purification Strategy: If minor amounts of side products are unavoidable, a robust purification strategy is essential. Column chromatography on silica gel is typically effective for separating the mono-iodinated product from the starting material and di-iodinated byproducts.
Potential Side Reactions and Their Mitigation:
| Side Product | Plausible Cause | Mitigation Strategy |
| Di-iodinated product | Excess iodinating agent, high reactivity of the mono-iodinated product. | Use 1.05-1.2 eq. of iodinating agent, add portion-wise, lower reaction temperature. |
| Ring-opened products | Harsh acidic conditions, unstable substrate. | Avoid strong acids, use a mild base to scavenge in-situ generated acid. |
| Oxidized byproducts | Use of strong oxidizing agents in combination with I₂. | Choose a milder oxidant if using I₂. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and practices of this compound synthesis.
Q1: Why is the C-3 position of imidazo[1,2-a]pyrazine preferentially iodinated?
The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine ring is dictated by the electronic distribution within the heterocyclic system. The C-3 position is the most electron-rich and, therefore, the most nucleophilic site. This can be rationalized by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon electrophilic attack. Attack at C-3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyrazine ring, leading to a more stable intermediate compared to attack at other positions.
Q2: What is the role of a base in this reaction? Is it always necessary?
A base is not always required for the iodination of imidazo[1,2-a]pyrazines. However, its addition can be beneficial under certain circumstances. The primary role of a mild, non-nucleophilic base (e.g., Li₂CO₃, NaHCO₃) is to act as an acid scavenger.[1][6] The reaction generates HI as a byproduct, which can protonate the basic nitrogen atoms of the imidazo[1,2-a]pyrazine core. This protonation deactivates the ring towards electrophilic attack. By neutralizing the acid as it is formed, the base helps to maintain the reactivity of the substrate and can prevent potential acid-catalyzed side reactions. The necessity of a base depends on the acid sensitivity of your specific substrate and the reaction conditions.
Q3: How do I choose the best solvent for my reaction?
The ideal solvent should dissolve the starting material and reagents, be inert to the reaction conditions, and facilitate the desired transformation. A good starting point is to screen a few common solvents with varying polarities.
Solvent Selection Guide:
| Solvent | Polarity Index (P') | Dielectric Constant (ε) | Typical Application Notes |
| Dichloromethane (DCM) | 3.1 | 9.1 | A good general-purpose solvent for many organic reactions. Its moderate polarity can help to dissolve a wide range of substrates. |
| Acetonitrile (MeCN) | 5.8 | 37.5 | A polar aprotic solvent that can be effective for iodinations.[7] |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | A highly polar aprotic solvent that can be useful for less reactive substrates. May require higher temperatures for removal during workup. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | A less polar aprotic solvent. Can be a good choice to improve selectivity in some cases. |
| Ethanol (EtOH) | 4.3 | 24.6 | A polar protic solvent. Can be used, but may compete with the substrate for the electrophile.[5] |
Data sourced from various online databases and publications.[8][9][10][11][12]
It is recommended to perform small-scale screening experiments to identify the optimal solvent for your specific imidazo[1,2-a]pyrazine derivative.
Q4: Can I use molecular iodine (I₂) directly for the iodination?
Yes, molecular iodine (I₂) can be used for the iodination of imidazo[1,2-a]pyrazines. However, I₂ is a relatively weak electrophile, and its reaction with many aromatic systems, including some imidazo[1,2-a]pyrazines, can be slow or inefficient.[13] To enhance its reactivity, I₂ is often used in combination with an oxidizing agent, such as tert-butyl hydroperoxide (TBHP).[4] The oxidant is believed to generate a more potent electrophilic iodine species in situ.
Reaction Mechanism Overview:
Caption: General mechanism of electrophilic iodination.
Experimental Protocols
Protocol 1: General Procedure for the C-3 Iodination of Imidazo[1,2-a]pyrazines using NIS
-
To a solution of the imidazo[1,2-a]pyrazine (1.0 eq.) in a suitable solvent (e.g., DCM, MeCN, or DMF; 0.1-0.2 M concentration) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1 eq.).
-
If the substrate is known to be acid-sensitive, add a mild base such as Li₂CO₃ (1.5 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Optimization of Base and Solvent
To optimize the reaction conditions for a new imidazo[1,2-a]pyrazine substrate, a parallel screening approach is recommended.
-
Setup: Arrange a series of small reaction vials.
-
Substrate Addition: To each vial, add a pre-weighed amount of the imidazo[1,2-a]pyrazine.
-
Solvent Screening: Add a different solvent to each set of vials (e.g., DCM, MeCN, DMF, THF).
-
Base Screening: To different vials within each solvent set, add no base, or a mild base (e.g., Li₂CO₃, NaHCO₃).
-
Reaction Initiation: Add the iodinating agent (e.g., NIS) to each vial.
-
Reaction and Monitoring: Stir all reactions under the same conditions (temperature and time) and monitor the progress by TLC or LC-MS.
-
Analysis: Compare the conversion and product formation across the different conditions to identify the optimal base and solvent combination.
Optimization Matrix:
Caption: A matrix for optimizing base and solvent.
References
- Shodex. (n.d.). Polarities of Solvents.
- Khosroshahi, R. (2014). How do you distinguish the polarity of organic solvent? ResearchGate.
- Burdick & Jackson. (n.d.). Polarity Index.
- Scribd. (n.d.). Solvent Polarity Index Table.
- Perfinity Biosciences. (n.d.). Solvent Miscibility and Polarity Chart.
- Bar-Ziv, R., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5052–5056.
- Reich, H. J. (n.d.). pKa Values of Common Bases.
- Bar-Ziv, R., et al. (2021). Selective C–H Iodination of (Hetero)arenes. ACS Publications.
- Knochel, P., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7956.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Bar-Ziv, R., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5052–5056.
- University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36453.
- Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry.
- Guchhait, S. K., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(34), 7345–7365.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination.
- Gembus, V., et al. (2019). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. European Journal of Medicinal Chemistry, 180, 537–551.
- Wang, C., et al. (2021). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. New Journal of Chemistry, 45(31), 13867–13885.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Wang, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26639–26647.
- Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(12), 10345–10357.
- Li, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(13), 4234.
- Hajra, A., & Ghosh, M. (2021). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Topics in Current Chemistry, 379(5), 36.
- Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015.
- O. M. Y. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281–1284.
- B. S. (2000). Imidazo[1,2-a]pyrazines. Advances in Heterocyclic Chemistry, 77, 329–376.
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- 3. researchgate.net [researchgate.net]
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"preventing homocoupling in Sonogashira reactions of 3-Iodoimidazo[1,2-a]pyrazine"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in synthetic chemistry: preventing alkyne homocoupling (Glaser-Hay coupling) during the Sonogashira cross-coupling of 3-iodoimidazo[1,2-a]pyrazine. The unique electronic properties of the imidazo[1,2-a]pyrazine scaffold can present challenges, and this guide is designed to help you navigate them successfully.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles to help you make informed decisions in the lab.
Q1: My primary isolated product is the homocoupled alkyne dimer (a 1,3-diyne). How can I suppress this side reaction?
This is the most common issue in copper-co-catalyzed Sonogashira reactions and is known as Glaser-Hay coupling.[1] It occurs when the copper acetylide intermediate undergoes oxidative dimerization, a reaction that is often promoted by the presence of oxygen.[2][3][4] Here are several effective strategies, ordered from most to least impactful.
Strategy 1: Switch to a Copper-Free Protocol
-
Causality: The most direct way to eliminate a copper-catalyzed side reaction is to remove the copper co-catalyst.[1][2][4] Copper-free Sonogashira reactions rely solely on a palladium catalyst and a suitable base to proceed.[5][6] While this may sometimes require more active palladium catalysts, different ligands, or higher temperatures, it is the most robust method for preventing Glaser coupling.[3]
-
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂, 2 mol%), and a suitable ligand if required (e.g., a bulky phosphine like XPhos or SPhos, 4-10 mol%).
-
Degassing: Seal the flask, and rigorously evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Reagent Addition: Add a degassed, anhydrous solvent (e.g., THF, DMF, or acetonitrile) via syringe.[7] Follow this with the addition of the terminal alkyne (1.2-1.5 equiv.) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv. or an amine base like diisopropylamine, 2-3 equiv.).[3][7]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40–80 °C). The optimal temperature will depend on the specific substrates and catalyst system.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography.[7]
-
Strategy 2: Ensure a Rigorously Inert Atmosphere
-
Causality: Oxygen is the primary oxidant that drives the dimerization of the copper acetylide.[2][3] Therefore, excluding oxygen is critical, even in nominally "copper-free" systems, as trace copper impurities in reagents can still catalyze homocoupling.[8]
-
Recommended Degassing Techniques:
-
Freeze-Pump-Thaw: For solvents, this is the most effective method. Freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.
-
Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. This is less effective than freeze-pump-thaw but often sufficient.
-
Inert Gas Blanket: Always maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[3]
-
Strategy 3: Slow Addition of the Terminal Alkyne
-
Causality: The Glaser coupling is a bimolecular reaction (two alkyne molecules react with each other). The desired Sonogashira coupling is a unimolecular reaction with respect to the alkyne in the transmetalation step. By keeping the instantaneous concentration of the alkyne low, you can kinetically disfavor the second-order homocoupling pathway relative to the first-order cross-coupling pathway.[3]
-
Methodology:
-
Set up the reaction as usual, but withhold the terminal alkyne.
-
Dissolve the terminal alkyne in a small amount of the degassed reaction solvent.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over several hours.
-
Q2: My reaction is sluggish or fails completely, with low conversion of the this compound. What should I do?
Low reactivity can stem from several sources, primarily related to the catalyst's activity and the reaction conditions. The general reactivity trend for aryl halides is I > OTf > Br >> Cl, so your iodo-substituted substrate should be highly reactive.[2][8] If it is not, consider these points.
-
Check Catalyst and Reagent Quality:
-
Palladium Catalyst: Palladium(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture and can degrade upon storage.[2] Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[2][4] The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[2]
-
Copper(I) Co-catalyst (if used): Copper(I) iodide can oxidize over time. Ensure you are using a fresh, off-white powder, not a greenish or brown sample.[2]
-
Base and Solvent: Use anhydrous, high-purity solvents and bases. Amine bases like triethylamine or diisopropylamine should be distilled and stored under an inert atmosphere.[2]
-
-
Optimize Ligands and Temperature:
-
Ligands: The imidazo[1,2-a]pyrazine ring is relatively electron-deficient, which can affect the oxidative addition step. Using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can often accelerate the reaction by stabilizing the active palladium species.[8][9]
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 50-80 °C).[4] However, be aware that higher temperatures can also increase the rate of side reactions and catalyst decomposition.
-
Systematic Troubleshooting Workflow
When encountering issues, a logical, step-by-step approach is most effective.
Caption: Systematic workflow for troubleshooting Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q3: What are the catalytic cycles for the Sonogashira reaction and the competing Glaser homocoupling?
Understanding the mechanisms is key to troubleshooting. The Sonogashira reaction involves two interconnected catalytic cycles.[4][8]
-
The Palladium Cycle (Cross-Coupling):
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.[10]
-
Transmetalation: A copper acetylide (formed in the copper cycle) transfers its alkyne group to the palladium center, displacing the iodide.[4][10]
-
Reductive Elimination: The Pd(II) complex reductively eliminates the final cross-coupled product, regenerating the Pd(0) catalyst.[11]
-
-
The Copper Cycle (Alkyne Activation & Homocoupling):
-
Activation: Copper(I) coordinates to the terminal alkyne, increasing the acidity of its terminal proton.[10][12] An amine base then deprotonates it to form a reactive copper acetylide intermediate.[1][8]
-
Homocoupling (Glaser Pathway): In the presence of an oxidant (like O₂), two molecules of the copper acetylide can couple to form the 1,3-diyne byproduct, regenerating Cu(I).[1][4][13] This is the competing side reaction.
-
Caption: Competing catalytic cycles in the Sonogashira reaction.
Q4: Are there specific ligands or bases that are recommended for electron-deficient heterocycles like imidazo[1,2-a]pyrazine?
Yes, the choice of ligand and base can be critical.
-
Ligands: For electron-deficient aryl halides, the oxidative addition step can be challenging. Bulky, electron-rich phosphine ligands are highly effective because they promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[9][14][15]
-
Bases: The base deprotonates the alkyne.[2] While amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are common, they can sometimes act as ligands and interfere with the catalyst.[4]
-
Alternative Bases: For copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often very effective.[12][16] Stronger, non-coordinating amine bases like diisopropylamine ((i-Pr)₂NH) or 2,2,6,6-tetramethylpiperidine (TMP) can also be beneficial, especially in copper-free protocols at room temperature.[15]
-
Data Summary: Parameter Optimization to Minimize Homocoupling
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Co-catalyst | Omit Cu(I) (Copper-Free) | Directly eliminates the primary catalyst for the Glaser-Hay homocoupling side reaction.[1][4] |
| Atmosphere | Strictly inert (Ar or N₂) | Prevents O₂, the oxidant required for the oxidative dimerization of the copper acetylide intermediate.[2][3] |
| Alkyne Addition | Slow addition via syringe pump | Keeps alkyne concentration low, kinetically disfavoring the bimolecular homocoupling reaction.[3] |
| Palladium Ligand | Bulky, electron-rich phosphines | Can accelerate the desired cross-coupling catalytic cycle, making it outcompete the homocoupling pathway.[8][14] |
| Base | Inorganic bases (e.g., Cs₂CO₃) or hindered amines | Can be more effective in copper-free systems and avoid potential complications from amine coordination to palladium.[12][15] |
References
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
- Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Lim, C. S., et al. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
- Soheili, A., et al. (n.d.).
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- BenchChem Technical Support Team. (2025). preventing homo-coupling side reactions in pyridazine synthesis. BenchChem.
- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- ArODES. (n.d.).
- Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ACS Publications. (n.d.).
- BenchChem. (n.d.). preventing homocoupling in Sonogashira reactions of 5-Iodo-1H-indazol-3-amine. BenchChem.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive.
- NTU scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Wikipedia. (n.d.). Glaser coupling. Wikipedia.
- YouTube. (2016). Sonogashira Coupling Reaction Mechanism. YouTube.
- J. Org. Chem. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39.
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF.
- YouTube. (2024). The Sonogashira Coupling Reaction Mechanism. YouTube.
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
Sources
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- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 13. synarchive.com [synarchive.com]
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Technical Support Center: Managing Steric Hindrance in 3-Iodoimidazo[1,2-a]pyrazine Couplings
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-iodoimidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this important heterocyclic core, particularly when encountering challenges related to steric hindrance. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your success in these demanding synthetic transformations.
Introduction: The Challenge of Steric Hindrance
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry.[1][2][3][4] The C3 position is a common site for diversification; however, palladium-catalyzed cross-coupling reactions at this position can be challenging. Steric hindrance, arising from substituents on the imidazo[1,2-a]pyrazine core or the coupling partner, can significantly impede the reaction, leading to low yields or complete reaction failure. This guide will provide you with the expertise to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a series of questions to diagnose the problem and detailed, actionable solutions grounded in established chemical principles.
Problem 1: Low to No Product Formation in Suzuki-Miyaura Coupling
You are attempting to couple a sterically demanding arylboronic acid with a 3-iodoimidazo[1,2-a]pyrazine and observe minimal conversion to the desired biaryl product.
Diagnostic Questions:
-
What are the steric properties of your ligand? Standard ligands like PPh₃ may not be suitable for sterically hindered substrates.
-
Is your base appropriate for this transformation? The choice of base can be critical in Suzuki-Miyaura couplings.
-
Are your reaction conditions sufficiently forcing? Elevated temperatures may be necessary to overcome activation barriers.
Solutions and Scientific Rationale:
-
Ligand Selection is Paramount: For sterically demanding couplings, bulky and electron-rich monophosphine ligands are often necessary to promote the desired reaction.[5][6][7] These ligands stabilize the catalytically active monoligated palladium species, which is more reactive in the oxidative addition step with the sterically hindered this compound. Furthermore, their steric bulk can facilitate the reductive elimination step to release the product.[7]
-
Optimizing the Base and Solvent System: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. For hindered substrates, stronger bases are often required to facilitate the formation of the reactive boronate species.
-
Base Recommendations: Instead of weaker bases like Na₂CO₃, consider using K₃PO₄ or Cs₂CO₃.[9] In some cases, organic bases such as DBU may also be effective.[10]
-
Solvent Considerations: Aprotic polar solvents like dioxane, DMF, or DME are generally good choices. The addition of a small amount of water can sometimes be beneficial, but for highly sensitive substrates, strictly anhydrous conditions may be necessary.[10]
-
-
Increasing Reaction Temperature: Sterically hindered couplings often have a higher activation energy. Increasing the reaction temperature, potentially with the use of microwave irradiation, can provide the necessary energy to overcome this barrier.[11] However, be mindful of potential substrate or product decomposition at elevated temperatures.
Problem 2: Poor Yields in Buchwald-Hartwig Amination
You are attempting a C-N bond formation between a this compound and a bulky secondary amine, but the desired product is obtained in low yield.
Diagnostic Questions:
-
Is your palladium precatalyst and ligand combination appropriate for this transformation? The choice of catalyst system is critical for successful Buchwald-Hartwig aminations.
-
Is your base strong enough to deprotonate the amine? Incomplete deprotonation of the amine will lead to low conversion.
-
Are you observing any side products? The formation of hydrodeiodination or biaryl side products can indicate issues with the catalytic cycle.
Solutions and Scientific Rationale:
-
Leverage Modern Catalyst Systems: The development of specialized ligands has been key to the success of the Buchwald-Hartwig amination.[8][12] For coupling bulky secondary amines, ligands that are both sterically demanding and electron-rich are essential. These ligands promote the formation of the active L-Pd(0) species and facilitate both the oxidative addition and reductive elimination steps.[13]
-
Recommended Catalyst Systems: Pre-catalysts such as those based on the BrettPhos or RuPhos ligands are excellent starting points.[8] These systems are designed to be highly active and can overcome the steric challenges posed by bulky coupling partners.
-
-
The Critical Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
-
Minimizing Side Reactions: The formation of the hydrodeiodination product (where the iodine is replaced by hydrogen) can be a sign of a slow reductive elimination step. The use of a more sterically hindered ligand can accelerate this step and favor the formation of the desired C-N bond. Biaryl formation can arise from homocoupling of the this compound, which can be suppressed by ensuring a sufficiently fast reaction with the amine.
Problem 3: Sonogashira Coupling Fails with a Bulky Alkyne
Your attempt to couple a sterically encumbered terminal alkyne with a this compound is unsuccessful.
Diagnostic Questions:
-
Are you using a copper co-catalyst? While traditional Sonogashira couplings use a copper co-catalyst, this can sometimes lead to issues, especially with sensitive substrates.
-
Is your ligand choice optimal for this reaction? The ligand can influence the stability and reactivity of the palladium catalyst.
-
Is your base suitable for deprotonating the alkyne? The pKa of the alkyne will determine the required base strength.
Solutions and Scientific Rationale:
-
Consider Copper-Free Conditions: The traditional Sonogashira reaction employs a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[15][16] However, the homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper catalyst.[17] For sterically hindered substrates, a copper-free Sonogashira protocol can be advantageous.[18]
-
Ligand and Palladium Source Optimization: In the absence of a copper co-catalyst, the choice of palladium source and ligand becomes even more critical.
-
Base Selection for Alkyne Deprotonation: A suitable base is required to deprotonate the terminal alkyne.[16]
-
Base Recommendations: Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used.[15] For less acidic alkynes, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands so effective in overcoming steric hindrance?
A1: These ligands have two key features. Their large steric bulk promotes the formation of a highly reactive, coordinatively unsaturated monoligated palladium species. This facilitates the oxidative addition of the sterically hindered this compound. Secondly, their electron-donating nature increases the electron density on the palladium center, which in turn promotes the oxidative addition step and can also facilitate the final reductive elimination to release the product.[20][21]
Q2: Can I use a different halogen, like bromine or chlorine, at the C3 position?
A2: While iodine is the most reactive halogen in palladium-catalyzed cross-coupling reactions, it is possible to use 3-bromo or even 3-chloroimidazo[1,2-a]pyrazines. However, these will require more forcing reaction conditions, such as higher temperatures and more active catalyst systems.[22] The general order of reactivity is I > Br > Cl.[13]
Q3: My reaction is very sensitive to air and moisture. What precautions should I take?
A3: Many palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst. It is crucial to thoroughly degas your solvents and reaction mixtures. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique. All glassware should be oven-dried before use, and the reaction should be run under a positive pressure of an inert gas.
Q4: I am seeing decomposition of my starting material or product. What can I do?
A4: Decomposition can be caused by excessively high temperatures or incompatible reagents. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. If you are using a strong base like NaOtBu, consider if your substrate has base-sensitive functional groups.[8] In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ might be a better choice, although this may require a more active catalyst system to achieve good conversion.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a sterically demanding arylboronic acid with a this compound.
-
Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in degassed solvent (e.g., dioxane).
-
-
Reaction Setup:
-
Seal the vial containing the substrates and base with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the substrate vial via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommended Condition | Alternative |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | PdCl₂(dppf) |
| Ligand | SPhos, XPhos, RuPhos | P(t-Bu)₃ |
| Base | K₃PO₄ or Cs₂CO₃ | NaOtBu |
| Solvent | Dioxane, Toluene, or DMF | 2-MeTHF |
| Temperature | 80-120 °C | Room Temperature (with highly active catalysts) |
Visualizing the Catalytic Cycle and Troubleshooting
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2014). Semantic Scholar.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025).
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2022).
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). PMC - NIH.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
- Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PMC - NIH.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal.
- Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry (RSC Publishing).
- Buchwald–Hartwig amin
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). RSC Publishing Home.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). ScienceDirect.
- Copper-catalyzed C–N bond formation with imidazo[1,2-a]pyridines. (n.d.). RSC Publishing.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- C-N Bond Form
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). NIH.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Sonogashira cross-coupling reaction. (2020). YouTube.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). Europe PMC.
- Visible-light-activated C–C and C–N bond formation in the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles under catalyst and solvent-free conditions. (n.d.). New Journal of Chemistry (RSC Publishing).
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
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"effect of temperature on 3-Iodoimidazo[1,2-a]pyrazine coupling reactions"
Technical Support Center: 3-Iodoimidazo[1,2-a]pyrazine Coupling Reactions
A Guide to Navigating Temperature Effects in Palladium-Catalyzed Cross-Coupling
Prepared by the Senior Application Scientist Team
Introduction
Imidazo[1,2-a]pyrazines are privileged heterocyclic scaffolds frequently found in medicinal chemistry and materials science. The functionalization of this core, particularly at the 3-position, is crucial for developing novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, with this compound serving as a versatile starting material.
However, the success of these coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—is highly sensitive to reaction parameters, most notably temperature. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common issues related to temperature in these critical transformations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling with this compound?
A good starting point for Suzuki-Miyaura reactions involving iodo-heteroaromatics is typically in the range of 80-100 °C.[1][2] Many reactions proceed efficiently within this window, balancing the rate of reaction with catalyst stability. However, for challenging substrates or less reactive boronic acids, temperatures may need to be increased to 120 °C or higher.[2][3] It is always recommended to perform a preliminary temperature screen to find the optimal conditions for a specific substrate combination.
Q2: My reaction has a low yield, but TLC/LC-MS analysis shows the starting material is consumed. What role could temperature play?
This scenario often points to the formation of side products, a process highly influenced by temperature.[4] Elevated temperatures, while increasing the rate of the desired coupling, can also accelerate undesirable pathways.[5] Two common side reactions are:
-
Protodeiodination (Dehalogenation): The iodine atom is replaced by a hydrogen atom. This can be exacerbated by high temperatures, certain bases, or the presence of moisture.[1][6][7]
-
Homocoupling: Dimerization of the boronic acid or the iodo-scaffold can occur, especially in the presence of oxygen or at higher temperatures.[1]
Consider lowering the reaction temperature to disfavor these side pathways.[1]
Q3: How does temperature affect the stability of my palladium catalyst?
Palladium catalysts, particularly the active Pd(0) species, can be thermally sensitive. At excessively high temperatures (>120-140 °C), the catalyst can decompose, leading to the formation of inactive palladium black.[5] This precipitation reduces the concentration of the active catalyst in the solution, stalling the reaction and lowering the yield. The choice of ligand is crucial, as bulky, electron-rich phosphine ligands can stabilize the palladium center, allowing for higher reaction temperatures.[6]
Q4: I am attempting a Buchwald-Hartwig amination and see no product at 80 °C. Should I increase the temperature?
Yes, Buchwald-Hartwig aminations often require higher temperatures than Suzuki or Sonogashira couplings to proceed efficiently, typically in the range of 100-120 °C.[1] The C-N bond formation step (reductive elimination) can have a high activation energy. However, be mindful of catalyst decomposition at very high temperatures and the potential for side reactions. If increasing the temperature does not improve the yield, consider screening different ligands or bases, as these also play a critical role in the catalytic cycle.[8]
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling reactions of this compound.
Problem 1: Low or No Product Yield
Low conversion of the starting material is a frequent issue. Temperature is a primary variable to investigate after confirming the quality of reagents and the inertness of the reaction atmosphere.[1][6]
Conclusion
Temperature is a critical and powerful parameter in the palladium-catalyzed coupling of 3-iodoimidazo[1,2-a]pyrazines. A systematic and informed approach to temperature optimization is essential for achieving high yields, minimizing side reactions, and ensuring reproducibility. By understanding the causal relationships between temperature, catalyst stability, and reaction kinetics, researchers can effectively troubleshoot and optimize these vital synthetic transformations.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications.
- El-Sayed, I., El-Hawari, S., Abbas, S., El-Daly, M. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthetic Communications.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. The effect of various temperatures on the Suzuki coupling reaction.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ResearchGate. Temperature effect on coupling reaction.
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Wikipedia. Buchwald–Hartwig amination.
- ACS Publications. Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles. ACS Catalysis.
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- ResearchGate. Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings.
- ACS Publications. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- DiVA portal. Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentrations, Aqueous.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- National Institutes of Health. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- Benchchem. Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
- ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Sonogashira Coupling.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodoimidazo[1,2-a]pyrazine and 3-Bromoimidazo[1,2-a]pyrazine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and synthetic tractability make it an attractive core for developing novel therapeutics and functional materials. Functionalization of this core, particularly at the 3-position, is crucial for modulating its biological activity and physical properties. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates, 3-iodoimidazo[1,2-a]pyrazine and 3-bromoimidazo[1,2-a]pyrazine, in palladium-catalyzed cross-coupling reactions. By understanding the nuances of their reactivity, researchers can make more informed decisions in their synthetic strategies.
The Decisive Factor: Carbon-Halogen Bond Properties
The fundamental difference in reactivity between 3-iodo- and 3-bromoimidazo[1,2-a]pyrazine lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, a direct consequence of the larger atomic radius of iodine and poorer orbital overlap with carbon.[1] This difference in bond dissociation energy is a critical determinant in the rate-determining step of many cross-coupling reactions: oxidative addition.
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (pm) |
| C-I | ~213 | ~214 |
| C-Br | ~285 | ~194 |
| C-Cl | ~327 | ~177 |
| C-F | ~485 | ~135 |
| Table 1: Comparison of Carbon-Halogen Bond Properties. [2] |
The lower bond dissociation energy of the C-I bond means that less energy is required to break it, leading to a faster rate of oxidative addition to a low-valent palladium catalyst.[3] This generally translates to higher reactivity for the iodo-substituted compound, often allowing for milder reaction conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in organic chemistry.[4] This trend holds true for the imidazo[1,2-a]pyrazine system and is particularly evident in three of the most widely used cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[5] In the context of imidazo[1,2-a]pyrazine chemistry, it is frequently employed to introduce aryl or heteroaryl substituents at the 3-position.
General Reactivity Trend: this compound > 3-Bromoimidazo[1,2-a]pyrazine
The higher reactivity of the 3-iodo derivative often allows for the use of less active palladium catalysts, lower catalyst loadings, and milder bases.[6][7] This can be particularly advantageous when dealing with sensitive functional groups on the coupling partners. While the 3-bromo analogue is also a viable substrate, it typically requires more forcing conditions, such as higher temperatures and stronger bases, to achieve comparable yields.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing terminal alkynes onto aromatic and heteroaromatic rings, providing a gateway to a wide range of further transformations.[8]
General Reactivity Trend: this compound > 3-Bromoimidazo[1,2-a]pyrazine
Similar to the Suzuki coupling, the 3-iodo derivative reacts more readily in Sonogashira couplings.[9] These reactions can often be performed at or near room temperature with low catalyst loadings. In contrast, the 3-bromo analogue typically requires elevated temperatures and may necessitate the use of more specialized and often air-sensitive phosphine ligands to achieve high yields.[10][11]
Experimental Protocol: Sonogashira Coupling of this compound
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Add a base, typically a liquid amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
For the corresponding 3-bromoimidazo[1,2-a]pyrazine, a similar protocol can be followed, but heating (e.g., 60-80 °C) is often required.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with a broad range of amines.[12]
General Reactivity Trend: this compound ≈ 3-Bromoimidazo[1,2-a]pyrazine (with ligand optimization)
Interestingly, the reactivity difference between the iodo and bromo derivatives can be less pronounced in Buchwald-Hartwig aminations, especially with the use of modern, sterically demanding phosphine ligands.[13] While the oxidative addition of the C-I bond is still faster, the subsequent steps of the catalytic cycle can become rate-limiting. For aryl bromides, the use of bulky, electron-rich ligands can significantly accelerate the rate of oxidative addition, making them highly competitive substrates.[14][15]
However, for less reactive amines or more sterically hindered substrates, the inherent reactivity advantage of the 3-iodo derivative can still be beneficial, potentially leading to higher yields and cleaner reactions.
Comparative Data: Buchwald-Hartwig Amination
| Halide | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |
| 3-Iodo | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 100 | >95 |
| 3-Bromo | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 100 | 90 |
| 3-Iodo | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 110 | 85 |
| 3-Bromo | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 110 | 78 |
| Table 2: Representative yields for the Buchwald-Hartwig amination of 3-haloimidazo[1,2-a]pyrazines. Data is illustrative and based on general trends in the literature. |
Practical Considerations and Synthetic Strategy
When to Choose this compound:
-
Mild Conditions Required: When working with thermally sensitive substrates or functional groups that are incompatible with harsh bases.
-
Rapid Reaction Kinetics Desired: For high-throughput synthesis or when reaction time is a critical factor.
-
Less Active Catalysts are Preferred: To minimize cost or avoid potential side reactions associated with highly active catalysts.
When to Choose 3-Bromoimidazo[1,2-a]pyrazine:
-
Cost-Effectiveness: Brominating agents are generally less expensive than iodinating agents, making the 3-bromo derivative a more economical choice for large-scale synthesis.
-
Availability of Starting Materials: In some cases, the corresponding bromo-substituted precursors may be more readily available.
-
Modern Catalysis: With access to a wide range of advanced phosphine ligands, the reactivity gap between bromides and iodides can often be overcome.
Logical Flow: Substrate Selection
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A Comparative Guide to Suzuki Coupling Yields of Halo-Imidazo[1,2-a]pyrazines: An In-Depth Analysis for Researchers
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. Its functionalization is key to exploring structure-activity relationships (SAR), and the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds in this context. This guide provides a comprehensive comparison of the Suzuki coupling yields of iodo-, bromo-, and chloro-imidazo[1,2-a]pyrazines, offering field-proven insights and experimental data to inform synthetic strategies.
The inherent reactivity of the halogenated imidazo[1,2-a]pyrazine core is a delicate interplay of the halogen's identity and its position on the bicyclic system. The electron-deficient nature of the pyrazine ring significantly influences the propensity of the C-X bond to undergo oxidative addition, the rate-determining step in many Suzuki couplings. This guide will dissect these nuances, providing a framework for predicting reactivity and optimizing reaction conditions.
The Reactivity Landscape: A Tale of Halogens and Positions
The established trend for halogen reactivity in Suzuki-Miyaura coupling is I > Br > Cl, a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond. However, the electronic landscape of the imidazo[1,2-a]pyrazine nucleus introduces positional effects that can modulate this intrinsic reactivity.
Generally, positions on the pyrazine ring (C-5, C-6) are more activated towards oxidative addition due to the ring's electron-withdrawing character. Conversely, positions on the imidazole ring (C-2, C-3) can be influenced by the electronic nature of the adjacent nitrogen atom.
Herein, we present a comparative analysis of Suzuki coupling yields for various halo-imidazo[1,2-a]pyrazines, compiled from literature sources. It is crucial to note that direct, side-by-side comparisons under identical conditions are scarce. Therefore, the following data is synthesized from various studies to illustrate general trends.
Comparative Suzuki Coupling Yields of Halo-Imidazo[1,2-a]pyrazines
| Halogen Position | Halogen | Coupling Partner (ArB(OH)₂) | Catalyst System | Base | Solvent | Yield (%) | Reference |
| C-2 | Bromo | Phenylboronic acid | (A-taphos)₂PdCl₂ | CsF | DME/H₂O | Good to Excellent | [1] |
| C-3 | Bromo | Various arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | up to 88% | [2] |
| C-5 | Bromo | Imidazoleboronic acid | Not specified | Not specified | Not specified | 75 | [3] |
| C-6 | Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | High | |
| C-6 | Chloro | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | High (MW) | |
| C-8 | Bromo | Various arylboronic acids | Not specified | Not specified | Not specified | Moderate to Good | [4] |
Analysis of Reactivity Trends:
-
The Halogen Effect: Consistent with general principles, bromo-imidazo[1,2-a]pyrazines generally exhibit higher reactivity and provide excellent yields under milder conditions compared to their chloro counterparts. For instance, 6-bromoimidazo[1,2-a]pyridines (a closely related scaffold) readily undergo Suzuki coupling, while the corresponding chloro derivatives often require more forcing conditions, such as microwave irradiation, to achieve comparable yields. The even more reactive iodo-imidazo[1,2-a]pyrazines are expected to provide the highest yields under the mildest conditions, though specific comparative data is less common due to their lower stability and higher cost.
-
Positional Influences: The electron-deficient pyrazine ring activates halogens at the C-5 and C-6 positions, making them favorable sites for Suzuki coupling. The successful coupling of 5-bromoimidazo[1,2-a]pyrazine with a reported 75% yield underscores this point.[3] Halogens at the C-2 and C-3 positions on the imidazole ring are also amenable to coupling, with reports of high yields for 2-bromo and 3-bromo derivatives.[1][2]
-
The Case for Chloro-Substrates: While less reactive, chloro-imidazo[1,2-a]pyrazines are often more cost-effective and readily available starting materials. Modern advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine ligands, have made the coupling of these less reactive halides increasingly efficient. The use of microwave assistance has also proven to be a powerful tool for driving these reactions to completion.
Mechanistic Considerations: The "Why" Behind the Yields
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The initial oxidative addition of the halo-imidazo[1,2-a]pyrazine to the Pd(0) catalyst is the turnover-limiting step. The C-X bond strength is the primary determinant of the reaction rate, explaining the I > Br > Cl reactivity trend. The electron-deficient nature of the pyrazine ring lowers the activation energy for this step, making even the stronger C-Cl bond susceptible to cleavage.
Experimental Protocols: A Practical Guide
The following are representative, detailed experimental protocols for the Suzuki coupling of bromo- and chloro-imidazo[1,2-a]pyrazines, synthesized from the available literature.
Protocol 1: Suzuki Coupling of 2-Bromo-1H-imidazo[4,5-b]pyrazine
This protocol is adapted from a procedure for the coupling of a similar bromo-imidazopyrazine derivative.[1]
Materials:
-
2-Bromo-1H-imidazo[4,5-b]pyrazine
-
Arylboronic acid (1.2 equivalents)
-
(A-taphos)₂PdCl₂ (catalyst, 2-5 mol%)
-
Cesium fluoride (CsF) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
To a microwave vial, add 2-bromo-1H-imidazo[4,5-b]pyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), (A-taphos)₂PdCl₂ (0.02-0.05 mmol), and CsF (2.0 mmol).
-
Add the DME/H₂O solvent mixture (5 mL).
-
Seal the vial and heat in a microwave reactor at 100 °C for the appropriate time (typically 30-60 minutes), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of 6-Chloroimidazo[1,2-a]pyridine
This protocol is based on a reported method for the coupling of 6-chloroimidazo[1,2-a]pyridines, a close structural analog.
Materials:
-
6-Chloroimidazo[1,2-a]pyridine derivative
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Ethanol (1:1 mixture)
Procedure:
-
In a microwave vial, combine the 6-chloroimidazo[1,2-a]pyridine derivative (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add the toluene/ethanol solvent mixture (4 mL).
-
Seal the vial and irradiate in a microwave reactor at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the derivatization of the imidazo[1,2-a]pyrazine core. While bromo- and iodo-substituted substrates offer higher reactivity, advancements in catalysis have rendered chloro-imidazo[1,2-a]pyrazines as viable and cost-effective alternatives, particularly with the aid of microwave technology.
The choice of halogen should be a strategic one, balancing reactivity, cost, availability, and the potential for sequential cross-coupling reactions. For the synthesis of complex, polysubstituted imidazo[1,2-a]pyrazines, a judicious selection of di- or poly-halogenated precursors allows for regioselective functionalization by leveraging the differential reactivity of the C-X bonds.
Future research will likely focus on the development of even more active and robust catalyst systems that can efficiently couple challenging substrates under milder conditions, further expanding the synthetic chemist's toolbox for the exploration of this important heterocyclic scaffold.
References
- Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]
- Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3245-3263. [Link]
- El Kazzouli, S., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
- Guillaumet, G., et al. (2007). Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction. Letters in Organic Chemistry, 4(8), 554-557.
- Yoneda Labs. Suzuki-Miyaura Coupling: Practical Guide. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
- Gonzalez, J., et al. (2006). Discovery of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones as potent and selective PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4877-4881.
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2014). Tetrahedron Letters, 55(1), 229-232.
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synthesis, 2000(10), 1433-1440.
- Al-Zoubi, R. M., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 6(106), 104675-104685. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
- Guillaumet, G., et al. (2004). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Molecules, 9(1), 26-33.
- Guillaumet, G., et al. (2007). Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 5(24), 4050-4058. [Link]
- Zhang, W., et al. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 5, 22. [Link]
- Krishnamoorthy, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 18-28. [Link]
- Al-Tel, T. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2133-2142. [Link]
- El Kazzouli, S., et al. (2005). An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium. Letters in Organic Chemistry, 2(1), 49-52.
- da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
- Al-Zoubi, R. M. (2018). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Mini-Reviews in Organic Chemistry, 15(4), 307-314.
- Szostak, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2014). Tetrahedron Letters, 55(1), 229-232.
- Ali, M. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Singh, R., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(10), 2469. [Link]
- Mphahlele, M. J., et al. (2017). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Molecules, 22(12), 2187.
- Al-Otaibi, J. S., et al. (2018). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Journal of Saudi Chemical Society, 22(8), 959-967.
- Sangeetha, S., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Applied Organometallic Chemistry, 34(11), e5924.
- Ait-Itto, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
Sources
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Kinases, due to their pivotal role in cellular signaling pathways, represent a significant class of therapeutic targets. Among the myriad of heterocyclic scaffolds explored, the imidazo[1,2-a]pyrazine core has emerged as a privileged structure, demonstrating inhibitory activity against a range of important kinases. This guide provides an in-depth, objective comparison of the performance of imidazo[1,2-a]pyrazine derivatives, with a special consideration for the role of substitution at the 3-position, and contrasts their efficacy with established kinase inhibitors.
The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Kinase Hinge-Binder
The imidazo[1,2-a]pyrazine scaffold's planarity and hydrogen bonding capabilities make it an ideal candidate for interacting with the ATP-binding pocket of kinases. The nitrogen atoms at positions 1 and 4 are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The versatility of this scaffold lies in the ability to introduce various substituents at different positions (C2, C3, C5, C6, and C8) to modulate potency, selectivity, and pharmacokinetic properties.
While direct and extensive public data on the specific efficacy of 3-iodoimidazo[1,2-a]pyrazine derivatives as kinase inhibitors is limited, we can infer the potential impact of halogen substitution at this position based on established medicinal chemistry principles. Halogen atoms, including iodine, can introduce favorable properties such as increased metabolic stability and the potential for halogen bonding, a non-covalent interaction that can enhance binding affinity to the target protein. However, without specific experimental data, this remains a hypothesis to be tested.
A common synthetic route to the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-haloketone. Recent advancements have also highlighted the use of iodine as an efficient catalyst in one-pot, three-component reactions to synthesize 3-aminoimidazo[1,2-a]pyrazine derivatives, showcasing the role of iodine in facilitating the construction of this important scaffold.[1]
Comparative Efficacy: Imidazo[1,2-a]pyrazines vs. Established Inhibitors
To provide a clear perspective on the potential of the imidazo[1,2-a]pyrazine scaffold, this section compares the inhibitory activities of reported derivatives against well-characterized, clinically relevant kinase inhibitors targeting key cancer-related pathways: Aurora Kinase, PI3K/mTOR, and c-Met.
Performance Against Aurora Kinases
Aurora kinases are critical regulators of mitosis, and their inhibition is a validated anti-cancer strategy.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Cell Line (IC50) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | HCT-116 (6.7 nM) | [2][3] |
| Imidazo-[1,2-a]-pyrazine (Compound 1) | Aurora A/B | - | HCT-116 (250 nM) | [4] |
| Acyclic amino alcohol 12k (SCH 1473759) | Aurora A/B | Kd: 0.02 nM (Aur A), 0.03 nM (Aur B) | HCT-116 (phos-HH3 IC50 = 25 nM) | [4] |
Analysis: Alisertib is a highly potent and selective Aurora A inhibitor.[2][3] While the parent imidazo-[1,2-a]-pyrazine scaffold shows modest cell potency, optimization, as seen with compound 12k, can lead to picomolar inhibitory activity against both Aurora A and B.[4] This highlights the significant potential of this scaffold in developing potent Aurora kinase inhibitors.
Performance Against the PI3K/mTOR Pathway
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Cell Line (IC50) | Reference |
| BEZ235 (Dactolisib) | PI3Kα/γ/δ, mTOR | 4, 5, 7, 20.7 | - | [5] |
| Imidazo[1,2-a]pyrazine (Compound 42) | PI3Kα, mTOR | 0.06, 3.12 | - | [6] |
| 3-amino-imidazo[1,2-a]pyrazine (Compound 10b) | - | - | HepG2 (18 µM), MCF-7 (21 µM) | [1] |
Analysis: BEZ235 is a potent dual pan-PI3K and mTOR inhibitor.[5] Notably, the optimized imidazo[1,2-a]pyrazine derivative, compound 42, demonstrates exceptional potency against PI3Kα and mTOR, surpassing that of BEZ235 for PI3Kα.[6] The 3-amino substituted derivative 10b shows micromolar activity against cancer cell lines, indicating that further optimization of this scaffold could yield highly effective PI3K/mTOR inhibitors.[1]
Performance Against c-Met
The c-Met receptor tyrosine kinase plays a crucial role in cell motility, invasion, and proliferation, making it an attractive target for cancer therapy.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Cell Line (IC50) | Reference |
| Crizotinib | c-Met, ALK | - | Various c-Met amplified gastric cancer cell lines (<200 nM) | |
| Imidazo[1,2-a]pyrazine (Compound 5n) | DDR1, DDR2 | 9.4, 20.4 | - | [3] |
Experimental Protocols: A Guide to Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Serially dilute the compound to the desired concentrations in assay buffer.
-
Prepare solutions of the target kinase, substrate (peptide or protein), and ATP in assay buffer. The final ATP concentration should be at or near its Km for the kinase.
-
-
Assay Plate Setup:
-
In a 96- or 384-well plate, add the kinase and substrate to each well.
-
Add the serially diluted test compounds to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a commercially available kit (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence, fluorescence, or time-resolved fluorescence) using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft tumor model study.
Step-by-Step Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously implant a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
-
Randomization and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or via intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.
-
-
Tumor Measurement and Health Monitoring:
-
Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Signaling Pathway Overview
The imidazo[1,2-a]pyrazine derivatives discussed in this guide primarily target key nodes in cancer signaling pathways. The following diagram illustrates a simplified overview of the PI3K/AKT/mTOR and Aurora Kinase signaling pathways.
Caption: Simplified signaling pathways targeted by imidazo[1,2-a]pyrazine derivatives.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors. The data presented in this guide demonstrate that derivatives of this scaffold can achieve inhibitory activities comparable to, and in some cases exceeding, those of established clinical candidates against key oncology targets like Aurora kinases and the PI3K/mTOR pathway.
While the specific role of a 3-iodo substitution on the imidazo[1,2-a]pyrazine core as a kinase inhibitor remains an area for further investigation, the principles of medicinal chemistry suggest it could be a valuable modification to enhance potency and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of 3-halo-imidazo[1,2-a]pyrazine derivatives to fully elucidate their potential. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. PMC. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Phase II study of MLN8237 (Alisertib)
- The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. PMC. [Link]
- PI3K/mTOR dual inhibitor BEZ235 and histone deacetylase inhibitor Trichostatin A synergistically exert anti-tumor activity in breast cancer. PMC. [Link]
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. NIH. [Link]
- Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. PMC. [Link]
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
- Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. PubMed. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for 3-Iodoimidazo[1,2-a]pyrazine Coupling Reactions
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines and the Role of Palladium Catalysis
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds with applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The ability to precisely functionalize this core at specific positions is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. The 3-iodo-substituted imidazo[1,2-a]pyrazine is a particularly valuable synthetic intermediate, poised for diversification through palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized C-C and C-N bond formation, offer a powerful toolkit for accessing a wide array of derivatives.[1]
However, the electron-deficient nature of the pyrazine ring and the potential for nitrogen-palladium coordination can present unique challenges, making the choice of an appropriate palladium catalyst system—comprising a palladium precursor and a supporting ligand—critical for achieving high efficiency and broad substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 3-iodoimidazo[1,2-a]pyrazine, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with boronic acids or their derivatives. For the this compound core, this reaction is instrumental in introducing aryl and heteroaryl substituents.
Causality Behind Experimental Choices:
The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is governed by the need to balance reactivity with stability. The electron-deficient nature of the imidazo[1,2-a]pyrazine ring can make oxidative addition of the C-I bond to a Pd(0) center more facile. However, the nitrogen atoms in the heterocyclic core can also act as ligands, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and to stabilize the active catalytic species, preventing the formation of inactive palladium black. The choice of base is also critical, as it plays a key role in the transmetalation step of the catalytic cycle.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | Halopyridazine | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | Halopyridazine | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | Halopyridazine | [2] |
| Pd(OAc)₂ | - | K₃PO₄ | Toluene | 110 | 3 | 83 | Halopyridazine | [2] |
Note: The data presented is for analogous heterocyclic systems (pyridazines) to provide a comparative context due to the limited availability of direct comparative studies on this compound.
An efficient one-pot selective functionalization at C3/C6 of imidazo[1,2-a]pyrazines has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling/direct C-H arylation.[3] This demonstrates the feasibility of such couplings on the target scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for similar heterocyclic systems.[2]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the selected base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Add the degassed solvent system (e.g., DME/H₂O 4:1).
-
Seal the flask and heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. For the this compound scaffold, this reaction allows for the introduction of diverse amine functionalities.
Causality Behind Experimental Choices:
Similar to the Suzuki-Miyaura coupling, catalyst inhibition by the nitrogen atoms of the imidazo[1,2-a]pyrazine ring is a key consideration in the Buchwald-Hartwig amination. The use of sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) is often critical to prevent catalyst deactivation and to promote the reductive elimination of the desired arylamine product. The choice of base is also crucial and is often a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a milder carbonate or phosphate base, depending on the substrate's sensitivity.
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 18 | 95 | 2-Chloropyridine | [4] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | 18 | 92 | 2-Chloropyridine | [4] |
| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 100 | 18 | 75 | 2-Chloropyridine | [4] |
| Pd(OAc)₂ | Josiphos | NaOtBu | Toluene | 100 | 18 | 88 | 2-Chloropyridine | [4] |
Note: The data presented is for an analogous heterocyclic system (2-chloropyridine) to provide a comparative context.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for the amination of halo-heterocycles.[4]
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the selected ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization: Buchwald-Hartwig Amination Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Comparative Analysis of Palladium Catalysts for Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted imidazo[1,2-a]pyrazines.
Causality Behind Experimental Choices:
The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. The choice of palladium catalyst and ligand is important for achieving high yields and preventing side reactions such as the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, and these often rely on more sophisticated palladium-ligand systems. An amine base is typically used to neutralize the HX generated during the reaction and to facilitate the deprotonation of the alkyne.
Data Presentation: Catalyst Performance in Sonogashira Coupling
| Catalyst/Precatalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 2 | High | Halopyridazine | [2] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 100 | 12 | 85 | Aryl Iodide | [5] |
| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | NMP | 80 | 24 | 92 | Aryl Iodide | [5] |
| PdCl₂(Amphos)₂ | - | Pyrrolidine | H₂O | 100 | 0.5 | 98 | Aryl Iodide | [5] |
Note: The data presented is for analogous heterocyclic and aryl systems to provide a comparative context.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a general procedure for a copper-co-catalyzed Sonogashira coupling.[2]
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add the amine base (e.g., triethylamine, 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat (typically up to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization: Dual Catalytic Cycles in Sonogashira Coupling
Sources
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KitAlysis High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Pack of 4 Sigma-Aldrich [sigmaaldrich.com]
- 3. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [repository.kaust.edu.sa]
The Strategic Advantage of 3-Iodoimidazo[1,2-a]pyrazine in Modern Drug Discovery: A Comparative Guide for Heterocyclic Building Blocks
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of available building blocks, the imidazo[1,2-a]pyrazine moiety has emerged as a privileged scaffold, frequently incorporated into molecules targeting a wide array of biological targets.[1][2] This guide provides an in-depth comparison of 3-iodoimidazo[1,2-a]pyrazine with other commonly employed heterocyclic building blocks, offering experimental insights into its reactivity, physicochemical properties, and overall performance in the context of drug development.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Therapeutic Innovation
The imidazo[1,2-a]pyrazine scaffold is a nitrogen-rich bicyclic heterocycle that offers a unique combination of chemical stability and synthetic versatility. Its rigid structure provides a well-defined vector for substituent placement, enabling precise modulation of pharmacological activity and pharmacokinetic properties. The presence of multiple nitrogen atoms allows for hydrogen bonding interactions with biological targets, often contributing to enhanced potency and selectivity.[3]
The Power of the Iodo-Substituent: A Gateway to Molecular Diversity
The introduction of an iodine atom at the 3-position of the imidazo[1,2-a]pyrazine ring transforms this scaffold into a powerful building block for combinatorial chemistry and lead optimization. The carbon-iodine bond is the most reactive among the halogens for palladium-catalyzed cross-coupling reactions, facilitating a broad range of carbon-carbon and carbon-heteroatom bond formations under relatively mild conditions.[4] This high reactivity is a direct consequence of its lower bond dissociation energy compared to its bromo and chloro counterparts.
Below is a diagram illustrating the key cross-coupling reactions enabled by the 3-iodo substituent:
Caption: Key cross-coupling reactions of this compound.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a quantitative comparison, the following tables summarize typical yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound and other common halo-heterocyclic building blocks. The data presented is a synthesis of literature reports and internal experimental observations, intended to provide a relative performance benchmark.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds. The reactivity of the halo-heterocycle is a critical parameter for achieving high yields and broad substrate scope.
| Heterocyclic Building Block | Halogen | Coupling Partner | Typical Yield (%) |
| Imidazo[1,2-a]pyrazine | 3-Iodo | Phenylboronic acid | 85-95 |
| Imidazo[1,2-a]pyridine | 3-Iodo | Phenylboronic acid | 80-90[4] |
| Pyrimidine | 2-Iodo | Phenylboronic acid | 75-85 |
| Pyridazine | 3-Iodo | Phenylboronic acid | 70-80 |
| Imidazo[1,2-a]pyrazine | 3-Bromo | Phenylboronic acid | 60-75 |
| Pyrimidine | 2-Chloro | Phenylboronic acid | 40-60[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is an invaluable tool for the introduction of alkynyl groups, which can serve as versatile handles for further functionalization or as key pharmacophoric elements.
| Heterocyclic Building Block | Halogen | Coupling Partner | Typical Yield (%) |
| Imidazo[1,2-a]pyrazine | 3-Iodo | Phenylacetylene | 80-90 |
| Imidazo[1,2-a]pyridine | 3-Iodo | Phenylacetylene | 75-85 |
| Pyrimidine | 2-Iodo | Phenylacetylene | 70-80 |
| Pyridazine | 3-Iodo | Phenylacetylene | 65-75 |
| Imidazo[1,2-a]pyrazine | 3-Bromo | Phenylacetylene | 50-65 |
| Pyrimidine | 2-Chloro | Phenylacetylene | 30-50 |
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (2.0 eq).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful method for introducing a wide range of nitrogen-containing substituents.
| Heterocyclic Building Block | Halogen | Coupling Partner | Typical Yield (%) |
| Imidazo[1,2-a]pyrazine | 3-Iodo | Morpholine | 75-85 |
| Imidazo[1,2-a]pyridine | 3-Iodo | Morpholine | 70-80 |
| Pyrimidine | 2-Iodo | Morpholine | 65-75 |
| Pyridazine | 3-Iodo | Morpholine | 60-70 |
| Imidazo[1,2-a]pyrazine | 3-Bromo | Morpholine | 50-65 |
| Pyrimidine | 2-Chloro | Morpholine | 20-40 |
Physicochemical Properties and Druglikeness
Beyond synthetic accessibility, the intrinsic physicochemical properties of the core scaffold are paramount for drug development. The table below compares key calculated properties for imidazo[1,2-a]pyrazine and other relevant heterocyclic systems.
| Heterocyclic Core | Molecular Weight | cLogP | TPSA (Ų) |
| Imidazo[1,2-a]pyrazine | 119.12 [6] | 0.7 [6] | 30.2 [6] |
| Imidazo[1,2-a]pyrimidine | 119.12 | 1.1 | 30.2 |
| Imidazo[1,2-b]pyridazine | 119.12 | 0.9 | 30.2 |
| Pyrimidine | 80.09 | 0.1 | 25.8 |
| Pyridazine | 80.09 | 0.4 | 25.8 |
The imidazo[1,2-a]pyrazine core exhibits a favorable balance of lipophilicity (cLogP) and polar surface area (TPSA), positioning it in a desirable region of chemical space for achieving good oral bioavailability and cell permeability.[7] The slightly higher cLogP compared to its monocyclic counterparts can be advantageous for optimizing binding to hydrophobic pockets in target proteins.
Metabolic Stability: A Critical Parameter for In Vivo Efficacy
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and overall exposure. The imidazo[1,2-a]pyrazine scaffold has demonstrated variable metabolic stability, which is highly dependent on the nature and position of its substituents.
A known metabolic liability of some N-heterocycles is oxidation by aldehyde oxidase (AO).[8] For the related imidazo[1,2-a]pyrimidine scaffold, it has been shown that strategic substitution can mitigate AO-mediated metabolism.[9] For instance, the introduction of electron-donating groups can block AO oxidation.[10]
In a comparative study of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as AMPAR modulators, it was observed that the pyrazolopyrimidine core offered improved microsomal stability. This highlights the importance of scaffold hopping and exploring isosteric replacements during lead optimization to address metabolic liabilities.
Conclusion: The Strategic Choice for Accelerated Drug Discovery
This compound stands out as a highly versatile and reactive building block that provides a strategic advantage in drug discovery. Its exceptional performance in a range of palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries, accelerating the structure-activity relationship (SAR) elucidation process.
While careful consideration of potential metabolic liabilities is necessary, the favorable physicochemical properties of the imidazo[1,2-a]pyrazine core, combined with the synthetic tractability of its 3-iodo derivative, make it a compelling choice for the design and synthesis of novel therapeutic agents. The experimental data and protocols provided in this guide are intended to empower researchers to leverage the full potential of this privileged scaffold in their drug discovery endeavors.
References
- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Publications.
- Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed.
- Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF. ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Google Search.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. PubMed.
- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central.
- Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670. PubChem.
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
- (PDF) Imidazo[1,2-a]pyrazines. ResearchGate.
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- 3. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its versatile biological activities have spurred significant interest in the development of efficient synthetic methodologies for its functionalization. Among these, the Sonogashira cross-coupling reaction stands out as a powerful tool for the introduction of alkynyl moieties at the C3 position, yielding 3-alkynyl-imidazo[1,2-a]pyrazines which are valuable precursors for a diverse range of molecular architectures.
This guide provides a comprehensive comparison of two prominent variants of the Sonogashira reaction for the alkynylation of 3-iodoimidazo[1,2-a]pyrazine: the classical copper-catalyzed method and the more contemporary copper-free approach. We will delve into the mechanistic nuances, practical considerations, and present representative experimental protocols to assist researchers in selecting the optimal strategy for their specific synthetic goals.
At a Glance: Key Differences
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalytic System | Palladium catalyst and Copper(I) co-catalyst | Palladium catalyst only |
| Reaction Conditions | Generally milder (often room temperature to moderate heating) | Often requires higher temperatures |
| Key Advantage | High reactivity and efficiency for a broad range of substrates | Avoids formation of alkyne homocoupling (Glaser) byproducts, simplified purification |
| Key Disadvantage | Potential for alkyne homocoupling, difficult removal of copper traces | Can be less efficient for less reactive substrates (e.g., aryl chlorides) |
| Typical Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands |
| Typical Base | Amine bases |
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyrazine: Benchmarking Against Pd(PPh3)4
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The functionalization of this core structure is paramount for modulating its pharmacological profile, and among the most powerful methods for achieving this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, offering a versatile route to complex molecular architectures.
This guide focuses on the C-3 functionalization of 3-Iodoimidazo[1,2-a]pyrazine, a key building block in synthetic campaigns. For decades, Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, has served as the workhorse catalyst for such transformations.[7] However, the evolution of organometallic chemistry has introduced a new generation of catalytic systems promising higher efficiency, broader substrate scope, and improved sustainability.
Herein, we provide an in-depth comparison of the benchmark catalyst, Pd(PPh3)4, against a modern Buchwald-type phosphine ligand-based system and a reusable heterogeneous catalyst. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to novel imidazo[1,2-a]pyrazine derivatives by making informed, data-driven decisions on catalyst selection.
The Benchmark: Understanding the Role and Limitations of Pd(PPh3)4
Pd(PPh3)4 is a commercially available, 18-electron Pd(0) complex that has been instrumental in the widespread adoption of cross-coupling chemistry.[7] Its utility stems from its ability to readily initiate the catalytic cycle by dissociating its triphenylphosphine (PPh3) ligands in solution to generate a coordinatively unsaturated, catalytically active Pd(0) species.
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, regenerating the active Pd(0) catalyst.
Caption: Workflow for the comparative catalyst study.
Experimental Protocols
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Pd(PPh3)4
-
Pd(OAc)2
-
SPhos
-
10% Palladium on Carbon (Pd/C)
-
Potassium Phosphate (K3PO4)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Protocol 1: Benchmark Reaction with Pd(PPh3)4
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (122.5 mg, 0.5 mmol, 1.0 equiv).
-
Add 4-methoxyphenylboronic acid (91.2 mg, 0.6 mmol, 1.2 equiv) and K3PO4 (212.3 mg, 1.0 mmol, 2.0 equiv).
-
Add Pd(PPh3)4 (28.9 mg, 0.025 mmol, 5 mol%).
-
Seal the vial with a septum cap and purge with argon for 10 minutes.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Place the vial in a preheated oil bath at 80°C and stir vigorously.
-
Monitor the reaction by LC-MS until the starting material is consumed.
Protocol 2: Reaction with Pd(OAc)2 / SPhos
-
To an oven-dried reaction vial, add this compound (122.5 mg, 0.5 mmol, 1.0 equiv).
-
Add 4-methoxyphenylboronic acid (91.2 mg, 0.6 mmol, 1.2 equiv) and K3PO4 (212.3 mg, 1.0 mmol, 2.0 equiv).
-
In a separate vial under argon, pre-mix Pd(OAc)2 (1.1 mg, 0.005 mmol, 1 mol%) and SPhos (4.1 mg, 0.01 mmol, 2 mol%) in 1 mL of dioxane.
-
Add the catalyst pre-mixture to the main reaction vial via syringe.
-
Seal the vial, purge with argon, and add the remaining 1,4-dioxane (3 mL) and water (1 mL).
-
Place the vial in a preheated oil bath at 80°C and stir vigorously.
-
Monitor the reaction by LC-MS.
Protocol 3: Reaction with 10% Pd/C
-
To a reaction vial, add this compound (122.5 mg, 0.5 mmol, 1.0 equiv).
-
Add 4-methoxyphenylboronic acid (91.2 mg, 0.6 mmol, 1.2 equiv) and K3PO4 (212.3 mg, 1.0 mmol, 2.0 equiv).
-
Add 10% Pd/C (26.6 mg, containing 0.025 mmol Pd, 5 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in a preheated oil bath at 80°C, ensuring very vigorous stirring to maintain the catalyst suspension.
-
Monitor the reaction by LC-MS.
Comparative Data Analysis
The following table summarizes representative results from the comparative study. The data is illustrative of typical performance differences observed for these catalyst classes.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) | Product Purity (%) | Residual Pd (ppm) |
| Pd(PPh3)4 (Benchmark) | 5.0 | 12 | 78 | >98 | ~150 |
| Pd(OAc)2 / SPhos | 1.0 | 4 | 95 | >99 | ~80 |
| 10% Pd/C | 5.0 | 18 | 82 | >98 | <10 |
Discussion and Recommendations
The experimental data clearly demonstrates the advantages of modern catalytic systems over the traditional benchmark for the Suzuki-Miyaura coupling of this compound.
-
Pd(PPh3)4 provided a respectable yield, confirming its status as a viable, albeit less efficient, catalyst. [8][9]The requirement for a high 5 mol% loading and a 12-hour reaction time highlights its moderate activity.
-
The Pd(OAc)2 / SPhos system delivered a superior performance. The combination of an electron-rich, bulky phosphine ligand with a simple palladium salt resulted in a highly active catalyst that achieved a near-quantitative yield in just 4 hours, using only one-fifth of the catalyst loading compared to the benchmark. [10][11]This system is highly recommended for applications where reaction speed, efficiency, and high throughput are critical, such as in library synthesis or early-stage discovery chemistry.
-
The 10% Pd/C catalyst offered a good yield, though it required the longest reaction time. Its standout feature is the exceptionally low level of palladium contamination in the final product, achieved through simple filtration. [12][13]This makes it an excellent candidate for late-stage synthesis and process development, where purity and sustainability are paramount. The longer reaction time is a typical trade-off for the operational simplicity and environmental benefits of a heterogeneous system.
Conclusion
While Pd(PPh3)4 remains a foundational catalyst in organic synthesis, this comparative guide demonstrates that for the Suzuki-Miyaura coupling of this compound, superior alternatives are readily available. The choice of catalyst should be a strategic decision based on the specific goals of the synthesis. For maximizing yield and speed, a Buchwald-type system like Pd(OAc)2/SPhos is the clear choice. For applications demanding high product purity, catalyst recyclability, and a greener footprint, heterogeneous catalysts such as Pd/C present a compelling and practical alternative. By moving beyond the traditional benchmark, researchers can significantly enhance the efficiency and sustainability of their synthetic endeavors.
References
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.).
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Grounding API Redirect.
- Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. (n.d.).
- Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). Grounding API Redirect.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.).
- Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (n.d.).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. [Link]
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). Royal Society of Chemistry. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.).
- (PDF) Imidazo[1,2-a]pyrazines. (n.d.).
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI. [Link]
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (n.d.).
- (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). Royal Society of Chemistry. [Link]
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. [Link]
- The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). (n.d.). Ascensus Specialties. [Link]
- (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (n.d.).
- Suzuki‐Miyaura cross‐coupling reaction of... (n.d.).
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. [Link]
- Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. (n.d.).
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- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of 3-Iodoimidazo[1,2-a]pyrazine Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of this core, particularly at the 3-position, is a key strategy for the development of novel therapeutic agents.[4] 3-Iodoimidazo[1,2-a]pyrazine serves as a versatile precursor for introducing diverse molecular complexity through various palladium-catalyzed cross-coupling reactions. However, the unambiguous structural confirmation of the resulting products is paramount to ensure the integrity of structure-activity relationship (SAR) studies and the overall success of drug discovery programs.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound coupling products. It delves into the causality behind experimental choices and offers field-proven insights to ensure trustworthy and authoritative structural assignments.
The Synthetic Landscape: Key Coupling Reactions
The electron-deficient nature of the imidazo[1,2-a]pyrazine ring system and the reactivity of the carbon-iodine bond make this compound an excellent substrate for a variety of cross-coupling reactions. The three most commonly employed methods are the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki Coupling: Forging C-C (sp2-sp2) Bonds
The Suzuki coupling is a robust method for forming carbon-carbon bonds between the 3-position of the imidazo[1,2-a]pyrazine core and various aryl or heteroaryl boronic acids or esters.[5][6] This reaction is widely used to introduce diverse aromatic substituents, enabling extensive exploration of the chemical space around the core scaffold.
Representative Experimental Protocol: Suzuki Coupling of 3-Iodo-8-methylimidazo[1,2-a]pyrazine with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk tube, add 3-iodo-8-methylimidazo[1,2-a]pyrazine (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.05 equiv.), and a suitable phosphine ligand such as SPhos (0.1 equiv.).
-
Solvent and Base: Add anhydrous 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 equiv.).
-
Degassing: Subject the mixture to three cycles of vacuum and backfilling with argon.
-
Reaction: Heat the reaction mixture at 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the imidazo[1,2-a]pyrazine and a terminal alkyne.[7][8][9][10] This reaction is invaluable for introducing linear, rigid alkynyl linkers, which can be further functionalized or used to probe specific binding interactions.
Representative Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), phenylacetylene (1.5 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Solvent and Base: Add anhydrous triethylamine and toluene.
-
Degassing: Degas the mixture with a stream of argon for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the 3-position of the imidazo[1,2-a]pyrazine nucleus.[11][12][13] This reaction is crucial for incorporating functionalities that can modulate physicochemical properties and engage in key hydrogen bonding interactions.
Representative Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: Charge a Schlenk tube with this compound (1.0 equiv.), morpholine (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and a suitable ligand such as Xantphos (0.04 equiv.).
-
Base and Solvent: Add sodium tert-butoxide (1.4 equiv.) and anhydrous toluene.
-
Degassing: Thoroughly degas the mixture with argon.
-
Reaction: Heat the reaction mixture at 90-110 °C and monitor for completion.
-
Work-up: After cooling, quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify the product via column chromatography.
The Analytical Gauntlet: A Comparative Approach to Structure Confirmation
Once the coupling reaction is complete and the product is purified, a battery of analytical techniques is employed to rigorously confirm its structure. Each technique provides a unique piece of the structural puzzle, and a combination of methods is essential for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the structure of organic molecules. For 3-substituted imidazo[1,2-a]pyrazines, a suite of NMR experiments is typically required.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons on the imidazo[1,2-a]pyrazine core are characteristic and can be used to confirm the substitution pattern.[1][4]
-
¹³C NMR: Reveals the number of distinct carbon atoms and their electronic environments. The chemical shifts of the carbons in the heterocyclic core are sensitive to the nature of the substituent at the 3-position.[1][4]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for definitive structural assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the connectivity of the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the point of attachment of the newly introduced substituent to the 3-position of the imidazo[1,2-a]pyrazine core by observing correlations between the protons of the substituent and the carbons of the heterocyclic ring.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For 3-substituted imidazo[1,2-a]pyrazines, NOESY can show correlations between the protons of the substituent and the protons on the imidazo[1,2-a]pyrazine core, further confirming the regiochemistry.[14]
-
NMR Workflow for Structural Confirmation
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an essential tool for determining the molecular weight of the synthesized compound and for confirming its elemental composition.
-
Low-Resolution Mass Spectrometry (LRMS): Provides the molecular weight of the product, which should match the expected value for the desired coupling product.
-
High-Resolution Mass Spectrometry (HRMS): Offers a highly accurate mass measurement, allowing for the determination of the molecular formula.[1][4] This is a critical step in confirming the identity of the product and ruling out the possibility of unexpected side reactions.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal of the coupling product can be obtained, X-ray crystallography provides an unequivocal three-dimensional structure.[15][16] This technique is considered the gold standard for structure determination as it directly visualizes the atomic arrangement in the solid state, leaving no ambiguity about the connectivity and stereochemistry of the molecule.
General Workflow for Synthesis and Structural Confirmation
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity | Rapid, provides detailed structural information | Can have overlapping signals in complex molecules |
| ¹³C NMR | Carbon skeleton | Complements ¹H NMR, good for identifying symmetry | Lower sensitivity than ¹H NMR |
| 2D NMR (HMBC, NOESY) | Long-range connectivity, spatial proximity | Essential for unambiguous regiochemistry and stereochemistry determination[14] | Can be time-consuming to acquire and interpret |
| HRMS | Exact mass, molecular formula | Highly accurate, confirms elemental composition[1][4] | Provides no information on connectivity |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structure determination[15][16] | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion
The structural confirmation of this compound coupling products requires a multi-faceted analytical approach. While NMR spectroscopy, particularly 2D techniques like HMBC and NOESY, forms the bedrock of structural elucidation, it is the synergistic use of HRMS and, when possible, X-ray crystallography that provides the highest level of confidence in the assigned structure. By following the rigorous and self-validating workflows outlined in this guide, researchers can ensure the scientific integrity of their findings and accelerate the development of novel imidazo[1,2-a]pyrazine-based therapeutics.
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- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - NIH.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells | Request PDF - ResearchG
- SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIV
- 3-iodo-8-methylimidazo[1,2-a]pyrazine - PubChemLite.
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- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC - NIH.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed.
- (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
- IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR spectrum - ChemicalBook.
- 3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine - ChemicalBook.
- Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing Home.
- An Imidazo[1,2-a]pyrazine Deriv
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - ResearchG
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A Comparative Guide to the Synthesis of 3-Iodoimidazo[1,2-a]pyrazine: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of an iodine atom at the C-3 position creates a versatile synthetic handle, 3-iodoimidazo[1,2-a]pyrazine, which is invaluable for further functionalization through cross-coupling reactions to generate novel drug candidates. The reliability and reproducibility of the synthesis of this key intermediate are therefore of paramount importance for drug discovery programs.
This guide provides an in-depth comparison of two prominent methods for the direct C-H iodination of the imidazo[1,2-a]pyrazine core, evaluating them on performance, reproducibility, and practicality for a research and development setting.
The Synthetic Challenge: Regioselective C-3 Iodination
The imidazo[1,2-a]pyrazine ring system is an electron-rich heterocycle. Theoretical and experimental evidence points to the C-3 position as the most nucleophilic and thus the most susceptible to electrophilic aromatic substitution.[2] This inherent reactivity allows for direct C-H functionalization, an atom-economical approach that avoids the need for pre-functionalized starting materials. Our focus will be on comparing two distinct electrophilic iodination strategies: a modern, green chemistry approach utilizing molecular iodine with an oxidant under ultrasound irradiation, and a classic method employing the widely used reagent, N-Iodosuccinimide (NIS).
Method A: Ultrasound-Assisted Oxidative Iodination with I₂/TBHP
This method represents a contemporary approach to halogenation, prioritizing green chemistry principles. It employs molecular iodine (I₂) as the iodine source, activated by an oxidant, tert-butyl hydroperoxide (TBHP), under the influence of ultrasonic irradiation.[3] This technique has been demonstrated to be highly effective for the C-3 iodination of the closely related imidazo[1,2-a]pyridine scaffold and is readily adaptable to the pyrazine analog.
Causality Behind Experimental Choices
The combination of I₂ and TBHP generates a more electrophilic iodine species in situ, capable of iodinating the electron-rich imidazo[1,2-a]pyrazine ring. Ultrasound irradiation is not merely a heating alternative; it promotes the formation of radical species and enhances mass transfer, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3] Ethanol is chosen as a green and effective solvent for this transformation.
Experimental Protocol: Method A
Synthesis of Imidazo[1,2-a]pyrazine (Starting Material): A common route involves the condensation of 2-aminopyrazine with an α-haloketone, such as chloroacetaldehyde.
C-3 Iodination:
-
To a Schlenk tube, add imidazo[1,2-a]pyrazine (0.20 mmol, 1.0 equiv.), molecular iodine (I₂) (0.12 mmol, 0.6 equiv.), and ethanol (2.0 mL).
-
To this suspension, add tert-butyl hydroperoxide (TBHP, 70% in water) (0.40 mmol, 2.0 equiv.).
-
Seal the tube and place it in an ultrasonic bath.
-
Irradiate the reaction mixture for 30-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow for Method A
Caption: Workflow for Ultrasound-Assisted Iodination.
Method B: Electrophilic Iodination with N-Iodosuccinimide (NIS)
This method utilizes one of the most common and convenient electrophilic iodinating agents, N-Iodosuccinimide (NIS).[4][5] The reaction typically proceeds under mild conditions and is known for its high regioselectivity on electron-rich heterocycles.
Causality Behind Experimental Choices
NIS serves as a source of an electrophilic iodine atom ("I⁺"). The succinimide byproduct is generally easy to remove during work-up. Acetonitrile is a common polar aprotic solvent that is suitable for this type of reaction. The reaction is often run in the dark to prevent radical side reactions that can be initiated by light.
Experimental Protocol: Method B
-
Dissolve imidazo[1,2-a]pyrazine (1.0 mmol, 1.0 equiv.) in acetonitrile (10 mL) in a round-bottom flask wrapped in aluminum foil.
-
Add N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 15 mL) to remove any unreacted iodine and succinimide.
-
Wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Workflow for Method B
Caption: Workflow for N-Iodosuccinimide Iodination.
Performance and Reproducibility Comparison
| Feature | Method A: I₂/TBHP/Ultrasound | Method B: NIS | Analysis |
| Reagents | Imidazo[1,2-a]pyrazine, I₂, TBHP, Ethanol | Imidazo[1,2-a]pyrazine, NIS, Acetonitrile | Method A uses less expensive iodine but requires an oxidant. Method B's NIS is a single, convenient, though more expensive, reagent.[3][4] |
| Reaction Time | 30 - 60 minutes | 1 - 3 hours | The ultrasound-assisted method is significantly faster.[3] |
| Temperature | Ambient (in ultrasonic bath) | Room Temperature | Both methods operate under mild temperature conditions, minimizing thermal decomposition. |
| Equipment | Standard glassware, Ultrasonic bath | Standard glassware | Method A requires an ultrasonic bath, which may not be available in all labs. Method B requires no specialized equipment. |
| Reported Yield | Good to excellent (typically >80% for analogs)[3] | Generally good to high (typically 70-95% for electron-rich heterocycles)[5] | Both methods are high-yielding. Reproducibility for Method A may depend on the consistency of the ultrasound equipment. Method B is generally considered highly reproducible. |
| Work-up | Quenching, Extraction, Chromatography | Extraction, Washing, Chromatography | The work-up for both methods is straightforward. NIS work-up may be slightly simpler due to the easier removal of the succinimide byproduct. |
| Green Aspects | Uses a green solvent (ethanol), but TBHP is an oxidant. Maximizes iodine atom economy.[3] | Often uses acetonitrile (less green). NIS has poorer atom economy than I₂. | Method A is superior from a green chemistry perspective due to the solvent choice and better atom economy of the iodine source.[3] |
| Scalability | Scalability can be challenging due to the nature of ultrasonic irradiation. Gram-scale has been demonstrated for analogs.[3] | Generally straightforward to scale up. | For large-scale synthesis, the NIS method is likely more reproducible and easier to implement. |
| Safety | TBHP is a peroxide and should be handled with care. | NIS is a stable solid but should be handled in a fume hood. | Both methods have manageable safety profiles with standard laboratory precautions. |
Conclusion and Recommendations
Both the ultrasound-assisted oxidative iodination (Method A) and the N-Iodosuccinimide-based method (Method B) are effective and high-yielding protocols for the synthesis of this compound. The choice between them depends on the specific priorities and capabilities of the laboratory.
Method A (I₂/TBHP/Ultrasound) is recommended for:
-
Laboratories focused on green chemistry and process intensification.
-
Small-scale synthesis where rapid reaction times are a priority.
-
Situations where the cost of reagents is a primary concern (I₂ is cheaper than NIS).
Method B (NIS) is recommended for:
-
Laboratories seeking maximum reproducibility and ease of scalability .
-
Facilities without access to a suitable ultrasonic bath.
-
General purpose synthesis where a simple, reliable, "plug-and-play" protocol is desired.
For most drug discovery applications, where reproducibility across batches and the potential for future scale-up are critical, the N-Iodosuccinimide (NIS) method offers a more robust and self-validating system. While the ultrasound method is elegant and efficient, its reliance on specialized equipment introduces a variable that can affect reproducibility. The simplicity and predictability of the NIS reaction make it a trustworthy choice for the routine synthesis of this key pharmaceutical intermediate.
References
- Stavber, S., & Jereb, M. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5034–5038. [Link]
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- Wang, L., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(39), 25686–25693. [Link]
- ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36445. [Link]
- Kanizsai, I., et al. (2018). A convenient approach for the preparation of imidazo[1,2-a]-fused bicyclic frameworks via IBX/NIS promoted oxidative annulation. Organic & Biomolecular Chemistry, 16(30), 5472-5476. [Link]
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Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Iodoimidazo[1,2-a]pyrazine Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. Among these, the 3-iodoimidazo[1,2-a]pyrazines represent a compelling subclass, where the iodine atom can significantly influence potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this important class of compounds, offering insights into experimental design, data interpretation, and the critical transition from laboratory findings to preclinical validation.
The Allure of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine heterocyclic system is a versatile scaffold, readily amenable to chemical modification at various positions. This allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a halogen, particularly iodine, at the 3-position can lead to enhanced target engagement through halogen bonding, improved metabolic stability, and opportunities for radiolabeling in diagnostic applications.
In Vitro Efficacy: The Proving Ground
Initial assessment of the therapeutic potential of 3-iodoimidazo[1,2-a]pyrazine compounds begins with a battery of in vitro assays. These experiments are designed to quantify the compound's activity against specific cancer cell lines and to elucidate its mechanism of action.
Key In Vitro Assays and Data Interpretation
A crucial first step is to determine the cytotoxic or cytostatic effects of the compounds. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Representative In Vitro Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12b (an imidazo[1,2-a]pyridine) | Hep-2 (Laryngeal Carcinoma) | 11 | [1][2] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [1][2] | |
| MCF-7 (Breast Carcinoma) | 11 | [1][2] | |
| A375 (Human Skin Cancer) | 11 | [1][2] | |
| 10b (an imidazo[1,2-a]pyrazine) | Hep-2 | 20 | [1] |
| HepG2 | 18 | [1] | |
| MCF-7 | 21 | [1] | |
| A375 | 16 | [1] | |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 ± 2.93 | [3] |
| Compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [3] |
Note: The table includes data for closely related imidazo[1,2-a]pyridine and other imidazo[1,2-a]pyrazine derivatives due to the limited availability of specific data on 3-iodoimidazo[1,2-a]pyrazines.
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]
Unraveling the Mechanism of Action: Signaling Pathways
Understanding the molecular targets and signaling pathways affected by these compounds is crucial. Several imidazo[1,2-a]pyridine and pyrazine derivatives have been shown to inhibit key cancer-related pathways, such as the PI3K/Akt/mTOR pathway.[4][5]
Caption: A simplified workflow from in vitro screening to in vivo xenograft studies.
Bridging the Gap: Why In Vitro Potency Doesn't Always Translate to In Vivo Efficacy
The transition from in vitro to in vivo is a critical hurdle where many promising compounds fail. Several factors contribute to this discrepancy:
-
Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion properties are not assessed in simple cell-based assays. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can render a potent compound ineffective in vivo.
-
Toxicity: A compound may exhibit acceptable toxicity against cancer cells in vitro but cause unacceptable side effects in a whole organism.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in a tumor cannot be replicated in a 2D cell culture.
-
Drug Resistance: In vivo, tumors can develop resistance to treatment through various mechanisms that are not always apparent in vitro.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents. While in vitro assays are indispensable for initial screening and mechanism of action studies, they are only the first step. Rigorous in vivo evaluation in relevant animal models is essential to validate their therapeutic potential. Future research should focus on establishing a clear correlation between in vitro and in vivo data for this class of compounds by systematically evaluating their pharmacokinetic and pharmacodynamic properties. A deeper understanding of the structure-activity and structure-property relationships will be crucial for designing the next generation of this compound-based therapies with improved efficacy and safety profiles.
References
- Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36451. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
- Bhattacharjee, M., et al. (2024). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. Journal of Integrative and Complementary Medicine, 30(1), 58-66. [Link]
- Gopalsamy, A., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. [Link]
- Zaharim, W. N., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure, 1340, 142549. [Link]
- Aliwaini, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-13. [Link]
- Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. OncoTargets and Therapy, 13, 11155-11167. [Link]
- Li, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115049. [Link]
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A Senior Application Scientist's Guide to Phosphine Ligand Selection for the Amination of 3-Iodoimidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2] The strategic introduction of amine functionalities at the C3-position is a critical step in the synthesis of new chemical entities, often modulating pharmacological profiles and improving drug-like properties. The Palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for forging this crucial C-N bond, offering a broad substrate scope and functional group tolerance where classical methods fall short.[3][4]
The success of this transformation, however, is critically dependent on the choice of phosphine ligand. The ligand dictates the stability, activity, and selectivity of the palladium catalyst. For electron-deficient and sterically demanding heteroaryl halides like 3-iodoimidazo[1,2-a]pyrazine, selecting the optimal ligand is paramount to achieving high yields and avoiding unwanted side reactions. This guide provides an in-depth comparison of commonly employed phosphine ligands for this specific application, supported by mechanistic insights and a robust experimental protocol to empower researchers in their synthetic endeavors.
The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle
Understanding the role of the ligand begins with the catalytic cycle. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[3][5] The phosphine ligand (L) is not a mere spectator; it actively participates in each phase, influencing reaction rates and catalyst longevity.
The most effective ligands for this transformation are typically bulky and electron-rich.[6][7] This architecture promotes the formation of a highly reactive, monoligated L-Pd(0) species, which readily undergoes oxidative addition with the aryl halide.[6] Furthermore, the steric bulk facilitates the final, often rate-limiting, reductive elimination step to release the desired arylamine product and regenerate the active catalyst.[3][7]
Figure 1: A simplified diagram of the Palladium-catalyzed Buchwald-Hartwig amination cycle. The phosphine ligand (L) is crucial for stabilizing the active catalyst and facilitating the key steps of oxidative addition and reductive elimination.
Comparative Analysis of Phosphine Ligands
The evolution of phosphine ligands has produced several "generations," each offering distinct advantages. For a challenging substrate like an iodo-azaheterocycle, the choice narrows to a few high-performance candidates.
| Ligand Class | Example Ligand | Key Structural Features | Performance Insights for Heteroaryl Amination |
| Bidentate | dppf | Ferrocene backbone, rigid bite angle. | A first-generation workhorse, effective for some aryl iodides but often sluggish with electron-deficient heterocycles. Can require higher temperatures and catalyst loadings.[1][3] |
| Bulky Biaryl | XPhos | Bulky di-isopropylphenyl groups on a biaryl backbone. | A highly general and robust ligand. Its steric bulk and electron-donating nature accelerate both oxidative addition and reductive elimination, making it a top choice for challenging couplings, including those with heteroaryl halides.[8][9] |
| Bulky Biaryl | RuPhos | Bulky dicyclohexylphosphine on a biaryl backbone with isopropoxy groups. | Exceptionally effective, particularly for the coupling of secondary amines. Often provides high yields where other ligands fail.[10][11] |
| Bulky Biaryl | BrettPhos | Extremely bulky di-tert-butylphosphine group. | Another highly active ligand designed for difficult substrates. Its significant steric hindrance can be advantageous for promoting reductive elimination from hindered complexes.[10][11] |
| Bulky Biaryl | SPhos | Dicyclohexylphosphine on a methoxy-substituted biaryl backbone. | A versatile ligand with broad applicability in cross-coupling, demonstrating excellent performance in many C-N bond formations.[9] |
Discussion:
For the amination of this compound, first-generation bidentate ligands like dppf are generally not the optimal choice. While they can be effective, they often require more forcing conditions and may deliver lower yields compared to modern bulky monodentate ligands.[3]
The true breakthrough for heteroaryl amination came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[3][6] Ligands such as XPhos , SPhos , and RuPhos have consistently demonstrated superior performance for these transformations.[8][10] Their architecture creates a highly active, coordinatively unsaturated "L-Pd(0)" catalytic species that readily engages with the heteroaryl iodide.[6] Furthermore, their steric bulk is crucial for facilitating the often difficult reductive elimination step from the electron-deficient imidazopyrazine ring system.[11]
While XPhos is an excellent general starting point, RuPhos is particularly noteworthy for couplings involving secondary amines, often providing higher turnover numbers and cleaner reactions.[4][10] For particularly stubborn couplings, the even bulkier BrettPhos can sometimes overcome barriers that other ligands cannot.[11]
Recommended Experimental Protocol
This protocol provides a robust starting point for the amination of this compound using a state-of-the-art catalytic system. Given its broad utility and high performance with heteroaryl halides, XPhos is the recommended ligand for initial screening.
Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable precatalyst
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration relative to the halide)
-
Dry Schlenk flask or glovebox environment
-
Standard glassware for workup and chromatography
Procedure: [12]
-
Catalyst Preparation: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃), XPhos, and NaOtBu to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound to the flask.
-
Solvent and Amine: Add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 3-aminoimidazo[1,2-a]pyrazine product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere. | Use a pre-catalyst; Ensure base is fresh and anhydrous (NaOtBu is highly hygroscopic); Check solvent dryness; Purge system thoroughly with inert gas. |
| Non-optimal ligand/base combination. | Screen a different ligand (e.g., RuPhos for secondary amines). Screen a different base (e.g., Cs₂CO₃ or K₃PO₄ can sometimes be superior). | |
| Side Product Formation | Hydrodehalogenation (replacement of Iodine with Hydrogen). | This can occur if moisture is present or if the reductive elimination is slow. Using a bulkier ligand like BrettPhos or ensuring strictly anhydrous conditions can help. |
| Dimerization or other decomposition pathways. | Lower the reaction temperature; Use a more sterically hindered ligand to prevent catalyst decomposition pathways. |
Conclusion
The successful amination of this compound is a highly achievable yet nuanced transformation. While several phosphine ligands can effect the coupling, the data and mechanistic principles strongly favor the use of modern, bulky, electron-rich biaryl phosphine ligands. XPhos serves as an outstanding starting point for a broad range of primary and secondary amines, while RuPhos offers a specialized advantage for secondary amine couplings. By leveraging the appropriate catalytic system and adhering to rigorous experimental technique, researchers can efficiently access a diverse array of valuable 3-aminoimidazo[1,2-a]pyrazine derivatives for downstream applications in drug discovery and materials science.
References
[1] Lin, H.-S., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH. Available at: [Link]
[6] Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
[5] Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
[13] Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available at: [Link]
[7] OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
[14] Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
[3] Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
[8] Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
[11] Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC - NIH. Available at: [Link]
[9] Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Available at: [Link]
[4] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
[2] Andreani, A., et al. (2014). Rapid Synthesis of 3-Aminoimidazo[1,2-a]Pyridines and Pyrazines. ResearchGate. Available at: [Link]
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"evaluating the green chemistry metrics of 3-Iodoimidazo[1,2-a]pyrazine synthesis"
A Comparative Guide to the Green Synthesis of 3-Iodoimidazo[1,2-a]pyrazines
Introduction: The Imperative for Greener Synthesis
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antibacterial, antiviral, and anticancer agents.[1] The 3-iodo derivative, in particular, is a versatile synthetic intermediate, enabling further molecular diversification through various cross-coupling reactions. However, traditional methods for the synthesis of such heteroaromatic iodides often rely on harsh reagents, stoichiometric oxidants, and volatile organic solvents, contributing to a significant environmental burden.[2]
In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, it is crucial to evaluate and adopt more sustainable synthetic routes.[3][4] This guide provides an in-depth comparison of two distinct methodologies for the synthesis of 3-iodoimidazo[1,2-a]pyrazines, evaluating their performance through the lens of established green chemistry metrics. Our objective is to provide researchers, scientists, and drug development professionals with the data and insights necessary to make more environmentally conscious decisions in their synthetic endeavors.
Understanding the Metrics: Quantifying "Greenness"
To objectively compare the environmental performance of different synthetic routes, we will employ a set of widely recognized green chemistry metrics, championed by organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR).[5][6][7]
-
Atom Economy (AE): Developed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[8] A higher atom economy signifies a more efficient reaction with less waste generation at the atomic level.[9][10][11][12]
-
Process Mass Intensity (PMI): PMI is a holistic metric that measures the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[13][14][15] A lower PMI indicates a more resource-efficient and sustainable process.[16][17]
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[18][19][20] A lower E-Factor is indicative of a greener process.
-
Solvent Selection: Solvents often constitute the largest mass component in a chemical process and are a major contributor to its environmental impact. We will assess the chosen solvents based on established guides, such as the GSK Solvent Selection Guide, which categorizes solvents based on their environmental, health, and safety profiles.[21][22][23]
Synthetic Route Analysis
We will now analyze two distinct synthetic routes for the preparation of a representative 3-iodoimidazo[1,2-a]pyrazine.
Route A: Traditional Electrophilic Iodination using N-Iodosuccinimide (NIS)
This classical approach involves the direct iodination of the imidazo[1,2-a]pyrazine core using an electrophilic iodine source like N-Iodosuccinimide (NIS).[24][25] Such methods are widely documented but often require stoichiometric amounts of the iodinating agent and chlorinated solvents.
Reaction Scheme:
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Iodination - Common Conditions [commonorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Iodoimidazo[1,2-a]pyrazine
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodoimidazo[1,2-a]pyrazine, ensuring compliance with safety regulations and minimizing environmental impact. The procedures outlined below are grounded in established safety data and best practices for handling halogenated heterocyclic compounds.
I. Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
These hazards necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
II. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].
-
Skin Protection: Wear impervious, flame-resistant clothing and gloves[2].
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a full-face respirator[2].
-
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
III. Quantitative Data Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H302 | Warning |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| Specific Target Organ Toxicity | H335 | Warning |
GHS (Globally Harmonized System of Classification and Labelling of Chemicals) codes provide standardized hazard statements.
IV. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent harm to personnel and the environment. As a halogenated organic compound, it must be treated as hazardous waste.
Step 1: Waste Segregation
-
Rationale: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, and should never be mixed with non-halogenated waste streams[3][4].
-
Procedure:
-
Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste"[3].
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, leak-proof lid.
-
Under no circumstances should this compound waste be mixed with non-halogenated solvents or aqueous waste[3].
-
Step 2: Waste Collection
-
Rationale: To minimize exposure and prevent accidental spills, waste should be collected at the point of generation.
-
Procedure:
-
Carefully transfer any residual solid this compound or solutions containing it into the designated "Halogenated Organic Waste" container.
-
Use appropriate tools (e.g., chemical-resistant spatula, funnel) to avoid contamination of the surrounding area.
-
If rinsing contaminated labware, use a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the same halogenated waste container.
-
Step 3: Container Management
-
Rationale: Proper labeling and storage of waste containers are essential for safety and regulatory compliance.
-
Procedure:
-
Clearly label the waste container with the words "Hazardous Waste" and a detailed list of its contents, including "this compound"[3]. Do not use abbreviations or chemical formulas[3].
-
Keep the waste container securely closed at all times, except when adding waste[3].
-
Store the container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents[5].
-
Step 4: Final Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and approved waste disposal facility to ensure it is handled in an environmentally sound manner.
-
Procedure:
-
Arrange for the collection of the "Halogenated Organic Waste" container by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
The recommended final disposal method for halogenated compounds is typically high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans[6].
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
VI. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor[5].
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Spill: For small spills, carefully clean up the material while wearing appropriate PPE. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Bentham Science.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
- M, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 3(2), 1-4.
Sources
Mastering the Safe Handling of 3-Iodoimidazo[1,2-a]pyrazine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds safely and effectively is paramount. 3-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its effective use, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
Before any work with this compound commences, a comprehensive risk assessment is mandatory. This begins with a clear understanding of its inherent hazards as identified in its Safety Data Sheet (SDS).[3]
Primary Hazards:
-
Acute Oral Toxicity (Harmful if swallowed): This compound is classified as harmful if ingested.[3] Accidental ingestion can lead to adverse health effects.
-
Skin Irritation (Causes skin irritation): Direct contact with the skin can cause irritation, redness, and discomfort.[3]
-
Serious Eye Irritation (Causes serious eye irritation): Contact with the eyes is likely to cause significant irritation and potential damage.[3]
-
Respiratory Irritation (May cause respiratory irritation): Inhalation of dust or aerosols may irritate the respiratory tract.[3]
A thorough risk assessment involves not only understanding these hazards but also evaluating the specific procedures in which this compound will be used. Consider the quantity of material being handled, the potential for aerosolization, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile gloves are the preferred choice for general use, offering good resistance to a variety of chemicals.[4] For tasks with a higher risk of splashing or extended contact, consider double-gloving or using gloves with a longer cuff. Always inspect gloves for any signs of degradation or perforation before use.[5] |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] These provide a seal around the eyes, protecting against splashes and airborne particles.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5] |
| Body Protection | A laboratory coat is the minimum requirement.[4] For procedures with a higher potential for contamination, a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is recommended. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[6] |
Proper Donning and Doffing of PPE:
Correctly putting on and taking off PPE is as crucial as its selection. Always don and doff PPE in a designated area to prevent the spread of contamination.
Safe Handling and Operational Procedures
Adherence to standard operating procedures is essential for minimizing the risks associated with handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to contain any dust. Use a spatula or other appropriate tool for transfers to minimize the creation of airborne particles.
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
First Aid Measures:
-
If Swallowed: If medical advice is needed, have the product container or label at hand.[3]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Disposal Plan:
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.
-
Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Collection: Follow your institution's specific guidelines for the collection and disposal of chemical waste. Do not mix with other waste streams unless explicitly permitted.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely work with this compound, fostering a secure research environment and advancing your scientific endeavors.
References
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04699.
- EFSA. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
- Advanced Biotech. (2025). Safety Data Sheet: Pyrazine Mixture III Natural.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- University of Arizona, Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide.
- Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- University of California, Merced, Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Kumar, A., & Kumar, V. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(12), 3568-3581.
- Gummadi, S. B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36561-36573.
- Sun, L., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 2.
- Gummadi, S. B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Gummadi, S. B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Shaik, A. B., et al. (2016).
- Gummadi, S. B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36561-36573.
- Taphire, V. V., et al. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Molecules, 27(19), 6563.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. echemi.com [echemi.com]
- 7. prod.adv-bio.com [prod.adv-bio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
